molecular formula C6H6N4O4 B1607476 Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate CAS No. 2166-14-5

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Cat. No.: B1607476
CAS No.: 2166-14-5
M. Wt: 198.14 g/mol
InChI Key: QODPSGGFQFBWME-UHFFFAOYSA-N
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Description

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a useful research compound. Its molecular formula is C6H6N4O4 and its molecular weight is 198.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174664. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
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InChI

InChI=1S/C6H6N4O4/c1-13-5(11)3-7-9-4(10-8-3)6(12)14-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODPSGGFQFBWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(N=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80306219
Record name dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
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Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2166-14-5
Record name Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
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Record name Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
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Record name dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
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Record name Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Utility of an Electron-Deficient Scaffold

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate stands as a cornerstone reagent in modern synthetic chemistry. Its highly electron-deficient heterocyclic core makes it an exceptionally reactive diene in inverse-electron-demand Diels-Alder (iEDDA) reactions, a transformation that has become invaluable in fields ranging from natural product synthesis to bioconjugation chemistry.[1] This guide provides an in-depth exploration of its synthesis, characterization, and pivotal applications, designed for researchers and professionals who seek to leverage its unique reactivity. We will delve into not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

The Strategic Synthesis: A Multi-Step Pathway to a Versatile Reagent

The most reliable and widely cited preparation of this compound is a multi-step sequence starting from the dimerization of an α-diazo ester.[2][3][4] This process builds the dihydrotetrazine core first, which is then aromatized in the final step. Each stage is critical for achieving a high yield and purity of the final, vibrantly colored product.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Acidification cluster_2 Step 3: Esterification cluster_3 Step 4: Oxidation A Ethyl Diazoacetate B Disodium Dihydro-1,2,4,5-tetrazine- 3,6-dicarboxylate A->B NaOH, H₂O C Dihydro-1,2,4,5-tetrazine- 3,6-dicarboxylic Acid B->C HCl (conc.) D Dimethyl Dihydro-1,2,4,5-tetrazine- 3,6-dicarboxylate C->D SOCl₂, MeOH, -30°C E Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate (Final Product) D->E Nitrous Gases (e.g., from NaNO₂/acid), CH₂Cl₂

Caption: The four-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures.[2][3]

Step 1 & 2: Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic Acid

  • Dimerization: In a large flask equipped with an overhead stirrer, dissolve sodium hydroxide (8 mol equiv.) in water. To this, add ethyl diazoacetate (1 mol equiv.). The reaction is exothermic and will generate gas; ensure adequate ventilation and cooling. The dimerization under basic conditions is a classic route to form the dihydrotetrazine salt.[4]

  • Acidification: After the initial reaction subsides, cool the resulting slurry of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate in an ice/salt bath.[2]

  • Isolation: Slowly add concentrated hydrochloric acid dropwise with vigorous stirring over approximately 45 minutes, maintaining a low temperature. The yellow, solid dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid will precipitate.

  • Work-up: Collect the product immediately by filtration. It is crucial to wash the solid with cold, dry ether and dry it under reduced pressure. The free acid is sensitive to hydrolysis, which can be promoted by residual HCl, so rapid and thorough drying is essential.[2][3]

Step 3: Dimethyl Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • Reagent Preparation: In a dry, round-bottomed flask fitted with a stirrer and thermometer, cool absolute methanol to -30°C. Causality: This low temperature is critical to control the reactivity of thionyl chloride.

  • Esterification: Carefully add thionyl chloride (SOCl₂) (approx. 2 mol equiv.) to the cold methanol and stir for 30 minutes. This pre-mixing forms the reactive species, methyl chlorosulfite, which is the actual esterifying agent. Failing to allow this pre-stirring period can result in lower yields.[2]

  • Substrate Addition: Add the previously prepared dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid in portions, ensuring the internal temperature remains at -30°C.

  • Reaction Progression: Allow the mixture to warm to room temperature and then gently heat to 35-40°C for 2 hours to drive the reaction to completion.

  • Isolation: Cool the reaction mixture back down to -30°C. The orange, solid dimethyl ester will precipitate and can be collected by filtration.[2]

Step 4: this compound (Oxidation)

  • Setup: Slurry the dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (1 mol equiv.) in methylene chloride in a flask cooled in an ice/water bath.

  • Oxidation: Bubble a stream of nitrous gases into the stirred slurry for approximately 15 minutes. These gases can be generated by the careful addition of an acid to sodium nitrite in a separate vessel. Mechanism: The nitrous gases act as the oxidizing agent, performing a dehydrogenation to form the aromatic tetrazine ring.

  • Completion: During the addition, the color will transform from orange to a characteristic bright red. Continue stirring for another 1.5 hours as the mixture warms to room temperature.[2]

  • Final Product: Remove the solvent and excess gases under reduced pressure to yield the final product as a bright red, crystalline solid. The yield for this final step is typically near-quantitative (99%).[2]

Characterization: Validating the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The data below is compiled from various sources for reference.[2][5][6]

PropertyValueSource
Appearance Bright red, crystalline solid[2]
Molecular Formula C₆H₆N₄O₄[6]
Molecular Weight 198.14 g/mol [6]
Melting Point 173–175°C[2]
Spectroscopic DataObserved Values
¹H NMR (CDCl₃)δ: 4.15 (s, 6H, CO₂CH₃)
¹³C NMR δ: 160.7 (COO), 157.5 (N=C-N), 54.5 (OCH₃)
IR (KBr, cm⁻¹)νₘₐₓ: 1740 (C=O, ester), 1440, 1280, 1140
EI-MS (70 eV)m/z (relative intensity): 198 (M⁺), 167, 139

Note: NMR data for the dihydro intermediate is distinct, showing signals for NH protons around δ 7.42 and the methyl ester protons at δ 3.92 (in CDCl₃).[2][7]

The Engine of Synthesis: Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

The immense synthetic utility of this compound stems from its nature as a highly electron-deficient diene. This allows it to participate in iEDDA reactions, where the typical electronic roles of the diene and dienophile are reversed. The reaction is controlled by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[8]

Key Features:

  • High Reactivity: It reacts readily with electron-rich dienophiles (like enamines and enol ethers), unactivated alkenes, and even electron-deficient dienophiles under mild conditions, often at room temperature.[8]

  • Predictable Cycloaddition: The reaction proceeds via a [4+2] cycloaddition, initially forming an unstable bicyclic intermediate which rapidly extrudes dinitrogen (N₂) gas to yield a 1,2-diazine.

  • Synthetic Cascade: The resulting 1,2-diazine is itself a valuable intermediate. It can undergo a subsequent reductive ring contraction, typically using zinc in acetic acid, to furnish a highly functionalized pyrrole.[2][9] This tetrazine → diazine → pyrrole strategy is a powerful tool for building complex heterocyclic systems.[9]

Caption: The iEDDA reaction pathway of the title compound to form diazines and pyrroles.

Applications in Drug Discovery and Beyond

The versatility of this reagent has made it a favorite in the synthesis of complex molecules and for biological applications.

  • Total Synthesis: It has been instrumental in the total synthesis of numerous natural products, including Ningalin A, PDE-I, PDE-II, and streptonigrin.[8][9]

  • Bioorthogonal Chemistry: The rapid, catalyst-free nature of its iEDDA reactions makes it suitable for "click chemistry" and bioconjugation, allowing for the specific labeling of biomolecules in complex biological environments.[10]

  • Materials Science: The nitrogen-rich tetrazine core is a building block for High Energy Density Materials (HEDMs), such as propellants and explosives.[1]

  • Medicinal Chemistry: The ability to rapidly generate libraries of diverse heterocyclic compounds (diazines, pyrroles, triazines, etc.) from a single starting material is highly valuable in drug discovery programs.[11]

Safety and Handling

  • The synthesis involves hazardous materials. Thionyl chloride is a lachrymator and corrosive; it must be handled in a well-ventilated fume hood.[2]

  • The final product is classified as a skin and eye irritant and may cause respiratory irritation.[6]

  • Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

References

physical and chemical properties of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Introduction: A Nexus of Reactivity and Application

This compound stands as a cornerstone reagent in modern organic and medicinal chemistry. Characterized by its vibrant red crystalline structure, this heteroaromatic azadiene is far more than a colorful solid; it is a highly reactive, electron-deficient diene that has become indispensable for constructing complex molecular architectures.[1][2] Its true power lies in its exceptional utility in inverse-electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of "click chemistry".[3][4][5] This unique reactivity allows for rapid and specific bond formation under mild conditions, making it a favored tool for synthesizing diverse heterocyclic systems, advancing natural product synthesis, and pioneering bioorthogonal applications in drug development and cellular imaging.[6][7][8][9] This guide offers an in-depth exploration of its synthesis, properties, and critical applications for researchers at the forefront of chemical and biomedical innovation.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. Key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₆N₄O₄[10]
Molecular Weight 198.14 g/mol [10]
Appearance Bright red, crystalline solid[1]
Melting Point 173–175 °C[1]
Density 1.434 g/cm³[11]
Topological Polar Surface Area 104 Ų[10]
CAS Number 2166-14-5[6][10]

Synthesis, Purification, and Safe Handling

The reliable synthesis of this compound is a critical first step for its application. The most robust and widely cited method involves the oxidation of its dihydro-tetrazine precursor.[1][4][12][13] This precursor is itself typically prepared from the dimerization of ethyl diazoacetate followed by esterification.[4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Dimerization & Hydrolysis cluster_1 Step 2: Acidification cluster_2 Step 3: Esterification cluster_3 Step 4: Oxidation A Ethyl Diazoacetate B Disodium Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate A->B NaOH, H₂O 60-80°C C Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic Acid B->C HCl, H₂O D Dimethyl Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate C->D SOCl₂, Methanol -30°C E This compound D->E Nitrous Gases (NOx) Methylene Chloride, 0°C to RT

Caption: Synthetic pathway to this compound.

Detailed Synthesis Protocol (Oxidation Step)

This protocol is adapted from a well-established procedure published in Organic Syntheses, which provides a reliable and high-yielding method for the final oxidation step.[1]

Materials:

  • Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (20 g, 0.1 mol)

  • Methylene chloride (CH₂Cl₂), dry (800 mL)

  • Nitrous gases (generated from NaNO₂ and acid, or from a cylinder)

  • 2-L round-bottomed flask, magnetic stirrer, ice/water bath

Procedure:

  • Preparation: In a 2-L round-bottomed flask equipped with a magnetic stirring bar, slurry the Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (20 g) in 800 mL of methylene chloride.

  • Cooling: Cool the mixture in an ice/water bath.

  • Oxidation: Bubble a stream of nitrous gases into the stirred reaction mixture for approximately 15 minutes. A distinct color change from orange to a bright, clear red will be observed.

    • Expert Insight: The generation and use of nitrous gases should be performed in a well-ventilated fume hood. The efficiency of this step is critical; insufficient oxidation will lead to a contaminated product that is difficult to purify.

  • Reaction Progression: Continue stirring for an additional 1.5 hours, allowing the reaction mixture to warm to room temperature.

  • Isolation: Remove the solvent and any excess nitrous gases under reduced pressure.

  • Product: The resulting product is this compound as a bright red, crystalline solid. The yield is typically near-quantitative (approx. 99%, 19.7 g).[1] The product can be used as is or recrystallized if necessary.

Safety and Handling

According to safety data sheets, this compound is classified as an irritant.[10][14]

  • H315: Causes skin irritation.[10][14]

  • H319: Causes serious eye irritation.[10][14]

  • H335: May cause respiratory irritation.[10][14]

Precautionary Measures:

  • P261 & P271: Avoid breathing dust and use only in a well-ventilated area.[14]

  • P280: Wear protective gloves, clothing, and eye/face protection.[14]

  • P302+P352: If on skin, wash with plenty of water.[14]

  • P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[14][15]

The Engine of Reactivity: Inverse-Electron-Demand Diels-Alder Reactions

The defining chemical characteristic of this compound is its exceptional performance in inverse-electron-demand Diels-Alder (iEDDA) reactions.[3][7] The electron-withdrawing dicarboxylate groups render the tetrazine ring highly electron-deficient, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic posture makes it highly reactive towards dienophiles with high-energy Highest Occupied Molecular Orbitals (HOMO), such as electron-rich alkenes and alkynes.[1][7] This reactivity profile is the inverse of traditional Diels-Alder reactions.

The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of dinitrogen gas (N₂), which is an entropically favorable process that drives the reaction to completion.[6] This sequence efficiently transforms the tetrazine into a 1,2-diazine ring system.[1][8]

General iEDDA Reaction Mechanism

iEDDA_Mechanism Tetrazine Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Cycloadduct [4+2] Cycloadduct (Unstable) Tetrazine->Cycloadduct + Dienophile Electron-Rich Dienophile (e.g., Alkene) Dienophile->Cycloadduct [4+2] Cycloaddition (LUMOdiene-HOMOdienophile controlled) Diazine 1,2-Diazine Product Cycloadduct->Diazine Retro-Diels-Alder Nitrogen N₂ Gas Cycloadduct->Nitrogen -

Caption: Mechanism of the inverse-electron-demand Diels-Alder reaction.

This reaction is exceptionally versatile, accommodating a wide range of dienophiles, including enamines, enol ethers, and strained alkenes.[1][8] This flexibility allows for the synthesis of a vast array of substituted pyridazines and, through subsequent reactions like reductive ring contraction, highly functionalized pyrroles.[1][7][16]

Pioneering Bioorthogonal Chemistry

The rapid kinetics and high specificity of the iEDDA reaction have positioned this compound and its derivatives as premier tools in bioorthogonal chemistry.[4][5] These "click" reactions can occur in complex biological environments—including living cells and organisms—without interfering with native biochemical processes.[5][9]

The most prominent application involves reacting a tetrazine, often conjugated to a reporter molecule like a fluorophore, with a strained dienophile, such as trans-cyclooctene (TCO), which has been metabolically or genetically incorporated into a biological target (e.g., a cell-surface protein).[5] The reaction's speed is a key advantage, enabling real-time imaging and tracking of biological molecules.[5] While this compound itself is a foundational reagent, its instability in aqueous media has spurred the development of more stable derivatives for biological use.[4] However, it remains the benchmark for understanding the fundamental reactivity of this class of compounds.

Workflow: Pre-targeted Cell Labeling

Bioorthogonal_Workflow Ab_TCO Antibody-TCO Conjugate TargetedCell Pre-targeted Cell Ab_TCO->TargetedCell 1. Incubation & Binding Cell Target Cell (Expressing Antigen) Cell->TargetedCell LabeledCell Labeled Cell TargetedCell->LabeledCell 2. Ligation via iEDDA Reaction Tz_Probe Tetrazine-Fluorophore Probe Tz_Probe->LabeledCell Imaging Fluorescence Imaging LabeledCell->Imaging 3. Detection

References

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate molecular structure and geometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Geometry, and Reactivity of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone reagent in modern organic and medicinal chemistry, prized for its unique electronic properties and reactivity. As a highly electron-deficient heteroaromatic azadiene, its utility in inverse electron demand Diels-Alder (iEDDA) reactions has made it indispensable for the synthesis of complex nitrogen-containing heterocycles and for the advancement of bioconjugation chemistry, a field critical to targeted drug delivery and diagnostics.[1][2] This guide provides a detailed examination of the molecule's synthesis, molecular structure, and geometry, explaining how these fundamental characteristics dictate its powerful reactivity and broad applicability.

Synthesis and Characterization

The preparation of this compound is a well-documented, multi-step process that begins with the dimerization of an accessible precursor and culminates in an oxidation step to form the aromatic tetrazine ring.[3] The most reliable and detailed methods are derived from established literature, ensuring reproducibility.[4]

Synthetic Workflow

The synthesis proceeds through three principal stages:

  • Formation of the Dihydrotetrazine Salt: Dimerization of ethyl diazoacetate under basic conditions.[3]

  • Esterification: Conversion of the resulting dicarboxylic acid to its dimethyl ester in the dihydro form.[5]

  • Oxidation: Dehydrogenation of the dihydro-tetrazine ring to yield the final aromatic product.[4]

This workflow is visualized in the diagram below.

SynthesisWorkflow cluster_0 Step 1: Dimerization & Acidification cluster_1 Step 2: Esterification cluster_2 Step 3: Oxidation Ethyl Diazoacetate Ethyl Diazoacetate Disodium Dihydrotetrazine Dicarboxylate Disodium Dihydrotetrazine Dicarboxylate Ethyl Diazoacetate->Disodium Dihydrotetrazine Dicarboxylate NaOH, H2O Dihydrotetrazine Dicarboxylic Acid Dihydrotetrazine Dicarboxylic Acid Disodium Dihydrotetrazine Dicarboxylate->Dihydrotetrazine Dicarboxylic Acid HCl Dimethyl Dihydrotetrazine Dicarboxylate Dimethyl Dihydrotetrazine Dicarboxylate Dihydrotetrazine Dicarboxylic Acid->Dimethyl Dihydrotetrazine Dicarboxylate SOCl2, MeOH Final Product Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate Dimethyl Dihydrotetrazine Dicarboxylate->Final Product Nitrous Gases (from NaNO2/Acid)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from the robust procedure published in Organic Syntheses, which provides a reliable method for obtaining the target compound.[4]

Step A: Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic Acid

  • Prepare a solution of sodium hydroxide in water in a three-necked flask equipped with an overhead stirrer and an addition funnel.

  • Add ethyl diazoacetate dropwise to the stirred NaOH solution, maintaining the reaction temperature between 60°C and 80°C.

  • After cooling, pour the resulting slurry into ethanol to precipitate the disodium salt. Filter and wash the salt.

  • Re-slurry the disodium salt in ice/water and cool the mixture in an ice/salt bath.

  • Add concentrated hydrochloric acid dropwise with vigorous stirring.

  • Collect the resulting yellow precipitate of dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid by filtration and wash with ether.

Step B: Dimethyl Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • Prepare a solution of thionyl chloride in methanol at -30°C.

  • Add the dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid from Step A in portions to the cold thionyl chloride-methanol solution.

  • Allow the mixture to warm to room temperature and then heat gently to 35-40°C for 2 hours.

  • Cool the reaction to -30°C and collect the precipitated product by filtration.

Step C: this compound (Oxidation)

  • Slurry the dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate from Step B in dichloromethane and cool in an ice bath.

  • Bubble a stream of nitrous gases (generated from the reaction of sodium nitrite with an acid) into the stirred mixture for approximately 15 minutes. The color will change from orange to a characteristic bright red.

  • Continue stirring for 1.5 hours as the mixture warms to room temperature.

  • Remove the solvent and excess gases under reduced pressure to afford the final product as a bright red, crystalline solid.[4]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through its distinct physical and spectroscopic properties.

PropertyValueSource
Molecular Formula C₆H₆N₄O₄[6]
Molecular Weight 198.14 g/mol [6]
Appearance Bright red crystalline solid[4]
Melting Point 173–175 °C[4]
CAS Number 2166-14-5[6]
¹H NMR (CDCl₃, δ) 3.92 (s, 6H)[4]
IR (KBr, νmax) ~1740, 1720 cm⁻¹ (C=O stretch)[4]

Molecular Structure and Geometry

The geometry of the 1,2,4,5-tetrazine ring is the defining feature responsible for its chemical behavior. A critical distinction exists between the non-aromatic, non-planar dihydro-tetrazine precursor and the final aromatic, planar product.

From Dihydro-Precursor to Aromatic Ring: A Conformational Shift

X-ray crystallographic studies of various 1,4-dihydro-1,2,4,5-tetrazine derivatives consistently reveal a non-planar, six-membered ring.[1] This ring typically adopts a boat conformation .[7] This puckered geometry is a consequence of the sp³-hybridized nitrogen and carbon atoms within the ring, which minimizes torsional strain.

The final oxidation step is transformative. It involves the removal of two hydrogen atoms, leading to the formation of two additional double bonds within the ring. This converts the dihydro-tetrazine into a fully conjugated, aromatic system that adheres to Hückel's rule. The consequence of this aromatization is a dramatic conformational change: the ring flattens into a planar geometry . This planarity maximizes the overlap of p-orbitals, allowing for efficient electron delocalization across the ring, which is the essence of aromaticity.

MolecularStructure cluster_Dihydro Dihydro-Tetrazine Precursor cluster_Aromatic Aromatic Tetrazine Product Dihydro Oxidation Oxidation (-2H) Dihydro->Oxidation caption_dihydro Non-planar, boat-like conformation. sp³ hybridized centers. Aromatic caption_aromatic Planar, aromatic ring. sp² hybridized centers. Oxidation->Aromatic

Caption: Conformational change from the non-planar dihydro-precursor to the planar aromatic tetrazine.

Geometry of this compound

While a definitive single-crystal X-ray structure for the final product is not available in publicly accessible databases, its geometry can be confidently described based on computational studies (e.g., Density Functional Theory, DFT) and the known structures of similar aromatic tetrazines.[8][9]

The core 1,2,4,5-tetrazine ring is planar. The molecule possesses a high degree of symmetry (D₂h point group for the core ring). The two dimethyl carboxylate groups are attached to the C3 and C6 positions of the ring. Due to steric considerations and conjugation effects, these ester groups are expected to be nearly coplanar with the tetrazine ring to maximize electronic communication.

Caption: Annotated structure highlighting key geometric and electronic features.

Key Geometric Features (Predicted):

  • Planar Tetrazine Ring: All six atoms of the tetrazine ring lie in the same plane.

  • Symmetry: The molecule is symmetrical with a C₂ axis of rotation.

  • Bond Angles: The internal C-N-N angles are expected to be around 116-118°, while the N-C-N angles will be larger, approximately 125-127°, accommodating the geometry of a six-membered aromatic ring with four nitrogen atoms.

  • Ester Group Orientation: The C=O and O-CH₃ bonds of the ester groups will lie in or very close to the plane of the tetrazine ring to maximize conjugation and minimize steric hindrance.

Electronic Properties and Reactivity: The Basis of Utility

The molecular geometry and electronic structure are intrinsically linked. The planarity of the tetrazine ring, combined with the presence of four electronegative nitrogen atoms and two electron-withdrawing carboxylate groups, renders the system exceptionally electron-deficient .

This pronounced electron deficiency is the causal factor behind its utility in inverse electron demand Diels-Alder (iEDDA) reactions .[4] In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In an iEDDA reaction, this is reversed: the electron-poor diene (the tetrazine) reacts rapidly and specifically with an electron-rich dienophile (e.g., strained alkenes or alkynes).[2]

The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of dinitrogen gas (N₂), which is a thermodynamically favorable process that drives the reaction to completion.

iEDDA Tetrazine Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate (Electron-Poor Diene) Cycloadduct Unstable [4+2] Cycloadduct Tetrazine->Cycloadduct Dienophile Electron-Rich Dienophile (e.g., trans-Cyclooctene) Dienophile->Cycloadduct + Product Dihydropyridazine Product Cycloadduct->Product Retro-Diels-Alder N2 N₂ Gas Cycloadduct->N2 -

Caption: General mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

This reaction is central to the field of bioorthogonal chemistry , where chemical reactions are designed to occur in living systems without interfering with native biological processes. The high speed, specificity, and biocompatibility of the tetrazine ligation make it a premier tool for applications such as:

  • Live-cell imaging: Attaching fluorescent probes to specific biomolecules.

  • Drug delivery: Linking therapeutic agents to targeting moieties like antibodies.

  • Diagnostics: Developing novel probes for detecting disease biomarkers.

Conclusion

This compound is a molecule whose profound utility is a direct consequence of its fundamental structure. The transition from a non-planar dihydro-precursor to a planar, aromatic, and highly electron-deficient final product creates a powerful reagent for organic synthesis and bioconjugation. Its predictable geometry and well-understood electronic properties allow researchers to harness its reactivity in iEDDA reactions with exceptional control and efficiency. This in-depth understanding of its structure-function relationship is essential for scientists and drug development professionals seeking to leverage this remarkable compound for the next generation of chemical and biomedical innovations.

References

The Ascent of an Azadiene: A Technical Guide to the Discovery and History of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate stands as a cornerstone reagent in the field of bioorthogonal chemistry, prized for its exceptional reactivity as an electron-deficient diene in inverse electron demand Diels-Alder reactions. This guide provides an in-depth exploration of its discovery, tracing its historical lineage from early 20th-century explorations of nitrogen-rich heterocycles to its modern-day prominence in chemical biology and drug development. We will dissect the seminal synthetic strategies, offering detailed, field-proven protocols for its preparation and characterization. Furthermore, this document will illuminate the fundamental principles of its reactivity and showcase its transformative applications in the precise chemical modification of biological systems.

A Historical Perspective: The Genesis of a Reactive Heterocycle

The story of this compound is intrinsically linked to the broader history of tetrazine chemistry. The foundational work on the dimerization of diazoacetic esters, which lays the groundwork for the synthesis of the tetrazine core, dates back to the early 20th century with the pioneering investigations of Curtius, Darapsky, and Müller.[1] Their explorations into the base-promoted reactions of ethyl diazoacetate were crucial in forming the dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate precursor.[1] However, it was the subsequent development of reliable oxidation methods that brought the aromatic tetrazine to the forefront.

The synthesis and characterization of this compound, in a form that made it accessible and useful for broader synthetic applications, were significantly advanced by the work of Boger and colleagues.[1][2][3] Their detailed and convenient preparation methods, published in the 1980s, solidified its role as a powerful tool for heterocyclic synthesis through Diels-Alder reactions.[2][3] This electron-deficient azadiene's unique ability to react with a wide array of electron-rich and unactivated dienophiles opened new avenues for constructing complex molecular architectures.[1][4]

The true renaissance for this molecule, however, arrived with the advent of bioorthogonal chemistry. In 2008, the independent reports from the Fox and Devaraj groups on the "tetrazine ligation"—the remarkably fast and selective inverse electron demand Diels-Alder reaction between a tetrazine and a strained alkene like trans-cyclooctene (TCO)—catapulted this compound and its derivatives into the limelight of chemical biology.[5][6][7] This reaction's rapid kinetics and orthogonality to biological processes have made it an indispensable tool for in vivo imaging, drug targeting, and proteomics.[6][8][9]

Timeline of Key Developments
YearMilestoneKey Researchers/Groups
1906-1908Initial studies on the base-promoted dimerization of ethyl diazoacetate, forming the dihydrotetrazine precursor.[1]Curtius, Darapsky, Müller
1985Publication of a detailed and convenient preparation of this compound, establishing its utility in Diels-Alder reactions.[1][2]Boger, Coleman, Panek, et al.
2008Independent reports on the tetrazine ligation, showcasing the rapid and bioorthogonal reaction with strained alkenes.[6][7]Fox, Devaraj
2010-PresentWidespread adoption and advancement of tetrazine ligation for in vivo imaging, pretargeted drug delivery, and chemical proteomics.[5][9]Numerous researchers

Synthesis and Characterization: From Precursor to Purified Product

The most common and reliable synthesis of this compound is a multi-step process that begins with the dimerization of ethyl diazoacetate.[1][10][11] This is followed by acidification, esterification, and a final oxidation step. The causality behind each step is crucial for achieving a high yield of the desired product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Dimerization cluster_1 Step 2: Acidification cluster_2 Step 3: Esterification cluster_3 Step 4: Oxidation A Ethyl Diazoacetate B Disodium dihydro-1,2,4,5- tetrazine-3,6-dicarboxylate A->B NaOH, H2O 60-80°C C Dihydro-1,2,4,5-tetrazine- 3,6-dicarboxylic acid B->C conc. HCl Ice Bath D Dimethyl dihydro-1,2,4,5- tetrazine-3,6-dicarboxylate C->D SOCl2, Methanol 35-40°C E Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate D->E Nitrous Gases (N2O3) CH2Cl2, Ice Bath

Caption: Synthetic pathway for this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is an adaptation of the procedure detailed in Organic Syntheses.[1]

Step 1: Dimerization to Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • Rationale: A strong base is required to deprotonate the carbon alpha to the diazo group, initiating the dimerization cascade. The temperature must be carefully controlled to prevent unwanted side reactions and decomposition of the diazo compound.

  • Procedure:

    • In a three-necked round-bottomed flask equipped with an overhead stirrer, thermometer, and an addition funnel, prepare a solution of sodium hydroxide (320 g, 8 mol) in 500 mL of water.

    • Cool the solution and add ethyl diazoacetate (200 g, 1.75 mol) dropwise from the addition funnel, maintaining the internal temperature between 60°C and 80°C. This addition should take approximately 1.5 hours.

    • After the addition is complete, continue stirring for an additional hour as the mixture cools to room temperature.

    • The resulting thick yellow precipitate of the disodium salt is collected by filtration, washed sequentially with ethanol and ether, and then dried under vacuum.

Step 2: Acidification to Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid

  • Rationale: Protonation of the disodium salt with a strong acid precipitates the free dicarboxylic acid. Performing this step at low temperatures is critical to minimize decomposition of the product.

  • Procedure:

    • Suspend the disodium salt (90.37 g, 0.42 mol) in a mixture of 100 mL of water and 100 g of crushed ice in a three-necked flask with an overhead stirrer.

    • Cool the slurry in an ice/salt bath and add concentrated hydrochloric acid (84 mL) dropwise over 45 minutes with vigorous stirring.

    • The product is immediately collected by filtration, washed with cold water, and used directly in the next step without extensive drying due to its instability.

Step 3: Esterification to Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • Rationale: Thionyl chloride is used to activate the carboxylic acid groups, facilitating their conversion to the methyl esters upon reaction with methanol. The temperature is kept moderate to prevent degradation.

  • Procedure:

    • In a flask equipped with a stirrer and a reflux condenser, add thionyl chloride (120 mL, 1.65 mol) to methanol (400 mL) at 0°C.

    • Add the crude dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid (45.00 g, 0.261 mol) in portions over 30 minutes to the cooled, stirred solution.

    • Allow the reaction mixture to warm to room temperature over 1 hour and then heat to 35-40°C for 2 hours.

    • Cool the mixture and collect the resulting orange precipitate by filtration. Wash with cold methanol and dry under vacuum.

Step 4: Oxidation to this compound

  • Rationale: A mild oxidizing agent is required to convert the dihydrotetrazine to the aromatic tetrazine without cleaving the ring. Nitrous gases, generated from the reaction of sodium nitrite with acid, are effective for this transformation.

  • Procedure:

    • Slurry the dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (20 g, 0.1 mol) in 800 mL of methylene chloride in a round-bottomed flask and cool in an ice bath.

    • Bubble a stream of nitrous gases (generated by the dropwise addition of sulfuric acid to a sodium nitrite solution) into the stirred mixture for 15 minutes. The color of the reaction will change from orange to a bright red.

    • Continue stirring for 1.5 hours as the mixture warms to room temperature.

    • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like acetic acid to yield bright red crystals.[12]

Characterization Data
PropertyValue
Molecular FormulaC₆H₆N₄O₄
Molecular Weight198.14 g/mol [13]
Melting Point176 °C (from acetic acid)[12]
AppearanceBright red crystalline solid
SolubilitySoluble in many organic solvents (e.g., CH₂Cl₂, Dioxane)
¹H NMR (CDCl₃)δ 4.15 (s, 6H)
¹³C NMR (CDCl₃)δ 160.5, 158.0, 54.0

Reactivity and Applications in Drug Development

The utility of this compound stems from its electron-deficient nature, making it a highly reactive diene in inverse electron demand Diels-Alder (iEDDA) reactions.[1] This reactivity is the cornerstone of its application in bioorthogonal chemistry.

The Inverse Electron Demand Diels-Alder Reaction

Caption: The iEDDA reaction of a tetrazine with a strained alkene.

This reaction is characterized by:

  • Extraordinarily Fast Kinetics: The reaction rates are among the fastest known bioorthogonal reactions, enabling efficient labeling at low concentrations.[6][9]

  • High Specificity: Tetrazines are generally unreactive towards endogenous functional groups, ensuring that the reaction only occurs with the intended dienophile partner.[9]

  • Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous environment, ambient temperature) without the need for cytotoxic catalysts.[8]

Applications in Drug Development and Research

The unique properties of the tetrazine ligation have been harnessed in a multitude of ways within the realm of drug development and biomedical research:

  • Pretargeted Drug Delivery: This strategy involves administering a dienophile-modified antibody that targets a specific tissue, such as a tumor. After the antibody has localized and unbound antibody has cleared from circulation, a tetrazine-conjugated drug is administered. The rapid iEDDA reaction then concentrates the therapeutic agent at the desired site, minimizing off-target toxicity.[5]

  • In Vivo Imaging: By attaching a tetrazine to a PET or fluorescence imaging agent, researchers can visualize biological processes in real-time.[6] For instance, a TCO-labeled biomolecule of interest can be tracked in a living organism by administering a tetrazine-fluorophore conjugate.[6]

  • Chemical Proteomics: The tetrazine ligation is used to label and identify proteins in their native environment.[9] This can involve the metabolic incorporation of an unnatural amino acid bearing a strained alkene, followed by reaction with a tetrazine-linked probe for enrichment and identification.

While highly valuable, this compound itself has limitations for in vivo applications due to its instability in aqueous conditions.[10] This has spurred the development of more stable, often asymmetrically substituted, tetrazine derivatives for biological use.[14][15]

Conclusion and Future Outlook

From its origins in fundamental heterocyclic chemistry to its current status as a workhorse of bioorthogonal chemistry, this compound has had a remarkable journey. Its discovery and the subsequent development of its chemistry have provided researchers with a powerful tool to probe and manipulate biological systems with unprecedented precision. While the focus in recent years has shifted towards developing more stable tetrazine derivatives for in vivo applications, the foundational understanding of the synthesis and reactivity of this parent compound remains critically important. The principles learned from this compound continue to inspire the design of next-generation bioorthogonal reagents that will further push the boundaries of chemical biology and personalized medicine.

References

solubility of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Introduction: The Rising Prominence of a Versatile Heterocycle

This compound is an electron-deficient, heteroaromatic azadiene that has become a cornerstone reagent in modern organic synthesis and chemical biology.[1][2] Its rigid, planar structure and unique electronic properties make it exceptionally reactive in inverse-electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of bioorthogonal chemistry.[3] This reactivity allows for the selective labeling and modification of biomolecules in complex biological environments, opening new frontiers in drug delivery, in-vivo imaging, and diagnostics.

Understanding the solubility of this compound is paramount for its effective application. Solvent choice dictates reaction kinetics, product yields, and the feasibility of its use in aqueous biological systems. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental chemical principles and supported by experimental observations from the literature.

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₆H₆N₄O₄[4][5]
Molecular Weight 198.14 g/mol [4][6]
Melting Point 173-176 °C[7][8]
Appearance Bright red, crystalline solid[7]
pKa (Predicted) -3.68 ± 0.10[5][8]
Topological Polar Surface Area 104 Ų[5][6]

Part 1: Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[9] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility is governed by a balance of its structural features:

  • The Tetrazine Core: The four nitrogen atoms in the aromatic ring create a highly polar, electron-deficient core. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors.

  • Ester Functional Groups: The two methyl ester groups (-COOCH₃) are also polar and contain carbonyl oxygens that can act as hydrogen bond acceptors.

  • Overall Molecular Structure: Despite the polar functional groups, the molecule has a symmetrical, non-ionic structure with hydrocarbon content from the methyl groups.

This duality suggests that the compound will not be exclusively soluble in either highly polar or completely nonpolar solvents, but will likely exhibit favorable solubility in solvents of intermediate polarity or those with specific functionalities.

G cluster_solute This compound cluster_solvents Common Solvents solute Structure Polar Tetrazine Core Ester Groups polar_protic Polar Protic (e.g., Water, Methanol) Hydrogen Bonding solute->polar_protic Limited Interaction (Sparingly Soluble) polar_aprotic Polar Aprotic (e.g., DCM, Dioxane, Acetone) Dipole-Dipole solute->polar_aprotic Good Interaction (Soluble) nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals solute->nonpolar Poor Interaction (Insoluble to Sparingly Soluble) caption Solubility based on 'like dissolves like'

Caption: Conceptual diagram of solubility interactions.

Part 2: Solubility Profile in Common Laboratory Solvents

SolventPolarity ClassObserved/Inferred SolubilityRationale & Source
Methylene Chloride (DCM) Polar AproticSoluble Frequently used as a reaction solvent for synthesis and Diels-Alder reactions, indicating good solubility.[7]
1,4-Dioxane Polar AproticSoluble Used as a solvent for Diels-Alder reactions, implying sufficient solubility for reactants to be in solution.[7]
Acetic Acid Polar ProticSoluble Listed as a solvent for determining the melting point, which suggests high solubility, especially at elevated temperatures.[8]
Chloroform Polar AproticLikely Soluble Similar in polarity to DCM, it is expected to be a good solvent.
Acetone Polar AproticLikely Soluble Its polarity is suitable for dissolving compounds with multiple polar functional groups.
Acetonitrile Polar AproticLikely Soluble Often used in reactions involving polar organic molecules.
Methanol Polar ProticSparingly Soluble While polar, the strong hydrogen-bonding network of methanol may not be effectively disrupted by the solute. Its precursor is synthesized in methanol, but the final product's solubility is likely lower.[7]
Water Polar ProticInsoluble/Very Sparingly Soluble The molecule lacks strong hydrogen bond donating groups and possesses significant non-polar character, making it poorly soluble in water. Standard organic workups use aqueous washes, implying insolubility.[10]
Hexane NonpolarInsoluble to Sparingly Soluble Recrystallization of similar dihydrotetrazine compounds from hexane suggests that the oxidized, more polar final product would have low solubility, especially at room temperature.[11]
Diethyl Ether NonpolarSparingly Soluble Often used as a trituration solvent to precipitate the product from a reaction mixture, indicating low solubility.[7]

Part 3: Experimental Protocol for Solubility Determination

For applications requiring precise concentration, such as in drug development or high-throughput screening, experimental determination of solubility is essential. The following protocol outlines a standard shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:
  • This compound

  • Solvent of interest (e.g., PBS buffer, DMSO, Ethanol)

  • Scintillation vials or screw-capped test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:
  • Preparation of Standard Curve:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO).

    • Perform a serial dilution to create a series of standards of known concentrations.

    • Analyze these standards using HPLC or UV-Vis to generate a standard curve of response versus concentration. This is crucial for quantifying the final supernatant concentration.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

    • Record the exact mass of the compound added.

    • Add a precise volume of the test solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Shake the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is reached.[12]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particulate matter.

    • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the linear range of your standard curve.

    • Analyze the diluted sample using the calibrated HPLC or UV-Vis method.

  • Calculation:

    • Using the standard curve, determine the concentration of the diluted sample.

    • Calculate the concentration in the original supernatant by multiplying by the dilution factor.

    • The resulting value is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in µg/mL, mg/mL, or mM.

G start Start prep_std Prepare Standard Curve (HPLC / UV-Vis) start->prep_std add_excess Add Excess Compound to Vial start->add_excess analyze Analyze Supernatant via HPLC / UV-Vis prep_std->analyze Calibration add_solvent Add Known Volume of Test Solvent add_excess->add_solvent equilibrate Equilibrate on Shaker (24-72h at Temp) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter filter->analyze calculate Calculate Concentration using Standard Curve analyze->calculate end End: Solubility Value calculate->end caption Workflow for Experimental Solubility Determination

Caption: Workflow for Experimental Solubility Determination.

Conclusion and Future Outlook

This compound exhibits solubility primarily in polar aprotic solvents such as DCM, dioxane, and chloroform, with limited solubility in polar protic solvents and nonpolar solvents. This solubility profile is a direct consequence of its unique molecular structure, which balances a polar heterocyclic core with non-polar characteristics. For applications in aqueous media, such as biological assays, the use of co-solvents like DMSO or the development of water-soluble derivatives is necessary. The provided experimental protocol offers a robust framework for researchers to precisely quantify its solubility in solvent systems tailored to their specific needs, ensuring reproducibility and success in its diverse applications.

References

quantum chemical calculations for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Modern Drug Development

This compound, a symmetrically substituted tetrazine, stands as a cornerstone in the field of bioorthogonal chemistry.[1] Its remarkable reactivity in inverse-electron-demand Diels-Alder (iEDDA) reactions allows for the precise chemical modification of biomolecules in living systems, a capability that has revolutionized drug delivery, in vivo imaging, and diagnostics.[2][3] The electron-deficient nature of the tetrazine core, modulated by the two ester groups, makes it an exceptional diene for reactions with strained, electron-rich dienophiles like trans-cyclooctenes (TCO).[4][5]

The efficacy of this molecule and its derivatives hinges on a delicate balance between reactivity and stability.[6] A tetrazine that reacts too quickly may degrade prematurely in a biological milieu, while one that is too stable may not react efficiently at the low concentrations required for in vivo applications.[2] Predicting and tuning this balance is a paramount challenge for medicinal chemists and drug development professionals. This is where quantum chemical calculations emerge not as a mere academic exercise, but as an indispensable predictive tool.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to understand and engineer this compound and its analogues. We will move beyond a simple recitation of steps to explain the causality behind computational choices, ensuring that the described protocols are self-validating and scientifically robust. By leveraging the power of computational chemistry, we can dissect the electronic structure, predict reactivity, and rationally design next-generation tetrazines with tailored properties for targeted therapeutic and diagnostic applications.[7]

The Theoretical Foundation: Why Quantum Chemistry Matters for Tetrazines

The unique reactivity of tetrazines in iEDDA reactions is governed by their electronic structure, specifically the energy levels of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] In an iEDDA reaction, the primary orbital interaction is between the LUMO of the electron-deficient diene (the tetrazine) and the HOMO of the electron-rich dienophile.[4] A smaller energy gap between these two orbitals leads to a faster reaction rate.

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful means to calculate these properties with high accuracy.[8][9] DFT is a computational method used to investigate the electronic structure of many-body systems. For the study of tetrazine derivatives, DFT has been successfully used to calculate reactivity descriptors and analyze their behavior in different environments.[10][11]

Core Concepts in DFT Calculations for Tetrazines
  • Geometry Optimization: This is the foundational step where the calculation finds the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. This provides key data on bond lengths, bond angles, and dihedral angles.

  • Frequency Analysis: Performed after a geometry optimization, this calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies). It also provides thermodynamic data like zero-point vibrational energy (ZPVE).

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO, and the gap between them, are critical indicators of a molecule's reactivity and electronic properties. For this compound, the low energy of its LUMO is the defining feature that drives its rapid reaction with electron-rich dienophiles.[6][7] Adding electron-withdrawing groups to the tetrazine ring further lowers the LUMO energy, enhancing its reactivity.[4]

  • Reactivity Descriptors: DFT calculations can yield various descriptors that quantify reactivity, such as electronic chemical potential, chemical hardness, and Fukui functions, which indicate the most likely sites for electrophilic or nucleophilic attack.[10][11]

The choice of a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results, and these are often selected based on their proven performance for similar organic heterocyclic systems in the literature.[10][11]

Experimental Protocol: A Validated Workflow for Computational Analysis

This section details a step-by-step methodology for performing a comprehensive quantum chemical analysis of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[12][13]

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build 1. Build 3D Structure (e.g., GaussView) input_gen 2. Generate Input File (.com or .gjf) mol_build->input_gen Define coordinates run_gauss 3. Run Gaussian Job (Optimization & Frequency) input_gen->run_gauss Submit job check_min 4. Verify Energy Minimum (No imaginary frequencies) run_gauss->check_min Parse output file (.log) extract_data 5. Extract Quantitative Data (Energies, Geometry) check_min->extract_data If valid minimum vis_orbitals 6. Visualize Orbitals (HOMO/LUMO) extract_data->vis_orbitals Generate cube files

Caption: Computational workflow for quantum chemical analysis of tetrazine derivatives.
Step 1: Building the Initial Molecular Structure

Before any calculation can be performed, a plausible 3D structure of this compound must be created.

  • Software: Use a molecular editor such as GaussView or the open-source Avogadro.[13]

  • Procedure:

    • Construct the central 1,2,4,5-tetrazine ring.

    • Attach the two carboxylate groups at positions 3 and 6.

    • Add the methyl groups to the ester functionalities.

    • Perform a preliminary "clean-up" or "mechanics optimization" within the builder to generate a reasonable starting geometry. This step is crucial as it significantly reduces the number of cycles required for the more computationally expensive quantum mechanical optimization.[14]

Step 2: Generating the Gaussian Input File

The input file is a simple text file that instructs Gaussian on the specifics of the calculation.[12] It has a defined structure: Route Card, Title, Charge/Multiplicity, and Molecular Geometry.

Example Gaussian Input File (DMTet_OptFreq.com):

Causality Behind the Input Choices:

  • %nprocshared=4, %mem=4GB: These lines allocate computational resources (4 CPU cores, 4GB of RAM). Adjust based on available hardware.

  • %chk=DMTet_OptFreq.chk: This saves a checkpoint file, which stores the results of the calculation and can be used for restarting jobs or for subsequent visualization of orbitals.

  • #p B3LYP/6-311+G(d,p): This is the Route Card , the most critical part.

    • #p: Requests "punch" output with extra details.

    • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional. This is a widely used and well-validated functional for organic molecules.[10]

    • 6-311+G(d,p): Defines the basis set. This is a triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens, providing a good balance of accuracy and computational cost for this type of system.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Pop=Full: Requests a full Mulliken population analysis, providing detailed information about atomic charges and electron distribution.

  • Title Line: A descriptive title for the calculation.

  • 0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

  • Molecular Geometry: The Cartesian coordinates of each atom from Step 1.

Step 3: Running the Calculation & Analyzing the Output
  • Execution: Submit the input file to Gaussian using the command line (g16 < DMTet_OptFreq.com > DMTet_OptFreq.log) or a graphical user interface.[15]

  • Output Analysis (.log file):

    • Convergence: Search for "Optimization completed" to ensure the geometry optimization was successful.

    • Frequency Validation: Scroll to the "Frequencies" section. For a true energy minimum, there should be no negative (imaginary) frequencies . The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the initial geometry must be adjusted.

    • Data Extraction: Key data to extract includes:

      • The final optimized energy (e.g., "SCF Done: E(RB3LYP) = ...").

      • The Zero-point vibrational energy.

      • The final optimized Cartesian coordinates.

      • The energies of the alpha and beta molecular orbitals. The highest energy alpha orbital is the HOMO, and the lowest energy unoccupied alpha orbital is the LUMO.

Results and Interpretation: From Raw Data to Actionable Insights

The output from the quantum chemical calculation provides a wealth of quantitative data. Presenting this in a structured format is key to its interpretation.

Molecular Geometry and Stability

The optimized geometry reveals the most stable conformation of the molecule. Key structural parameters can be compared with experimental data (if available) or used as a basis for understanding steric and electronic effects.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311+G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-N (in ring)~1.33 Å
Bond LengthN-N (in ring)~1.32 Å
Bond LengthC-C (ring-ester)~1.49 Å
Bond LengthC=O (ester)~1.21 Å
Bond AngleN-C-N (in ring)~126°
Bond AngleC-N-N (in ring)~117°
Dihedral AngleN-C-C=O~180° (planar)

Note: These are representative values and will be precisely determined by the calculation.

Electronic Properties and Reactivity

The FMO energies are the most powerful predictors of iEDDA reactivity.

G cluster_dienophile Dienophile (TCO) cluster_diene Diene (Tetrazine) Energy Energy axis_top axis_top axis_bottom axis_bottom axis_bottom->axis_top Energy HOMO_D HOMO (e.g., -5.5 eV) LUMO_T LUMO (e.g., -3.0 eV) HOMO_D->LUMO_T p1 p2 p1->p2 ΔE = |E_LUMO(diene) - E_HOMO(dienophile)| (Smaller ΔE = Faster Reaction)

Caption: Frontier Molecular Orbital interaction in an inverse-electron-demand Diels-Alder reaction.

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311+G(d,p))

PropertyCalculated ValueSignificance for Drug Development
HOMO Energy-8.5 eVIndicates energy of highest energy electrons.
LUMO Energy-3.2 eVCrucial: A low LUMO energy signifies high electrophilicity and rapid reaction in iEDDA.[6][7]
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment~0.0 DThe molecule is highly symmetric, affecting its solubility and interactions.

Note: Values are illustrative and will be determined by the specific calculation.

The significantly low LUMO energy confirms the molecule's high reactivity as a diene in iEDDA reactions. By running the same calculations on novel, substituted tetrazine derivatives, a researcher can quantitatively predict whether a new modification will increase or decrease reactivity. For example, replacing the methyl esters with more electron-withdrawing trifluoroethyl esters would be predicted to lower the LUMO energy further, thereby accelerating the rate of bioorthogonal conjugation.[4]

Conclusion: A Predictive Paradigm for Rational Drug Design

Quantum chemical calculations provide an invaluable, predictive framework for understanding the fundamental properties of this compound. This guide has outlined a robust, scientifically-grounded workflow—from initial structure generation to the interpretation of electronic properties—that empowers researchers to move beyond trial-and-error synthesis. By leveraging these computational tools, scientists in drug development can rationally design and screen novel tetrazine probes with finely tuned reactivity and stability profiles, accelerating the discovery of more effective targeted therapies and advanced diagnostic agents. The integration of such in silico methods into the research pipeline is no longer an option, but a necessity for maintaining a competitive edge in modern molecular science.

References

An In-depth Technical Guide to the Thermal Stability of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Thermal Stability in the Application of Tetrazine Derivatives

The 1,2,4,5-tetrazine scaffold is a cornerstone in the development of advanced materials, particularly in the realms of energetic materials and bioorthogonal chemistry.[1][2] The unique electronic properties of the tetrazine ring, characterized by its high nitrogen content, impart these molecules with desirable characteristics, including high heats of formation and predictable reactivity. Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, as a key derivative, serves as a versatile building block for the synthesis of more complex heterocyclic systems.[3][4] Its utility in inverse electron-demand Diels-Alder reactions has made it an invaluable tool for chemical biologists in applications such as cellular labeling and in vivo imaging.[2]

However, the successful application of this compound and its derivatives is intrinsically linked to their thermal stability. A thorough understanding of a compound's behavior under thermal stress is paramount for ensuring safety, predicting shelf-life, and defining the operational parameters for its use. This guide provides a comprehensive overview of the thermal stability of this compound, detailing the experimental methodologies for its assessment, the anticipated thermal behavior, and the plausible decomposition pathways.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal stability. These properties influence its handling, storage, and reactivity.

PropertyValueSource
Molecular Formula C₆H₆N₄O₄PubChem
Molecular Weight 198.14 g/mol PubChem
Appearance Bright red crystalline solid[3]
Melting Point 173-175 °C[3]

Section 2: Methodologies for Assessing Thermal Stability

The thermal stability of a compound is not a single data point but rather a comprehensive profile of its behavior as a function of temperature. Several analytical techniques are employed to elucidate this profile, with Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) being the most prominent.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is fundamental for determining the temperatures at which a compound begins to decompose and the extent of mass loss at each stage.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated at a linear rate, commonly 10 °C/min, over a defined temperature range (e.g., from ambient to 500 °C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak, from the derivative of the TGA curve), and the residual mass at the end of the experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample place Place in Crucible weigh->place load Load into TGA place->load purge Purge with Inert Gas load->purge heat Heat at 10 °C/min purge->heat record Record Mass vs. Temp heat->record plot Plot TGA/DTG Curves record->plot determine Determine Tonset, Tpeak, % Residue plot->determine

TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides information on endothermic processes (e.g., melting, evaporation) and exothermic processes (e.g., decomposition, crystallization).

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas at a constant flow rate.

  • Heating Program: The sample and reference are heated at a linear rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify melting points (endothermic peaks) and decomposition events (exothermic peaks). The onset temperature and the peak temperature of the exotherm provide critical information about the thermal stability. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition (ΔHd).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load purge Purge with Inert Gas load->purge heat Heat at 10 °C/min purge->heat record Record Heat Flow vs. Temp heat->record plot Plot DSC Curve record->plot determine Determine Tm, Td, ΔHd plot->determine Decomposition_Pathway start This compound intermediate1 [Transition State] start->intermediate1 Heat (Δ) product1 2 x Methyl Cyanoformate intermediate1->product1 product2 Nitrogen (N₂) intermediate1->product2

References

An In-depth Technical Guide to Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Synthesis, Properties, and Applications in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, a pivotal reagent in modern organic chemistry and drug development. We will delve into its fundamental properties, synthesis, and its transformative role as a highly reactive diene in bioorthogonal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

Core Identification and Chemical Properties

This compound is a heteroaromatic azadiene characterized by its electron-deficient tetrazine core. This feature is central to its exceptional reactivity in specific cycloaddition reactions.[1]

Identifiers

A comprehensive list of identifiers for this compound is provided below for unambiguous identification and database referencing.

Identifier TypeValueSource
CAS Number 2166-14-5[2][3][4][5]
Molecular Formula C6H6N4O4[2][3][6]
Molecular Weight 198.14 g/mol [2][3][4][6]
IUPAC Name This compound[4]
InChI Key QODPSGGFQFBWME-UHFFFAOYSA-N[3][4]
Canonical SMILES COC(=O)C1=NN=C(N=N1)C(=O)OC[3][4]
PubChem CID 300308[3][4]
EC Number 808-988-2[2][4]
DSSTox Substance ID DTXSID80306219[2][4]
Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource
Melting Point 173–175 °C[7]
176 °C[2]
Appearance Bright red, crystalline solid[7]
Density 1.434 g/cm³[2]
Storage Temperature -20°C[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 8[2]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 104 Ų[3][4]

Synthesis of this compound

The synthesis of this compound is a well-established multi-step process. A common and reliable method involves the oxidation of its dihydro precursor, Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate.[7][8] The causality behind this synthetic choice lies in the stability of the dihydro intermediate, which can be readily prepared and purified before the final, often sensitive, oxidation step.

Synthetic Workflow

The following diagram outlines the key stages in the synthesis of this compound.

G A Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate B Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid A->B Acidification (HCl) C Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate B->C Esterification (MeOH, SOCl2) D This compound C->D Oxidation (Nitrous Gases)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on a well-documented procedure from Organic Syntheses.[7] The trustworthiness of this protocol is high due to its reproducibility and detailed characterization at each step.

Step A: Preparation of Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid

  • A slurry of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate in water and crushed ice is prepared in a three-necked, round-bottomed flask.[7]

  • The mixture is cooled using an ice/sodium chloride bath.

  • Concentrated hydrochloric acid is added dropwise with stirring over approximately 45 minutes.[7]

  • The resulting product is washed with dry ether and collected by filtration.

Step B: Preparation of Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • Absolute methanol is cooled to -30°C in a round-bottomed flask.

  • Thionyl chloride is added carefully with stirring, and the mixture is stirred for 30 minutes at -30°C.[7] The pre-stirring of the thionyl chloride-methanol solution is crucial for higher yields.

  • Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid is added in portions while maintaining the temperature at -30°C.[7]

  • The reaction mixture is stirred and allowed to warm to room temperature. The product is then isolated.

Step C: Preparation of this compound

  • Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is slurried in methylene chloride and cooled in an ice/water bath.[7]

  • A stream of nitrous gases is bubbled into the reaction mixture with stirring for 15 minutes. The color of the mixture changes from orange to bright red.[7]

  • Stirring is continued for 1.5 hours as the mixture warms to room temperature.

  • The solvent and excess nitrous gases are removed under reduced pressure to yield the final product as a bright red, crystalline solid.[7]

Reactivity and Applications in Drug Development

The electron-deficient nature of the tetrazine ring in this compound makes it an ideal diene for inverse-electron-demand Diels-Alder (iEDDA) reactions.[1][7] This type of reaction is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[9][10]

Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

The iEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is exceptionally fast and selective.[9][10] This high reactivity allows for the rapid and specific labeling of biomolecules in complex biological environments.

G A This compound (Diene) C [4+2] Cycloaddition A->C B Strained Alkene (e.g., TCO) (Dienophile) B->C D Unstable Intermediate C->D E Retro-Diels-Alder D->E F Dihydropyridazine Product E->F G Nitrogen Gas (N2) E->G Elimination

Caption: The iEDDA reaction mechanism involving a tetrazine and a strained alkene.

This reaction's utility in drug development is vast. For instance, it can be used for:

  • Pre-targeted drug delivery: An antibody conjugated to a strained alkene can be administered to target a specific tissue or cell type. Subsequently, a drug molecule attached to a tetrazine is administered, which then reacts specifically with the antibody-alkene conjugate at the target site.

  • In vivo imaging: Fluorophores can be attached to tetrazines and used to label biomolecules that have been modified with a strained alkene, allowing for real-time imaging of biological processes.

  • Synthesis of complex molecules: The reaction can be used to synthesize N-substituted dibenzoazepine-pyridazine derivatives, which are potential neurologically active drugs.[2]

Synthesis of Other Heterocycles

Beyond bioorthogonal chemistry, this compound is a versatile building block for synthesizing other heterocyclic compounds. For example, its reaction with electron-rich olefins can produce substituted 1,2-diazines and pyrroles.[7][11][12] Reductive ring contraction of the resulting 1,2-diazine cycloadducts can yield pyrrole derivatives.[7]

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly in the fields of organic synthesis and chemical biology. Its unique electronic properties make it a powerful tool for constructing complex molecular architectures and for developing novel diagnostic and therapeutic agents. The well-established synthetic routes and the profound utility of its iEDDA reactivity ensure its continued importance in advancing drug development and our understanding of biological systems.

References

fundamental reaction mechanisms of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Foreword: The Quintessential Electron-Deficient Diene

The field of heterocyclic chemistry provides a vast toolkit for synthetic innovation, and within this domain, the 1,2,4,5-tetrazine scaffold stands out for its unique electronic properties and reactivity.[1] this compound (DMTC) is a paramount example of this class. Characterized by a six-membered aromatic ring containing four nitrogen atoms and symmetrically substituted with two powerful electron-withdrawing methyl ester groups, DMTC is an exceptionally electron-deficient diene.[2][3] This electronic configuration is the cornerstone of its reactivity, making it a powerhouse for a specific class of cycloadditions: the inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][4] This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the synthesis, core reaction mechanisms, kinetics, and synthetic applications of DMTC, providing both foundational knowledge and field-proven insights into its versatile chemistry.

Synthesis: Forging the Reactive Core

The preparation of DMTC is a well-established, multi-step process that begins with the dimerization of an accessible precursor, followed by esterification and a final oxidation step to generate the aromatic tetrazine ring.[2][5] The procedure, detailed in Organic Syntheses, provides a reliable and scalable route.[2][6]

Synthetic Pathway Overview

The synthesis initiates from ethyl diazoacetate, which undergoes a base-catalyzed dimerization to form a dihydrotetrazine precursor. This is followed by esterification and subsequent oxidation to yield the final, intensely colored DMTC.[2][5]

Synthesis_of_DMTC cluster_0 Step 1: Dimerization & Hydrolysis cluster_1 Step 2: Acidification cluster_2 Step 3: Esterification cluster_3 Step 4: Oxidation Ethyl Diazoacetate Ethyl Diazoacetate Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate Ethyl Diazoacetate->Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate  NaOH (aq)   Disodium salt Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate Ethyl Diazoacetate->Disodium salt Dihydro acid Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid Disodium salt->Dihydro acid  HCl   Disodium salt->Dihydro acid Dihydro ester Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate Dihydro acid->Dihydro ester Dihydro acid_2 Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid Dihydro acid_2->Dihydro ester  SOCl2, MeOH   DMTC This compound Dihydro ester->DMTC Dihydro ester_2 Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate Dihydro ester_2->DMTC  Nitrous Gases (e.g., from NaNO2/Acid)  

Caption: Synthetic pathway for this compound (DMTC).

Detailed Experimental Protocol: Synthesis of DMTC

This protocol is adapted from the robust procedure published in Organic Syntheses.[2]

Step A: Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • Prepare a solution of sodium hydroxide in water.

  • While stirring vigorously and maintaining the temperature between 60-80°C, add ethyl diazoacetate dropwise. The causality here is critical: the basic conditions promote the dimerization of the diazoacetate.

  • After addition is complete, cool the reaction slurry to room temperature.

  • Pour the slurry into 95% ethanol to precipitate the disodium salt, which is then collected by filtration.

Step B: Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid

  • Create a slurry of the disodium salt from Step A in water and crushed ice.

  • Cool the mixture in an ice/salt bath.

  • Add concentrated hydrochloric acid dropwise with stirring. This protonates the dicarboxylate to form the free acid.

  • The product is collected by filtration.

Step C: Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • Cool absolute methanol to -30°C in a flask equipped for stirring.

  • Carefully add thionyl chloride to the methanol. This in situ generation of methanolic HCl is a classic and effective method for Fischer esterification, chosen for its high efficiency.

  • Add the dihydro-acid from Step B in portions to the cold, stirred solution.

  • Allow the mixture to warm to room temperature and then heat gently (35-40°C) for 2 hours to drive the esterification to completion.

  • Cool the mixture to precipitate the dimethyl ester product, which is collected by filtration.

Step D: this compound (DMTC)

  • Slurry the dihydro-ester from Step C in methylene chloride and cool in an ice bath.

  • Bubble a stream of nitrous gases (generated, for example, from sodium nitrite and acid) into the mixture.[6] The nitrous gases are the oxidizing agent, converting the dihydrotetrazine to the aromatic, bright red tetrazine.

  • Continue stirring as the mixture warms to room temperature. The color change from orange to bright red is a clear visual indicator of successful oxidation.[2]

  • Remove the solvent under reduced pressure to afford the final product, DMTC, as a crystalline solid.[2]

The Core Reaction Mechanism: Inverse-Electron-Demand Diels-Alder (iEDDA)

The defining reactivity of DMTC is its participation as the diene component in the iEDDA reaction.[4] Unlike a conventional Diels-Alder reaction where an electron-rich diene reacts with an electron-poor dienophile, the iEDDA mechanism is governed by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (DMTC) and the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile.[7][8]

The general mechanism proceeds in two distinct, sequential steps:

  • [4+2] Cycloaddition: The tetrazine and the dienophile (typically an alkene) undergo a concerted cycloaddition to form a transient, bicyclic intermediate.[9]

  • Retro-Diels-Alder Cycloreversion: This intermediate is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This elimination is the thermodynamic driving force for the overall transformation.[8][10]

  • Product Formation: The loss of N₂ results in the formation of a 4,5-dihydropyridazine ring system. Depending on the dienophile and reaction conditions, this product may subsequently oxidize to the aromatic pyridazine.[9]

iEDDA_Mechanism cluster_1 Retro [4+2] Cycloreversion DMTC DMTC (Electron-Deficient Diene) Intermediate Bicyclic Intermediate (Unstable) DMTC->Intermediate LUMO(diene)-HOMO(dienophile) interaction plus + Dienophile Alkene (Electron-Rich Dienophile) Product 4,5-Dihydropyridazine Intermediate->Product N2 + N₂

Caption: The general mechanism of the iEDDA reaction between DMTC and an alkene.

Reaction Kinetics and Influencing Factors

The kinetics of the iEDDA reaction involving tetrazines are exceptionally tunable, making them a cornerstone of "click chemistry".[8][11] The reaction rates are profoundly influenced by the electronic properties of both the tetrazine and the dienophile, as well as the solvent system.

Substituent Effects on the Tetrazine Ring

The two methyl ester groups on DMTC are critical to its high reactivity. Electron-withdrawing substituents lower the energy of the tetrazine's LUMO, which reduces the LUMO(diene)-HOMO(dienophile) energy gap and accelerates the reaction.[12][13] This principle allows for the rational design of tetrazines with tailored reactivity.

  • Electron-Withdrawing Groups (e.g., -CO₂Me, -CF₃, pyrimidinyl): Increase the reaction rate.[12][14]

  • Electron-Donating Groups (e.g., -OH, -OMe, alkyl): Decrease the reaction rate.[12]

Recent computational studies also suggest that for asymmetric tetrazines, reduced Pauli repulsion in a more asynchronous transition state can lead to increased reactivity, adding another layer of complexity beyond simple frontier molecular orbital theory.[15]

The Nature of the Dienophile

The choice of dienophile has a dramatic impact on the reaction rate, spanning many orders of magnitude.[16]

  • Strained Alkenes: Dienophiles with significant ring strain, such as trans-cyclooctene (TCO) and norbornene, exhibit exceptionally fast reaction rates.[12][16][17] The strain energy is released in the transition state, lowering the activation barrier. TCO is one of the fastest dienophiles for iEDDA reactions, making it a favorite in bioorthogonal chemistry.[9][17]

  • Electron-Rich Alkenes: Enol ethers, enamines, and ketene acetals are highly reactive due to their high-energy HOMOs.[18]

  • Unactivated and Electron-Deficient Alkenes: DMTC is reactive enough to engage with unactivated and even some electron-deficient dienophiles, although the reaction rates are considerably slower.[2][4]

Representative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of various tetrazines with different dienophiles, illustrating the principles discussed above.

Tetrazine Substituent (R)DienophileSolventRate Constant (k₂, M⁻¹s⁻¹)
3,6-bis(phenyl)BCNMeOH3.6
3,6-bis(4-methoxyphenyl)BCNMeOH1.4[12]
3,6-bis(4-(trifluoromethyl)phenyl)BCNMeOH10[12]
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)BCNMeOH125[12]
3,6-bis(phenyl)NorborneneMeOH~0.0025 (estimated)
3,6-bis(2-pyridyl)NorborneneD₂O/MeOD0.23[8]

BCN: Bicyclononyne, a strained alkyne.

Synthetic Utility and Applications

The predictable and efficient nature of the DMTC-mediated iEDDA reaction provides a powerful platform for the synthesis of complex heterocyclic systems and for applications in chemical biology.

Heterocycle Synthesis: A Gateway to Diazines and Pyrroles

A primary application of DMTC is the synthesis of highly substituted 1,2-diazines and pyrroles.[2][3][19] The reaction with an appropriate dienophile cleanly yields a 1,2-diazine, which can be a final target or an intermediate for further transformation.[20]

Notably, the resulting dimethyl 1,2-diazine-3,6-dicarboxylate cycloadducts can undergo a reductive ring contraction. Treatment with zinc in acetic acid cleaves the N-N bond and promotes rearrangement to furnish a substituted dimethyl pyrrole-2,5-dicarboxylate.[2] This two-step, one-pot-adaptable sequence is a powerful strategy for constructing densely functionalized pyrrole rings, which are common motifs in natural products and pharmaceuticals.

Synthetic_Utility DMTC DMTC Diazine 1,2-Diazine Derivative DMTC->Diazine  iEDDA Reaction (+ Dienophile, -N₂)   Dienophile Dienophile (e.g., Alkene) Pyrrole Pyrrole Derivative Diazine->Pyrrole  Reductive Ring Contraction (Zn, AcOH)  

Caption: Synthetic workflow from DMTC to 1,2-diazines and subsequent pyrroles.

Bioorthogonal Chemistry

The principles governing DMTC's reactivity form the foundation for modern bioorthogonal chemistry.[11] While DMTC itself can be unstable in aqueous media, more stable derivatives (e.g., aryl-substituted tetrazines) are widely used.[5][13] The iEDDA reaction between a tetrazine and a strained alkene (like TCO) is a premier "click" reaction for bioconjugation due to:

  • Exceptional Speed: Rates are among the fastest of any bioorthogonal reaction.[9][17]

  • High Specificity: Tetrazines and strained alkenes are mutually reactive and inert to the vast array of functional groups present in biological systems.

  • Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous solution, ambient temperature) without the need for cytotoxic catalysts.[11]

This chemistry enables the precise labeling of proteins, glycans, and other biomolecules in living cells and even whole organisms for applications in imaging, diagnostics, and targeted drug delivery.[17][21][22]

Concluding Remarks

This compound is more than just a chemical reagent; it is a versatile building block and a gateway to complex molecular architectures. Its electron-deficient nature, a direct result of its heterocyclic core and electron-withdrawing substituents, endows it with exceptional reactivity in inverse-electron-demand Diels-Alder reactions. The ability to finely tune the kinetics of this transformation by judicious selection of substituents and dienophiles has cemented its importance in both classical organic synthesis and the cutting-edge field of bioorthogonal chemistry. For the modern researcher, a thorough understanding of the fundamental mechanisms of DMTC is essential for harnessing its full synthetic potential.

References

Methodological & Application

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate inverse-electron demand Diels-Alder reaction protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: A Practical Guide to Inverse-Electron Demand Diels-Alder (iEDDA) Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

The inverse-electron demand Diels-Alder (iEDDA) reaction has emerged as a cornerstone of modern chemical biology and materials science, prized for its rapid kinetics and exceptional specificity.[1][2] Among the dienes utilized for this transformation, this compound (DMTz) stands out as a highly reactive, electron-deficient building block for the synthesis of complex nitrogen-containing heterocycles.[3][4] Its predictable reactivity and compatibility with a wide range of dienophiles make it a powerful tool for applications ranging from natural product synthesis to advanced bioconjugation.[5][6] This guide provides an in-depth exploration of the DMTz-mediated iEDDA reaction, covering its core mechanistic principles, key experimental considerations, and detailed, field-proven protocols for both small molecule synthesis and bioconjugation applications.

Core Principles: The Mechanism of the DMTz iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile, a reversal of the electronic demand of the classic Diels-Alder reaction.[7][8] The exceptional reactivity of DMTz is driven by the four nitrogen atoms and two electron-withdrawing methyl carboxylate groups within its structure. These features significantly lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid, energetically favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of a suitable dienophile.[9][10]

The reaction proceeds through a well-defined, multi-step mechanism:

  • [4+2] Cycloaddition: The tetrazine (diene) and the dienophile undergo a concerted cycloaddition to form a highly strained, transient bicyclic adduct.[5][11]

  • Retro-Diels-Alder Elimination: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂). This step is the thermodynamic driving force for the reaction's completion.[12][13]

  • Aromatization: The resulting 4,5-dihydropyridazine can then isomerize or be oxidized to form the final, stable 1,2-diazine (pyridazine) product.[11][14]

IEDDA_Mechanism Reactants DMTz (Diene) + Dienophile Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Intermediate Bicyclic Adduct (Unstable) Cycloaddition->Intermediate RetroDA Retro-Diels-Alder (-N₂) Intermediate->RetroDA Dihydro 4,5-Dihydropyridazine RetroDA->Dihydro N2 N₂ Gas RetroDA->N2 Irreversible Release Aromatization Aromatization Dihydro->Aromatization Product Pyridazine Product (Stable) Aromatization->Product

Caption: The iEDDA reaction mechanism of DMTz with a dienophile.

Experimental Design & Key Parameters

Success in executing a DMTz-mediated iEDDA reaction hinges on the careful selection of the dienophile, solvent, and reaction conditions. The high reactivity of DMTz allows for a broad scope, but this reactivity also necessitates careful handling to avoid degradation, particularly in aqueous or basic media.[15][16]

Dienophile Selection and Reactivity

The rate of the iEDDA reaction is critically dependent on the nature of the dienophile. Electron-rich and strained dienophiles exhibit the highest reaction rates, often proceeding to completion within minutes at ambient temperature.[5]

Dienophile ClassRepresentative ExamplesRelative ReactivityTypical ConditionsCitation(s)
Strained Alkenes trans-Cyclooctene (TCO), NorborneneExtremely HighRoom temp. or lower, rapid reaction[9][12][17]
Electron-Rich Alkenes Enol ethers, Enamines, Vinyl acetalsHighRoom temp., hours[5][7]
Alkynes (Electron-Rich) Ynamines, Diaryl acetylenesModerate to HighRoom temp. to mild heating (40-60 °C)[5][18]
Unactivated Alkenes/Alkynes Simple or electron-deficient olefinsLowElevated temperatures (60-200 °C)[5]

Causality Insight: The high reactivity of strained dienophiles like TCO is due to the release of ring strain in the transition state of the cycloaddition, which lowers the activation energy of the reaction.[17] For unstrained dienophiles, reactivity is governed by electronics; electron-donating groups increase the energy of the HOMO, narrowing the HOMO-LUMO gap with the tetrazine and accelerating the reaction.[19][20]

Solvent and Temperature Considerations

DMTz is compatible with a range of common organic solvents. The choice of solvent is often dictated by the solubility of the reactants and the required reaction temperature.

  • Aprotic Solvents: Dioxane, methylene chloride (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used for small molecule synthesis.[18][21] Anhydrous conditions are recommended to prevent potential hydrolysis of the ester groups or degradation of the tetrazine.

  • Aqueous Media: For bioconjugation, reactions are typically performed in aqueous buffers like phosphate-buffered saline (PBS) at physiological pH (~7.4).[22] While DMTz itself has limited aqueous stability, its reaction with highly reactive dienophiles like TCO is often so rapid that it outcompetes degradation.[16]

Reactions involving highly activated dienophiles proceed efficiently at room temperature (20-25 °C). Less reactive partners may require mild heating to achieve a reasonable reaction rate.[5] Monitoring the reaction is straightforward due to the bright red color of DMTz, which fades as it is consumed.[21]

Protocol I: General Synthesis of a 1,2-Diazine Derivative

This protocol details a representative procedure for the reaction of DMTz with an electron-rich dienophile, 1-phenyl-1-(trimethylsiloxy)ethylene, to form a substituted pyridazine.[21]

Materials and Reagents
  • This compound (DMTz)

  • 1-Phenyl-1-(trimethylsiloxy)ethylene (or other suitable dienophile)

  • Anhydrous 1,4-dioxane

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Nitrogen or Argon gas for inert atmosphere

Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and needles

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and UV lamp

Step-by-Step Procedure
  • Reaction Setup: Charge a dry 50-mL round-bottom flask with DMTz (1.0 g, 5.0 mmol) and a magnetic stir bar. Seal the flask with a septum and purge with nitrogen gas.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (20 mL) via syringe to dissolve the DMTz, resulting in a bright red solution. Add the dienophile (e.g., 1-phenyl-1-(trimethylsiloxy)ethylene, 1.07 g, 5.6 mmol, 1.1 eq) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 8-12 hours.

    • Self-Validation Check: Monitor the reaction progress by observing the disappearance of the red color. Additionally, reaction progress can be monitored by TLC, visualizing the consumption of the starting materials and the formation of a new, UV-active product spot.

  • Work-up: Once the reaction is complete (indicated by the color change from red to yellow/orange and confirmed by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Product Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure. Triturate the resulting viscous oil with a small amount of cold anhydrous ether to induce crystallization or precipitation, affording the pure dimethyl 4-phenyl-1,2-diazine-3,6-dicarboxylate.[21]

Protocol II: Bioorthogonal Ligation for Protein Labeling

This protocol outlines a general workflow for labeling a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group using a DMTz-modified fluorescent dye. This is a common application in drug development and cellular imaging.[2][12]

Bioconjugation_Workflow Start Start: TCO-Modified Protein + DMTz-Fluorophore Prepare 1. Prepare Stock Solutions (Protein in PBS, Tag in DMSO) Start->Prepare Mix 2. Mix Reactants (Add Tag to Protein Solution) Prepare->Mix Incubate 3. Incubate Reaction (e.g., 1 hr at 37°C) Mix->Incubate Purify 4. Purify Conjugate (Spin Desalting Column) Incubate->Purify Characterize 5. Characterize Product (SDS-PAGE, UV-Vis) Purify->Characterize End End: Purified Protein-Fluorophore Conjugate Characterize->End

Caption: A typical workflow for protein bioconjugation using iEDDA.

Materials and Reagents
  • TCO-functionalized protein (e.g., antibody) in a suitable buffer (e.g., 1x PBS, pH 7.4)

  • DMTz-PEG-Fluorophore conjugate (or other DMTz-modified tag)

  • Anhydrous DMSO or DMF for dissolving the tag

  • Spin desalting columns for purification

  • Reaction buffer (1x PBS, pH 7.4)

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the TCO-protein at a known concentration (e.g., 1-5 mg/mL) in PBS.

    • Prepare a stock solution of the DMTz-tag (e.g., 10 mM) in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of TCO-protein.

    • Add the DMTz-tag stock solution to the protein solution to achieve a final molar excess of 3-10 fold over the protein.

    • Causality Insight: A molar excess of the labeling reagent is used to drive the reaction to completion and ensure efficient labeling of the protein.[23] The final concentration of DMSO in the reaction mixture should be kept low (<10% v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at 37°C or room temperature. The extremely fast kinetics of the TCO-tetrazine ligation mean that long incubation times are typically not necessary.[2]

  • Purification:

    • Remove the excess, unreacted DMTz-tag using a spin desalting column equilibrated with PBS, following the manufacturer's protocol.[2] This step is crucial for removing background signal in downstream applications.

    • Self-Validation Check: Successful conjugation can be visually confirmed if a colored or fluorescent tag was used. The protein fraction will be colored, while the low molecular weight filtrate containing the excess tag will also be colored.

  • Characterization and Storage:

    • Confirm successful conjugation using SDS-PAGE (observing a shift in molecular weight or fluorescence) and UV-Vis spectroscopy (to determine the degree of labeling).

    • Store the final protein conjugate according to the protein's recommended storage conditions (e.g., at 4°C or frozen at -80°C).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction Yield 1. Inactive/degraded DMTz. 2. Dienophile is not sufficiently reactive. 3. Reaction temperature is too low.1. Use fresh, pure DMTz. Store protected from light and moisture. 2. Switch to a more reactive dienophile (e.g., a strained alkene). 3. Increase the reaction temperature in increments.
Reaction Stalls Impurities in starting materials or solvent (e.g., water, base) are degrading the tetrazine.Use freshly purified starting materials and anhydrous solvents under an inert atmosphere.
Side Product Formation 1. DMTz decomposition. 2. Dienophile instability under reaction conditions.1. Run the reaction at a lower temperature. 2. Ensure reaction conditions are compatible with all functional groups on the dienophile.
Low Protein Labeling Efficiency 1. Inaccurate protein or tag concentration. 2. Insufficient molar excess of tag. 3. Competing side reactions (e.g., hydrolysis of tag).1. Accurately determine concentrations before starting. 2. Increase the molar excess of the DMTz-tag. 3. Perform the reaction promptly after preparing solutions.

References

Application Note: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precision in Biological Systems

In the intricate landscape of biological research and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed with high efficiency and selectivity within complex biological systems without interfering with native biochemical processes. Among these reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition has emerged as a particularly robust and versatile strategy.[1][2]

This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, often a strained alkene or alkyne. The exceptional speed and specificity of this ligation have made it a cornerstone of modern chemical biology.[2][3] This application note focuses on Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMTDC), a highly reactive, first-generation tetrazine that serves as a foundational tool for rapid bioorthogonal conjugations.[4][5][6] Its electron-deficient character, conferred by the two ester groups, makes it an ideal azadiene for iEDDA reactions.[4][7]

Physicochemical Properties and Reagent Profile

This compound is a bright red, crystalline solid.[4] Its structure is defined by a central tetrazine ring symmetrically substituted with two methyl carboxylate groups. These electron-withdrawing groups are critical to its function, as they lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine diene, thereby accelerating the rate of the iEDDA cycloaddition.[4][7]

PropertyValue
IUPAC Name This compound[8]
CAS Number 2166-14-5[8][9]
Molecular Formula C₆H₆N₄O₄[8][9]
Molecular Weight 198.14 g/mol [8]
Appearance Bright red crystalline solid[4]
Melting Point 173–175 °C[4]
Solubility Soluble in organic solvents like methylene chloride, dioxane.[4] Limited stability in aqueous or protic media.[1]

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The utility of DMTDC in bioorthogonal labeling is rooted in its rapid and irreversible reaction with strained dienophiles, such as trans-cyclooctenes (TCO) or norbornenes. The reaction proceeds via a [4+2] cycloaddition mechanism.

  • Cycloaddition: The electron-deficient tetrazine (diene) rapidly reacts with the electron-rich strained alkene (dienophile).

  • Nitrogen Extrusion: This cycloaddition forms a highly unstable polycyclic intermediate which immediately undergoes a retro-Diels-Alder reaction.

  • Irreversible Ligation: The retro-Diels-Alder step results in the irreversible extrusion of dinitrogen gas (N₂), forming a stable dihydropyrazine product. This gas evolution provides a strong thermodynamic driving force, rendering the reaction irreversible.[1]

Caption: The iEDDA reaction mechanism of DMTDC with a strained alkene.

Application & Experimental Design: Pre-Targeted Labeling

A common and powerful strategy employing tetrazine ligations is pre-targeting. This two-step approach enhances the signal-to-noise ratio in imaging and labeling experiments by separating the targeting event from the signal-generation event. While DMTDC's aqueous instability limits its use in prolonged in vivo studies, it remains a valuable tool for rapid in vitro applications and as a model reagent.[1][10] More stable derivatives are often preferred for in-cell or in-organism experiments.[2][3]

Caption: A generalized workflow for pre-targeted bioorthogonal labeling.

Protocols for Application

Protocol 1: Foundational iEDDA Reaction in Organic Solvent

This protocol describes a general procedure for the reaction of DMTDC with a dienophile, adapted from established organic synthesis methods.[4] It serves to demonstrate the fundamental reactivity of the compound.

Materials:

  • This compound (DMTDC)

  • Dienophile (e.g., 1-Phenyl-1-(trimethylsiloxy)ethylene)

  • Anhydrous 1,4-dioxane

  • Round-bottomed flask equipped with a magnetic stir bar

  • Nitrogen or Argon source

  • Rotary evaporator

Procedure:

  • In a 50-mL round-bottomed flask, dissolve DMTDC (1.0 g, 5.05 mmol) in anhydrous 1,4-dioxane (20 mL).[4]

  • Establish an inert atmosphere by flushing the flask with nitrogen.

  • Add the dienophile (1.1 molar equivalents) to the stirred solution at room temperature.[4]

  • Monitor the reaction. The characteristic red color of the tetrazine will fade as it is consumed. The reaction is typically complete within 8-12 hours at room temperature.[4]

  • Once the reaction is complete (as determined by TLC or LC-MS), remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a viscous oil, can be purified by trituration with anhydrous ether or by column chromatography.[4]

Protocol 2: Conceptual Protocol for In Vitro Protein Labeling

This protocol outlines the conceptual steps for labeling a dienophile-modified protein with a DMTDC-fluorophore conjugate.

A. Reagent Preparation

  • DMTDC-Fluorophore Stock: Due to the aqueous instability of DMTDC, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO immediately before use.[1] Store under argon/nitrogen and protect from light.

  • Dienophile-Modified Protein: Prepare the protein of interest, previously modified with a strained alkene (e.g., norbornene), in a suitable, amine-free buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is known.

B. Labeling Reaction

  • Reaction Setup: In a microcentrifuge tube, add the dienophile-modified protein to the desired final concentration (e.g., 10 µM).

  • Tetrazine Addition: Add the DMTDC-fluorophore stock solution to the protein solution to achieve a final molar excess of 5-20 fold over the protein. The optimal ratio should be determined empirically. Gently mix.

    • Causality Note: A molar excess of the tetrazine is used to drive the reaction to completion, ensuring maximal labeling of the target protein within a short timeframe, which is crucial given the reagent's limited stability in aqueous buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. Protect from light.

C. Purification and Analysis

  • Removal of Excess Reagent: Purify the labeled protein from the unreacted DMTDC-fluorophore using size-exclusion chromatography (e.g., a desalting column) or dialysis. This step is critical to reduce background fluorescence.

  • Confirmation of Labeling:

    • SDS-PAGE: Analyze the purified protein using SDS-PAGE. Visualize the gel using a fluorescence imager to confirm that the fluorescence signal co-localizes with the protein band.

    • Mass Spectrometry: Use LC-MS to determine the mass of the labeled protein, confirming the covalent addition of the fluorophore-dihydropyrazine adduct.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Degradation of DMTDC stock. 2. Insufficient molar excess of tetrazine. 3. Suboptimal buffer conditions (e.g., presence of primary amines).1. Prepare fresh DMTDC stock solution immediately before each experiment. 2. Increase the molar ratio of DMTDC-fluorophore to protein. 3. Use an amine-free buffer like PBS or HEPES.
High Background Signal 1. Incomplete removal of excess DMTDC-fluorophore. 2. Non-specific binding of the conjugate to the protein or vessel.1. Optimize the purification step (e.g., use a longer desalting column, increase dialysis time). 2. Include a blocking agent (e.g., BSA) in wash steps if applicable. Add a detergent like Tween-20 (0.05%) to buffers.
Reagent Instability Inherent property of DMTDC in aqueous/protic media.[1]For applications requiring longer incubation times or in vivo use, consider using more stable, next-generation tetrazine derivatives.[3]

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Prevention: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up.[9][11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a highly reactive and effective diene for inverse-electron-demand Diels-Alder reactions. Its utility in bioorthogonal chemistry, particularly for rapid in vitro conjugations, is well-established. While its application is tempered by its limited stability in aqueous environments—a factor that has driven the development of more robust derivatives—it remains an important reagent in the chemical biologist's toolkit and an excellent starting point for understanding the power of tetrazine-based ligations.[1][10]

References

Application Notes & Protocols: Mastering Bioorthogonal Ligation with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inverse electron demand Diels-Alder (iEDDA) reaction has become a cornerstone of modern chemical biology and drug development, prized for its rapid kinetics and exceptional specificity.[1][2] Among the repertoire of dienes available for this "click chemistry," 1,2,4,5-tetrazines stand out for their remarkable reactivity. This guide provides an in-depth exploration of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMTz), a highly electron-deficient and reactive tetrazine derivative. We will dissect the core principles governing its reactivity, provide validated, step-by-step protocols for its use, and offer expert insights into reaction monitoring and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of tetrazine ligation for applications ranging from bioconjugation to advanced drug delivery systems.[3][4]

The Scientific Foundation: Why DMTz is a Superior Diene for iEDDA

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] The reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

The defining characteristic of this compound is its exceptionally low LUMO energy. This is a direct consequence of the two electron-withdrawing methyl ester groups attached to the tetrazine core. This electronic feature makes DMTz an extremely reactive diene, capable of participating in rapid cycloadditions with a wide array of dienophiles, even those with modest electron-donating properties.[5][6]

The mechanism proceeds through a concerted cycloaddition to form a transient bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas.[1][4] This release of a gaseous byproduct provides a strong thermodynamic driving force, ensuring the reaction proceeds to completion, a critical feature for quantitative conjugations in complex biological systems.

IEDDA_Mechanism DMTz This compound (Electron-Deficient Diene) Intermediate Unstable Bicyclic Intermediate DMTz->Intermediate [4+2] Cycloaddition Dienophile Strained Dienophile (e.g., trans-Cyclooctene) Dienophile->Intermediate Product Stable Dihydropyridazine Conjugate N2 Nitrogen Gas (N₂) Intermediate->Product Retro-Diels-Alder

Caption: The iEDDA reaction mechanism of DMTz with a strained dienophile.

Key Advantages of DMTz-Mediated Ligation:

  • Exceptional Speed: The electron-deficient nature of DMTz leads to some of the fastest bioorthogonal reaction kinetics, enabling efficient labeling at low, physiologically relevant concentrations.[7]

  • Bioorthogonality: Both the tetrazine and its strained alkene partner are abiotic, meaning they do not interact with native biological functional groups, ensuring clean and specific labeling.[2]

  • Catalyst-Free: The reaction proceeds efficiently under physiological conditions (temperature, pH, aqueous environment) without the need for potentially cytotoxic metal catalysts.[1][4]

  • Irreversibility: The release of N₂ gas makes the formation of the resulting dihydropyridazine conjugate irreversible.[4][8]

Reagent Properties and Handling

Successful experimentation begins with a thorough understanding of the reagents.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 2166-14-5 [9]
Molecular Formula C₆H₆N₄O₄ [10]
Molecular Weight 198.14 g/mol [9]
Appearance Bright red crystalline solid [5]

| Solubility | Soluble in many organic solvents (e.g., Dioxane, CH₂Cl₂, MeOH). Limited stability in aqueous solutions. | |

Handling and Storage:

  • Storage: DMTz should be stored in a cool (-20°C is recommended), dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to maximize its shelf life.[6]

  • Stability: While highly reactive in iEDDA cycloadditions, tetrazine-dicarboxylates can exhibit limited stability in aqueous or protic solvents over extended periods.[11] It is best practice to prepare stock solutions in a dry organic solvent like DMSO or DMF and to make aqueous dilutions immediately before use.

  • Safety: Always handle DMTz in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9]

The Dienophile: A Critical Choice

The choice of dienophile is paramount to controlling the reaction kinetics. While DMTz can react with various electron-rich olefins, the fastest rates are achieved with strained alkenes and alkynes.[12][13]

Table 2: Common Dienophiles and Their Relative Reactivity with Tetrazines

Dienophile Class Example(s) Typical 2nd Order Rate Constant (k₂) Key Characteristics
Strained Alkenes trans-Cyclooctene (TCO), Bicyclononyne (BCN) 10³ - 10⁶ M⁻¹s⁻¹ Extremely fast kinetics due to ring strain relief in the transition state. The gold standard for in vivo applications.[7][14][15]
Strained Alkenes Norbornenes 1 - 10² M⁻¹s⁻¹ Moderately fast, commercially available, and widely used for in vitro applications.[16]

| Terminal Alkenes | Vinyl ethers, Styrenes | < 1 M⁻¹s⁻¹ | Slower kinetics, often requiring higher concentrations or longer reaction times.[17] |

For most bioconjugation applications, TCO derivatives are the dienophiles of choice due to their unparalleled reaction speeds.[4][14] The inherent ring strain of the trans-double bond within the eight-membered ring dramatically lowers the activation energy of the cycloaddition.

Experimental Protocols

The following protocols provide a robust framework for performing and analyzing iEDDA reactions with DMTz.

Protocol 1: General Procedure for Bioconjugation

This protocol describes a typical conjugation of a TCO-modified protein with DMTz.

Materials:

  • This compound (DMTz)

  • TCO-modified protein (e.g., TCO-Antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare DMTz Stock Solution: Accurately weigh DMTz and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Causality: DMSO is an excellent solvent for both DMTz and many biomolecules, and preparing a concentrated stock minimizes the final percentage of organic solvent in the aqueous reaction mixture.

  • Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein solution.

  • Initiate the Reaction: Add the required volume of the DMTz stock solution to the protein solution. A slight molar excess of the DMTz (e.g., 1.5 to 5 equivalents relative to the TCO-protein) is often used to ensure complete consumption of the protein. Causality: Using an excess of the small molecule DMTz drives the reaction to completion, maximizing the yield of the desired conjugate.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times are typically short, ranging from 5 minutes to 2 hours, depending on the concentrations and the specific TCO derivative used.

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the red color of the tetrazine. For more precise tracking, see Protocol 2.

  • Purification: Once the reaction is complete, remove the excess unreacted DMTz and its hydrolysis byproducts using a suitable method, such as spin desalting columns, dialysis, or size-exclusion chromatography (SEC).[8]

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_TCO Prepare TCO-modified Biomolecule Solution Mix Combine Reactants (Slight excess of DMTz) Prep_TCO->Mix Prep_DMTz Prepare DMTz Stock in DMSO Prep_DMTz->Mix Incubate Incubate at RT or 37°C (5 min - 2 hr) Mix->Incubate Purify Purify Conjugate (e.g., Spin Desalting) Incubate->Purify Analyze Analyze Product (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: A typical experimental workflow for DMTz-mediated bioconjugation.

Protocol 2: Reaction Monitoring by UV-Vis Spectrophotometry

This method provides a simple, real-time assessment of reaction progress.

Procedure:

  • Set up the reaction as described in Protocol 1, but in a quartz cuvette suitable for a UV-Vis spectrophotometer.

  • Immediately after adding the DMTz, begin scanning the absorbance spectrum or monitor the absorbance at a fixed wavelength.

  • The characteristic absorbance of the tetrazine ring (typically between 510-540 nm) will decrease as it is consumed in the reaction.[8] The reaction is considered complete when this absorbance value stabilizes at or near baseline.

  • Self-Validation: Run a control sample of DMTz in the reaction buffer without the dienophile to account for any non-reaction-based degradation over the same time period.

Protocol 3: Determination of Second-Order Rate Constants

Quantifying the reaction kinetics is essential for comparing different dienophiles or optimizing conditions. This protocol uses pseudo-first-order conditions.[8]

Materials:

  • DMTz stock solution (e.g., 1 mM in DMSO)

  • Dienophile (e.g., TCO) stock solution (e.g., 20 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer (a stopped-flow instrument is ideal for very fast reactions)

Procedure:

  • Reagent Preparation: Prepare fresh dilutions of the DMTz and dienophile stocks in the reaction buffer. The final concentration of the dienophile must be in at least 10-fold excess of the DMTz concentration (e.g., 25 µM DMTz and 250 µM TCO). Causality: Using a large excess of one reactant (the dienophile) makes its concentration effectively constant throughout the reaction, simplifying the rate law to pseudo-first-order with respect to the other reactant (DMTz).

  • Reaction Monitoring:

    • Using a Stopped-Flow Spectrophotometer: Rapidly mix equal volumes of the diluted DMTz and dienophile solutions and immediately monitor the decrease in tetrazine absorbance over time.

    • Using a Standard Spectrophotometer: Manually mix the reactants in a cuvette and immediately begin recording the absorbance at the tetrazine's λmax at fixed time intervals.

  • Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) against time (in seconds). b. Perform a linear regression on the initial, linear portion of the data. The absolute value of the slope of this line is the pseudo-first-order rate constant, kobs (units: s⁻¹). c. Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the dienophile that was in excess: k₂ = kobs / [Dienophile] d. The final units for k₂ will be M⁻¹s⁻¹.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. DMTz degradation due to prolonged exposure to aqueous buffer. 2. Inactive dienophile. 3. Insufficient molar equivalents of DMTz.1. Prepare fresh DMTz solutions and add them to the reaction last. 2. Verify the integrity of the dienophile-labeled molecule. 3. Increase the molar excess of DMTz (e.g., to 10-20 equivalents).
Slow or Incomplete Reaction 1. Low reactant concentrations. 2. Use of a less reactive dienophile (e.g., norbornene vs. TCO). 3. Incorrect pH or buffer composition.1. Increase the concentration of one or both reactants. 2. Switch to a more strained dienophile like TCO. 3. Ensure the reaction is performed in a compatible buffer (e.g., PBS pH 7.4).
Precipitation During Reaction 1. High percentage of organic solvent (e.g., DMSO) from stock solutions. 2. Low solubility of the final conjugate.1. Use more concentrated stock solutions to keep the final DMSO/DMF percentage below 5-10%. 2. Add a solubilizing agent or switch to a buffer with different salt concentrations.

Conclusion

This compound is a powerful and highly reactive tool for implementing click chemistry. Its electron-deficient nature drives exceptionally fast, catalyst-free, and irreversible ligations, making it an ideal choice for demanding applications in drug development, bio-imaging, and materials science. By understanding the core principles of its reactivity and adhering to validated protocols for its handling and use, researchers can reliably execute high-efficiency conjugations and unlock new scientific possibilities.

References

Application Notes and Protocols for the Synthesis of Pyridazines using Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold and the Power of Inverse-Electron-Demand Diels-Alder Chemistry

The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its polar nature, ability to act as a bioisostere for other aromatic rings, and capacity for hydrogen bonding, make it a valuable component in the design of novel therapeutics. The pyridazine core can enhance aqueous solubility, modulate pharmacokinetic properties, and engage in specific interactions with biological targets.

A particularly elegant and efficient method for the synthesis of substituted pyridazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This powerful transformation involves the [4+2] cycloaddition of an electron-deficient diene with an electron-rich dienophile. Among the various dienes employed for this purpose, Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate stands out as a highly reactive and versatile reagent, enabling the construction of a wide array of pyridazine derivatives under mild conditions.

This application note provides a comprehensive guide to the synthesis of pyridazines utilizing this compound. We will delve into the reaction mechanism, provide detailed, field-proven protocols, offer troubleshooting and optimization strategies, and present a summary of its synthetic scope.

Reaction Mechanism: A Concerted Pathway to Pyridazines

The synthesis of pyridazines from this compound and an alkene proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction with the extrusion of dinitrogen gas.

Caption: The inverse-electron-demand Diels-Alder reaction of this compound with an alkene.

IEDDA_Mechanism reagents This compound + Alkene transition_state [4+2] Cycloaddition Transition State reagents->transition_state Concerted bicyclic_intermediate Unstable Bicyclic Intermediate transition_state->bicyclic_intermediate dihydropyridazine Dihydropyridazine bicyclic_intermediate->dihydropyridazine - N₂ (fast) pyridazine Pyridazine Product + N₂ dihydropyridazine->pyridazine Oxidation

The reaction is initiated by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich alkene with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine. This leads to a concerted formation of two new sigma bonds, resulting in a transient bicyclic intermediate. This intermediate is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas to form a dihydropyridazine. The dihydropyridazine can then be oxidized to the final aromatic pyridazine product. In many cases, this oxidation occurs spontaneously in the presence of air, while in other instances, an oxidizing agent may be required.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reliable procedure published in Organic Syntheses.

Materials:

  • Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • Methylene chloride (CH₂Cl₂)

  • Nitrous gases (generated from the reaction of sodium nitrite with a strong acid)

Equipment:

  • 2-L round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Gas dispersion tube

Procedure:

  • Suspend Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (20 g, 0.1 mol) in methylene chloride (800 mL) in the round-bottomed flask.

  • Cool the slurry to 0 °C using an ice/water bath and begin stirring.

  • Bubble a stream of nitrous gases through the stirred mixture for approximately 15 minutes. The color of the reaction mixture will change from orange to a vibrant red.

  • Continue stirring for an additional 1.5 hours, allowing the mixture to gradually warm to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Caption: Workflow for the synthesis of this compound.

Tetrazine_Synthesis_Workflow start Start suspend Suspend Dihydrotetrazine in CH₂Cl₂ start->suspend cool Cool to 0°C suspend->cool add_gas Bubble Nitrous Gases cool->add_gas stir Stir for 1.5h at RT add_gas->stir evaporate Evaporate Solvent stir->evaporate recrystallize Recrystallize evaporate->recrystallize end End recrystallize->end

Protocol 2: General Procedure for the Synthesis of Pyridazines

This general protocol can be adapted for a variety of alkene substrates.

Materials:

  • This compound

  • Alkene (dienophile)

  • Anhydrous solvent (e.g., dioxane, dichloromethane, toluene)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottomed flask under an inert atmosphere.

  • Add the alkene (1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkene. The reaction progress can often be monitored by the disappearance of the red color of the tetrazine.

  • Once the reaction is complete (as determined by TLC or the color change), remove the solvent under reduced pressure.

  • The crude pyridazine product can be purified by column chromatography on silica gel or by recrystallization.

Scope and Limitations: A Survey of Dienophiles

The reaction of this compound is compatible with a wide range of dienophiles. The following table summarizes representative examples with their reported yields.

DienophileProductReaction ConditionsYield (%)Reference
1-Phenyl-1-(trimethylsiloxy)ethyleneDimethyl 4-phenylpyridazine-3,6-dicarboxylateDioxane, RT, 8 h90-96
1-MorpholinocyclohexeneDimethyl 5,6,7,8-tetrahydrophthalazine-1,4-dicarboxylateDioxane, 25°C, 1.5 h87
Ketene N,O-acetalsSubstituted PyridazinesCH₂Cl₂, RT, 20 min12-98
Bicyclic endoperoxideBicyclic endoperoxide with pyridazine ringCH₂Cl₂, RT, 4 d83

Troubleshooting and Optimization

Issue: Low or no reaction.

  • Possible Cause: The dienophile is not electron-rich enough.

  • Solution: Increase the reaction temperature. If the reaction still does not proceed, consider using a more electron-rich derivative of the dienophile or a different solvent. For some reactions, the use of a Lewis acid catalyst has been shown to be effective.

Issue: Formation of side products.

  • Possible Cause: The dihydropyridazine intermediate may undergo undesired side reactions.

  • Solution: If the desired product is the oxidized pyridazine, ensure complete oxidation by bubbling air through the reaction mixture or by adding a mild oxidizing agent. Running the reaction under strictly anhydrous and inert conditions can minimize side reactions.

Issue: Difficult purification.

  • Possible Cause: The product has similar polarity to the starting materials or byproducts.

  • Solution: Optimize the eluent system for column chromatography. If the product is a solid, recrystallization from a different solvent system may be effective.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions.

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

The synthesis of pyridazines using this compound via the inverse-electron-demand Diels-Alder reaction is a robust and versatile method for accessing this important class of heterocycles. The mild reaction conditions, high yields, and broad substrate scope make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. By following the detailed protocols and considering the troubleshooting advice provided in this application note, scientists can effectively leverage this powerful transformation in their research and development endeavors.

Application Note & Protocol: A Guide to the Reductive Ring Contraction of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the two-step synthesis of substituted dimethyl pyrrole-2,5-dicarboxylates from dienophiles using Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMT-Tz). This powerful transformation proceeds via an initial inverse-electron-demand Diels-Alder (IEDDA) reaction to form a 1,2-diazine (pyridazine) adduct, followed by a reductive ring contraction. We will explore the underlying mechanisms, provide detailed, validated protocols for each step, and discuss the critical parameters that ensure high-yield synthesis of these valuable heterocyclic scaffolds. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for accessing highly functionalized pyrrole structures.

Introduction: The Strategic Value of the Tetrazine-to-Pyrrole Transformation

This compound is a highly electron-deficient azadiene, making it an exceptionally reactive component in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][2] This reactivity allows for rapid and predictable cycloadditions with a wide array of electron-rich dienophiles under mild conditions.[3][4] The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which expels nitrogen gas to yield a stable, substituted 1,2-diazine (pyridazine) ring system.[5][6]

The true synthetic power of this sequence is realized in the subsequent transformation: the reductive ring contraction of the 1,2-diazine adduct. This step converts the six-membered diazine ring into a five-membered, highly functionalized pyrrole core. Pyrrole scaffolds are privileged structures in medicinal chemistry and materials science, and this method provides a versatile and efficient entry point. A notable protocol published in Organic Syntheses details the use of zinc in acetic acid as an effective system for this reduction.[1] Theoretical studies have elucidated the mechanism, highlighting the critical role of the electron-withdrawing ester groups in stabilizing key intermediates throughout the multi-electron, multi-proton process.[7][8]

This application note will provide the causal logic and step-by-step instructions for this reliable synthetic sequence.

Mechanistic Overview: A Tale of Two Reactions

The overall transformation is a sequential process involving two distinct, mechanistically significant reactions. Understanding the "why" behind each step is crucial for troubleshooting and adaptation.

Part A: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

Unlike conventional Diels-Alder reactions, the IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (DMT-Tz).[6] The electron-withdrawing carboxylate groups on the tetrazine ring significantly lower the energy of its LUMO, accelerating the reaction.[9] The reaction proceeds through a bicyclic intermediate which spontaneously loses dinitrogen (N₂) in a retro-Diels-Alder reaction to form the aromatic pyridazine product.[10]

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Tetrazine Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate (Diene) Cycloaddition [4+2] Cycloaddition (IEDDA) Tetrazine->Cycloaddition Dienophile Electron-Rich Dienophile (e.g., Enol Ether) Dienophile->Cycloaddition Retro_DA Retro-Diels-Alder (-N₂) Cycloaddition->Retro_DA Unstable Intermediate Product Dimethyl 4-Substituted-1,2-diazine- 3,6-dicarboxylate (Product) Retro_DA->Product

Caption: Workflow of the IEDDA reaction to form the pyridazine adduct.

Part B: Reductive Ring Contraction

The conversion of the pyridazine to a pyrrole is a complex process involving the addition of four electrons and four protons.[8] Density functional theory (DFT) computations have shown that the reaction is initiated by protonation of a ring nitrogen, followed by a two-electron reduction.[7] The presence of electron-withdrawing groups (like the methyl esters) at the 3- and 6-positions is crucial, as they stabilize the negatively charged intermediates formed during the reduction sequence through resonance.[8] Without this stabilization, the energy of the key intermediates is too high, and the reaction is thermodynamically inaccessible.[8] Following further reduction and protonation, the N-N bond is cleaved, the ring opens, and subsequent cyclization with the elimination of ammonia yields the final pyrrole product.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound>97%Commercial source
Dienophile (e.g., 1-Phenyl-1-(trimethylsiloxy)ethylene)>95%Commercial source
1,4-DioxaneAnhydrous, >99.8%Commercial source
Zinc dust<10 µm particle sizeCommercial source
Acetic acidGlacialCommercial source
Diethyl etherAnhydrousCommercial source
Methylene chloride (DCM)ACS GradeCommercial source
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-house
Brine (Saturated NaCl solution)ACS GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial source
Protocol Part A: Synthesis of the Diels-Alder Adduct

This protocol is adapted from a procedure for the synthesis of Dimethyl 4-phenyl-1,2-diazine-3,6-dicarboxylate.[1]

  • Reaction Setup: To a 50-mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the flask. Stir the mixture to dissolve the solid.

  • Dienophile Addition: Under a nitrogen atmosphere, add the dienophile, for example, 1-phenyl-1-(trimethylsiloxy)ethylene (1.07 g, 5.6 mmol, 1.12 equiv), dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. The characteristic red color of the tetrazine will fade to yellow or orange. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tetrazine is consumed.

  • Workup:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting viscous oil is the crude Diels-Alder adduct. For many applications, this crude product is of sufficient purity to be carried directly into the next step. If necessary, trituration with cold anhydrous diethyl ether can be performed to induce crystallization or solidification.

Protocol Part B: Reductive Ring Contraction

This protocol is a general procedure based on the reduction of various diazine adducts.[1]

  • Reaction Setup: In a 250-mL round-bottomed flask, dissolve the crude diazine adduct (approx. 5.0 mmol, 1.0 equiv) in glacial acetic acid (55 mL).

  • Addition of Reducing Agent: To the stirred solution, add zinc dust (6.0 g, 92 mmol, approx. 18 equiv) portion-wise over 10-15 minutes. The addition may be exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: Stir the resulting slurry vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting diazine is consumed.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of celite to remove excess zinc. Wash the filter cake with additional acetic acid or methylene chloride.

    • Transfer the filtrate to a separatory funnel and carefully dilute with water (100 mL).

    • Extract the aqueous layer with methylene chloride (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (3 x 50 mL, Caution: CO₂ evolution ), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure dimethyl pyrrole-2,5-dicarboxylate product.

Reduction_Workflow start Start: Diazine Adduct in Acetic Acid add_zinc Add Zinc Dust (Portion-wise) start->add_zinc stir Stir at Room Temp (2-4 hours) add_zinc->stir filter Filter through Celite stir->filter extract Dilute with Water & Extract with DCM filter->extract wash Wash Organic Layer: 1. H₂O 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end End: Pure Pyrrole Product purify->end

Caption: Experimental workflow for the reductive ring contraction step.

Quantitative Data Summary

The following table provides representative examples of the reductive ring contraction, demonstrating the versatility of the method with adducts derived from different dienophiles.[1]

Dienophile Adduct Precursor (Substituent at C4)Reducing Agent (Equivalents)SolventProduct (Substituent at C3)Yield (%)
PhenylZinc (18)Acetic AcidPhenyl85
4-MethoxyphenylZinc (20)Acetic Acid4-Methoxyphenyl78
2-FurylZinc (9)Acetic Acid2-Furyl88
MethylZinc (15)Acetic AcidMethyl81

Conclusion

The sequential IEDDA reaction of this compound followed by a reductive ring contraction is a robust and high-yielding strategy for the synthesis of highly functionalized pyrroles. The protocols described herein are validated and provide a clear pathway for obtaining these valuable heterocyclic compounds. The causality-driven explanations for reaction mechanisms and procedural choices should empower researchers to apply this methodology effectively in their synthetic programs, particularly in the fields of drug discovery and materials science.

References

Application Notes & Protocols: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Workhorse Reagent for Heterocyclic Chemistry

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly versatile and reactive heteroaromatic azadiene that has become an indispensable tool in organic synthesis.[1][2] Characterized by its vibrant red crystalline appearance, its true value lies in its electron-deficient nature.[3] It is crucial to clarify a common point of confusion: this molecule functions as an electron-poor diene , not a dienophile. The two electron-withdrawing methyl ester groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine ring. This electronic feature makes it exceptionally reactive toward electron-rich reaction partners in a powerful class of reactions known as inverse-electron-demand Diels-Alder (IEDDA) cycloadditions.[3][4][5]

This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for using this compound. We will delve into its core reaction mechanism, its signature application in the synthesis of highly substituted pyrroles, its role in the total synthesis of complex natural products, and its foundational importance for the field of bioorthogonal chemistry.

Section 1: The Principle of Reactivity - Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The primary reactivity of this compound is governed by the IEDDA mechanism. Unlike the classical Diels-Alder reaction where an electron-rich diene reacts with an electron-poor dienophile, the IEDDA reaction inverts these electronic requirements. The electron-deficient tetrazine (the diene) reacts rapidly with electron-rich or strained dienophiles (e.g., enamines, enol ethers, ynamines, or strained alkenes like norbornene).[4]

The reaction proceeds via a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly extruding a molecule of dinitrogen gas (N₂) to yield a stable, aromatic 1,2-diazine (pyridazine) derivative.[1] The release of N₂ is a powerful thermodynamic driving force for the reaction, often allowing it to proceed under mild conditions, from room temperature to gentle heating.[4]

IEDDA_Mechanism Reactants This compound (Electron-Deficient Diene) + Dienophile (Electron-Rich Alkene/Alkyne) Cycloadduct [4+2] Bicyclic Intermediate Reactants->Cycloadduct [4+2] Cycloaddition Product Substituted 1,2-Diazine Cycloadduct->Product retro-Diels-Alder N2 N₂ Gas Cycloadduct->N2

Caption: General mechanism of the IEDDA reaction.

Section 2: The Signature Transformation: From Tetrazine to Pyrrole

One of the most powerful applications of this reagent is a two-step sequence that efficiently converts a wide range of dienophiles into highly functionalized pyrroles.[3] This strategy has been extensively used in the synthesis of complex heterocyclic targets.

  • Step 1: IEDDA Cycloaddition: The tetrazine reacts with an alkene or alkyne to form the corresponding 1,2-diazine as described above.

  • Step 2: Reductive Ring Contraction: The resulting 1,2-diazine cycloadduct is subjected to reductive conditions, most commonly using zinc dust in acetic acid. This effects a ring contraction, extruding a nitrogen atom and forming the pyrrole-2,5-dicarboxylate scaffold.[3][4]

This tetrazine → diazine → pyrrole strategy provides a robust and predictable method for constructing substituted pyrrole rings, which are prevalent motifs in pharmaceuticals and natural products.[6]

Tetrazine_to_Pyrrole Start Tetrazine + Dienophile Step1 IEDDA Reaction (e.g., Dioxane, RT-60°C) Start->Step1 Intermediate 1,2-Diazine Adduct Step1->Intermediate Step2 Reductive Ring Contraction (e.g., Zn / Acetic Acid) Intermediate->Step2 End Substituted Pyrrole Step2->End

Caption: Workflow for the tetrazine to pyrrole synthesis.

Section 3: Application in Complex Molecule Synthesis

The reliability and mild conditions of the IEDDA reaction with this compound have made it a go-to strategy in the total synthesis of complex natural products. Its ability to forge key heterocyclic rings late in a synthetic sequence highlights its functional group tolerance and predictability.

Natural Product TargetDienophile PartnerConditionsYield (%)Reference
Ningalin A Precursor Diaryl acetyleneDioxane, 80°C87[4]
CC-1065 Precursor 4,4-Dimethoxy-3-buten-2-oneDioxane, 60°C, 22h71[4]
Lycogarubin C Precursor Acetylenic dienophileNot specifiedGood
Prodigiosin Ring B VariousNot specifiedGood[6]

Section 4: Protocols and Experimental Procedures

Trustworthiness: The following protocols are based on well-established and peer-reviewed procedures, primarily from Organic Syntheses, ensuring reliability and reproducibility.[3]

Protocol 4.1: Synthesis of this compound

This synthesis is a multi-step process starting from the dimerization of ethyl diazoacetate.[7] The final step is the oxidation of the dihydro-tetrazine intermediate.[3]

  • Causality: The procedure starts with the dihydro-tetrazine because it is more stable and easier to handle than the final aromatic product. The final oxidation step is performed just before use or for storage. The use of nitrous gases is an effective and traditional method for this dehydrogenation.[3]

Materials:

  • Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • Methylene chloride (CH₂Cl₂)

  • Source of nitrous gases (e.g., from NaNO₂ and acid)

  • Ice/water bath

Procedure:

  • Slurry dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (20 g, 0.1 mol) in methylene chloride (800 mL) in a 2-L round-bottomed flask equipped with a magnetic stir bar.[3]

  • Cool the mixture in an ice/water bath.

  • Bubble a stream of nitrous gases into the stirred reaction mixture for approximately 15 minutes. The color of the slurry will change from orange to a bright red.[3]

  • After the addition is complete, continue stirring for 1.5 hours, allowing the mixture to warm to room temperature.[3]

  • Remove the solvent and excess nitrous gases under reduced pressure.

  • The resulting bright red, crystalline solid is this compound (yield ~99%). Mp: 173–175°C.[3]

Safety: This procedure should be performed in a well-ventilated fume hood. Methylene chloride is a hazardous solvent. Nitrous gases are toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 4.2: General Procedure for IEDDA Cycloaddition with a Silyl Enol Ether
  • Causality: Dioxane is a common solvent as it is relatively non-reactive and has a suitable boiling point for reactions that may require gentle heating.[3][8] The reaction is run under nitrogen to prevent moisture from hydrolyzing the silyl enol ether and to prevent side reactions.

Materials:

  • This compound (1.0 g, 5 mmol)

  • 1-Phenyl-1-(trimethylsiloxy)ethylene (1.07 g, 5.6 mmol)

  • 1,4-Dioxane (20 mL), anhydrous

  • Anhydrous ether

Procedure:

  • Charge a 50-mL round-bottomed flask equipped with a magnetic stir bar and nitrogen inlet with this compound (1.0 g, 5 mmol) and anhydrous 1,4-dioxane (20 mL).[3]

  • Add the silyl enol ether (1.14 mL, 5.6 mmol) via syringe.[3]

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 8 hours. Monitor the reaction by TLC (the red color of the tetrazine will fade).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain a viscous oil.[3]

  • Triturate the oil with anhydrous ether (2-3 mL) to induce crystallization or precipitation of the product, dimethyl 4-phenyl-1,2-diazine-3,6-dicarboxylate.[3]

Protocol 4.3: Reductive Ring Contraction to a Pyrrole
  • Causality: Acetic acid serves as both the solvent and the proton source for the reduction. A large excess of zinc is used to ensure the complete reduction of the diazine.

Materials:

  • Dimethyl 4-phenyl-1,2-diazine-3,6-dicarboxylate (from Protocol 4.2)

  • Zinc dust (9-20 molar equivalents)

  • Acetic acid

Procedure:

  • Dissolve the 1,2-diazine substrate in acetic acid (to a concentration of ~0.09 M).[3]

  • Add zinc dust (9-20 molar equivalents) portion-wise to the stirred solution. The reaction may be exothermic.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrrole product, which can be purified by column chromatography or recrystallization.[3]

Section 5: Role in Bioorthogonal Chemistry

The IEDDA reaction between tetrazines and strained dienophiles is a cornerstone of modern bioorthogonal chemistry, often referred to as "tetrazine ligation".[9][10] This reaction is exceptionally fast, selective, and proceeds in complex biological environments without interfering with native biochemical processes.[11][12]

While the highly reactive this compound is often too unstable in aqueous media for direct in vivo applications, its chemistry laid the groundwork for the development of more stable tetrazine derivatives used today.[7] These derivatives are routinely attached to fluorescent probes or affinity tags for applications in live-cell imaging, diagnostics, and drug delivery.[9]

Bioorthogonal_Ligation cluster_0 Step 1: Functionalization cluster_1 Step 2: Ligation Biomolecule Protein / Antibody BM_D Biomolecule-Dienophile Conjugate Biomolecule->BM_D Dienophile Strained Dienophile (e.g., trans-cyclooctene) Dienophile->BM_D Labeled_Product Specifically Labeled Biomolecule BM_D->Labeled_Product IEDDA Click Reaction (in vivo / in vitro) Probe Imaging Probe (e.g., Fluorophore) Probe_Tz Probe-Tetrazine Conjugate Probe->Probe_Tz Tetrazine Stable Tetrazine Derivative Tetrazine->Probe_Tz Probe_Tz->Labeled_Product

Caption: Workflow for bioorthogonal labeling via tetrazine ligation.

Section 6: Handling, Storage, and Safety

  • Physical Properties: this compound is a bright red, crystalline solid with a molecular weight of 198.14 g/mol .[3][13][14]

  • Safety: The compound may cause skin, eye, and respiratory irritation.[13] It should be handled in a fume hood using standard PPE. Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13] Protect from moisture, as tetrazine-dicarboxylates can be unstable in aqueous conditions.[7]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of nitrogen-containing heterocycles. Its well-defined reactivity through the inverse-electron-demand Diels-Alder reaction provides a predictable and efficient pathway to substituted 1,2-diazines and, subsequently, pyrroles. Its application in the total synthesis of numerous natural products underscores its importance and reliability. While its direct use in bioorthogonal chemistry is limited by stability, the fundamental principles of its reactivity have been pivotal in designing the next generation of reagents for chemical biology. The protocols and insights provided herein are intended to equip researchers with the knowledge to confidently and effectively utilize this exceptional synthetic tool.

References

step-by-step synthesis of substituted pyrroles from Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis of Substituted Pyrroles from Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrroles and a Modern Synthetic Approach

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs, including atorvastatin (Lipitor), sunitinib (Sutent), and ketorolac.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[1][3] Consequently, robust and versatile methods for synthesizing highly functionalized pyrroles are of paramount importance to the drug discovery and development pipeline.[3][4]

While classic methods like the Paal-Knorr and Knorr syntheses have their place, they can be limited by harsh conditions or precursor accessibility.[5][6] This guide details a powerful and highly adaptable two-stage strategy for the synthesis of substituted pyrroles commencing from this compound. The sequence leverages a catalyst-free, inverse-electron-demand Diels-Alder (IEDDA) reaction followed by a reductive ring contraction, offering a predictable and high-yielding pathway to complex pyrrole structures under mild conditions.[7][8] This approach is particularly valuable for its broad substrate scope and functional group tolerance, making it an essential tool for modern synthetic and medicinal chemists.[9]

Overall Synthetic Strategy: From Tetrazine to Pyrrole

The transformation is a sequential process that constructs the pyrrole ring through an intermediate 1,2-diazine (pyridazine) scaffold.

  • Stage 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction. The electron-deficient this compound acts as the azadiene. It reacts with an electron-rich dienophile (typically an enamine or silyl enol ether) in a [4+2] cycloaddition.[10] This initial adduct is unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂) to yield a stable 1,2-diazine.[11][12]

  • Stage 2: Reductive Ring Contraction. The resulting substituted dimethyl 1,2-diazine-3,6-dicarboxylate is then treated with a reducing agent, typically zinc powder in acetic acid. This cleanly promotes the ring contraction of the six-membered diazine to the five-membered pyrrole ring system.[7][11]

The entire workflow can be visualized as follows:

G cluster_0 Stage 1: IEDDA Cycloaddition cluster_1 Stage 2: Reductive Ring Contraction tetrazine Dimethyl 1,2,4,5-tetrazine -3,6-dicarboxylate cycloadd [4+2] Cycloaddition tetrazine->cycloadd enamine Electron-Rich Olefin (e.g., Enamine) enamine->cycloadd retro Retro-[4+2] (N₂ Extrusion) cycloadd->retro - N₂ diazine Substituted Dimethyl 1,2-diazine-3,6-dicarboxylate retro->diazine diazine_ref Substituted Dimethyl 1,2-diazine-3,6-dicarboxylate reduction Reduction (e.g., Zn/HOAc) pyrrole Substituted Dimethyl Pyrrole-2,5-dicarboxylate reduction->pyrrole diazine_ref->reduction

Caption: Overall workflow for pyrrole synthesis via a two-stage strategy.

Part I: Preparation of the Key Reagent

The starting material, this compound, is a vibrant red solid. While commercially available, its synthesis is straightforward and well-documented, allowing for the cost-effective production of large quantities. The following protocol is adapted from a robust procedure published in Organic Syntheses.[7]

Protocol 1: Synthesis of this compound

This is a two-step process starting from the corresponding dihydrotetrazine.

A. Materials & Reagents

Reagent/MaterialGradeSupplier Example
Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylateSynthesis GradeN/A (Prepared)
Methylene chloride (CH₂Cl₂)AnhydrousSigma-Aldrich
Sodium nitrite (NaNO₂)ACS ReagentFisher Chemical
Sulfuric acid (H₂SO₄)Concentrated (98%)J.T. Baker
2-L Round-bottomed flask-Pyrex
Magnetic stirrer and stir bar-IKA
Ice/water bath--
Gas dispersion tube-Wilmad-LabGlass

B. Step-by-Step Procedure

  • Reaction Setup: In a 2-L round-bottomed flask equipped with a magnetic stir bar, slurry dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (20 g, 0.1 mol) in 800 mL of anhydrous methylene chloride.

  • Cooling: Cool the orange-colored slurry using an ice/water bath with vigorous stirring.

  • Generation of Nitrous Gases: In a separate flask, carefully generate nitrous gases by the dropwise addition of concentrated sulfuric acid to a solution of sodium nitrite. CAUTION: This step must be performed in a well-ventilated fume hood as toxic NOx gases are evolved.

  • Oxidation: Bubble the generated nitrous gases through the cooled methylene chloride slurry via a gas dispersion tube for approximately 15 minutes.[7]

    • Causality Insight: The nitrous gases (a mixture of NO, NO₂, N₂O₄) are the oxidizing agent responsible for the dehydrogenation of the dihydrotetrazine to the aromatic tetrazine. The reaction's progress is visually indicated by a distinct color change.

  • Reaction Monitoring: During the addition of the nitrous gases, the mixture will change color from orange to a bright, intense red, indicating the formation of the product.

  • Completion and Workup: After the 15-minute addition, continue stirring the reaction for an additional 1.5 hours, allowing it to warm to room temperature.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product. The product can be purified by recrystallization or used directly in the next step if of sufficient purity.

Part II: Synthesis of Substituted Pyrroles

This section details the core application: the conversion of the tetrazine into highly functionalized pyrroles.

Step 1: IEDDA Reaction to Form 1,2-Diazines

The inverse-electron-demand Diels-Alder reaction is the key strategic step for carbon-carbon bond formation. Its high regioselectivity and mild conditions are hallmarks of this transformation.[8][12]

G cluster_0 tetrazine Tetrazine (Diene) transition_state [4+2] Cycloaddition (Concerted) tetrazine->transition_state enamine Enamine (Dienophile) enamine->transition_state adduct Bicyclic Adduct (Unstable) transition_state->adduct diazine 1,2-Diazine adduct->diazine n2 N₂ Gas adduct->n2 Retro [4+2]

Caption: The IEDDA reaction pathway from tetrazine to 1,2-diazine.

A. General Protocol for 1,2-Diazine Synthesis

  • Reaction Setup: To a solution of this compound (1.0 g, 5.0 mmol) in 20 mL of a suitable solvent (e.g., 1,4-dioxane or CH₂Cl₂) in a round-bottomed flask, add the electron-rich olefin (1.0-1.2 equivalents).[7]

    • Causality Insight: Dioxane is an excellent solvent choice as it is relatively non-polar and aprotic, preventing unwanted side reactions. The reaction often proceeds smoothly at room temperature due to the high reactivity of the electron-deficient tetrazine.[7]

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitoring: The reaction progress can be easily monitored by the disappearance of the tetrazine's intense red color. The reaction time can vary from a few hours to 48 hours depending on the reactivity of the dienophile.[7]

  • Workup and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting crude 1,2-diazine can be purified by trituration with a non-polar solvent like diethyl ether or by column chromatography on silica gel.

B. Substrate Scope & Expected Yields

The true power of this method lies in its versatility. A wide range of electron-rich olefins can be employed as dienophiles.

Dienophile TypeRepresentative ExampleTypical Yield of 1,2-DiazineReference
Silyl Enol Ether1-Phenyl-1-(trimethylsiloxy)ethylene85-95%[7]
Enamine (Morpholine derived)1-(Prop-1-en-1-yl)morpholine70-80%[7]
Strained AlkeneNorbornene>90%[7]
Simple AlkeneStyrene~87%[7]
Step 2: Reductive Ring Contraction to Form Pyrroles

The final step is the conversion of the stable 1,2-diazine intermediate into the desired pyrrole product.

A. General Protocol for Pyrrole Synthesis

  • Reaction Setup: Dissolve the purified dimethyl 1,2-diazine-3,6-dicarboxylate derivative (e.g., 1.0 g, ~3.5 mmol) in glacial acetic acid (e.g., 20-30 mL).

  • Addition of Reducing Agent: To the stirred solution, add activated zinc dust (5-10 molar equivalents) portion-wise. The reaction may be mildly exothermic.

    • Causality Insight: Zinc in acetic acid is a classic reducing system (a source of "nascent" hydrogen) that is effective for the reductive cleavage of the N-N bond in the diazine, initiating the ring contraction cascade.

  • Reaction: Stir the resulting slurry at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Filtration: Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the excess zinc and zinc salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude pyrrole can be purified by flash column chromatography or recrystallization to yield the final product.

Conclusion and Applications in Drug Discovery

The described 1,2,4,5-tetrazine → 1,2-diazine → pyrrole synthetic sequence is a highly reliable and versatile platform for the construction of polysubstituted pyrroles. Its operational simplicity, mild reaction conditions, and broad scope make it an invaluable tool for generating libraries of complex molecules for screening in drug discovery programs.[13] The resulting pyrrole-2,5-dicarboxylates are themselves versatile intermediates, amenable to further functionalization, providing rapid access to novel chemical entities targeting a wide range of diseases, from cancer to inflammatory and infectious diseases.[2][14]

References

Application Notes and Protocols: The Role of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in Modern Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMTC) has emerged from a niche heterocyclic compound to a cornerstone reagent in advanced materials science. Its unique electronic properties, characterized by an electron-deficient aromatic core, render it exceptionally reactive in inverse electron demand Diels-Alder (iEDDA) cycloadditions. This reactivity profile, coupled with its rigid, nitrogen-rich structure, has unlocked novel methodologies in polymer chemistry, the functionalization of porous materials, and the synthesis of energetic compounds. This document serves as a comprehensive guide for researchers, providing not only an in-depth exploration of DMTC's applications but also detailed, field-proven protocols to facilitate its integration into laboratory workflows. We will delve into the causality behind its utility, from fundamental reaction mechanisms to its role in creating next-generation materials.

The Heart of Reactivity: Understanding DMTC's Chemical Nature

This compound is a symmetrical, bright red solid whose utility is dominated by the electronic nature of its central tetrazine ring.[1] The presence of four nitrogen atoms makes the ring exceptionally electron-poor. This effect is further amplified by the two electron-withdrawing methyl ester groups at the 3 and 6 positions. This profound electron deficiency dramatically lowers the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).

This electronic configuration is the primary driver for its participation in inverse electron demand Diels-Alder (iEDDA) reactions . Unlike conventional Diels-Alder reactions where an electron-rich diene reacts with an electron-poor dienophile, the iEDDA reaction involves an electron-poor diene (the tetrazine) reacting with an electron-rich dienophile (e.g., alkenes, alkynes).[2] This reaction is exceptionally fast and selective, proceeding via a [4+2] cycloaddition mechanism, which typically results in the expulsion of dinitrogen gas (N₂), forming a stable dihydropyridazine or pyridazine ring.[3] This "click chemistry" characteristic—high efficiency, mild reaction conditions, and orthogonality to most biological functional groups—makes DMTC a powerful tool for materials functionalization.[4][5]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₆N₄O₄[6]
Molecular Weight198.14 g/mol [6]
AppearanceBright red crystalline solid[1]
Melting Point176-177 °C[1]
SolubilitySoluble in dioxane, methylene chloride, ethyl acetate[1]

Application I: Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials with vast internal surface areas, making them ideal for gas storage, catalysis, and sensing. However, tailoring their chemical environment post-synthesis is crucial for unlocking specific functionalities. The iEDDA reaction with DMTC offers a highly efficient route for Post-Synthetic Modification (PSM).[3]

Causality: The strategy involves designing MOFs that incorporate dienophile functionality, such as alkene- or norbornene-bearing linkers. These pre-installed reactive handles within the MOF's pores remain dormant until exposed to a solution of DMTC. The tetrazine can then diffuse into the framework and selectively "click" onto these sites. This process is advantageous because it occurs under mild conditions that preserve the MOF's crystalline structure and introduces the nitrogen-rich, functionalizable pyridazine ring system without generating harsh byproducts.[3]

MOF_Functionalization cluster_0 Before Reaction cluster_1 Reaction cluster_2 After Reaction MOF_Pore MOF Pore with Alkene Linker DMTC DMTC Solution MOF_Pore->DMTC Diffusion & iEDDA Click Functionalized_MOF Functionalized MOF Pore (Pyridazine Linker) DMTC->Functionalized_MOF N2 N₂ Gas (byproduct) DMTC->N2 Extrusion

Caption: Workflow for Post-Synthetic Modification of a MOF using DMTC.

Protocol 1: Post-Synthetic Modification of an Alkene-Functionalized MOF

This protocol provides a general methodology for reacting DMTC with a MOF containing accessible dienophile groups. Note: The specific MOF, solvent, and reaction times should be optimized based on the substrate's stability and porosity.

Materials:

  • Alkene-functionalized MOF (e.g., a derivative of UiO-66 or IRMOF-3).

  • This compound (DMTC).

  • Anhydrous solvent compatible with the MOF (e.g., dioxane, chloroform, or DMF).

  • Inert gas atmosphere (Nitrogen or Argon).

  • Schlenk flask and standard glassware.

  • Centrifuge.

Procedure:

  • Activation: Activate the MOF by heating under vacuum to remove guest solvent molecules from the pores. A typical procedure is 120-150°C for 12 hours. Cool to room temperature under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask, suspend the activated MOF (e.g., 50 mg) in the chosen anhydrous solvent (e.g., 10 mL).

  • Reagent Addition: Prepare a solution of DMTC (3-5 molar equivalents relative to the alkene sites in the MOF) in the same anhydrous solvent. Add this solution to the MOF suspension under an inert atmosphere. The characteristic red color of the tetrazine will be visible.

  • Reaction: Stir the suspension at room temperature or with gentle heating (e.g., 40-60°C). The progress of the reaction can be monitored by the fading of the red color of the DMTC. Reaction times can vary from a few hours to 2 days.

  • Work-up: Once the reaction is complete (indicated by the disappearance of the red color), collect the solid MOF product by centrifugation.

  • Washing: To remove unreacted DMTC and byproducts, wash the solid repeatedly with fresh solvent. A typical washing cycle involves suspending the solid in the solvent, sonicating briefly, and then centrifuging to collect the solid. Repeat this 3-5 times.

  • Drying: Dry the resulting functionalized MOF under vacuum to yield the final product.

  • Characterization: Confirm successful functionalization using techniques such as ¹H NMR (after digesting the MOF in a suitable acid like D₂SO₄/DMSO-d₆), FT-IR spectroscopy (observing changes in vibrational bands), and powder X-ray diffraction (to confirm retention of crystallinity).

Application II: Advanced Polymer Synthesis and Modification

The high efficiency and orthogonality of the tetrazine-iEDDA reaction make it an invaluable tool in polymer science for creating complex architectures and functional materials.

Causality: DMTC can be used in two primary ways:

  • Polymer Cross-linking: When polymers containing pendant dienophile groups (e.g., norbornene or trans-cyclooctene) are mixed with DMTC, the tetrazine acts as a bifunctional linker, rapidly forming cross-links between polymer chains. This transforms a liquid or thermoplastic polymer into a robust thermoset or hydrogel. The reaction is often triggered by simple mixing at room temperature, providing excellent spatial and temporal control.

  • Polymer Functionalization: DMTC can be used to graft functional side-chains onto a polymer backbone. By first synthesizing a mono-functionalized tetrazine (where one ester group is replaced with a desired payload), this molecule can be "clicked" onto a dienophile-containing polymer, introducing new chemical or physical properties.

Polymer_Crosslinking Polymer1 Polymer Chain 1 (with dienophile) DMTC DMTC (Crosslinker) Polymer1->DMTC iEDDA Polymer2 Polymer Chain 2 (with dienophile) Polymer2->DMTC iEDDA Network Cross-linked Polymer Network DMTC->Network

Caption: Polymer cross-linking via DMTC and dienophile-functionalized chains.

Application III: Precursor for Energetic and Heterocyclic Materials

The high nitrogen content (28.3%) and positive enthalpy of formation of the 1,2,4,5-tetrazine ring make it an attractive scaffold for High Energy Density Materials (HEDMs).[7] DMTC serves as a versatile starting point for more complex energetic compounds.

Causality: The ester functionalities of DMTC are key synthetic handles. They can be readily converted into other functional groups that enhance energetic properties. For instance, reaction with hydrazine can convert the esters into hydrazides or lead to the formation of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), a foundational energetic material.[2]

Beyond energetics, DMTC is a powerful reagent for synthesizing a wide array of other nitrogen-containing heterocycles. The initial [4+2] cycloaddition product, a 1,2-diazine, can undergo a subsequent reductive ring contraction (e.g., using zinc in acetic acid) to yield highly substituted pyrroles.[1][8] This tetrazine → diazine → pyrrole strategy provides a robust pathway to complex molecules that are precursors for pigments, pharmaceuticals, and other functional materials.[8][9]

Protocol 2: Synthesis of a 1,2-Diazine via iEDDA Cycloaddition

This protocol details a representative reaction of DMTC with an electron-rich alkene to form a substituted 1,2-diazine.[1]

Materials:

  • This compound (DMTC).

  • Dienophile, e.g., 1-Phenyl-1-(trimethylsiloxy)ethylene.

  • Anhydrous 1,4-dioxane.

  • Nitrogen atmosphere.

  • Round-bottomed flask with magnetic stirrer.

  • Rotary evaporator.

Procedure:

  • Setup: Charge a 50-mL round-bottomed flask with DMTC (1.0 g, 5.0 mmol) and anhydrous 1,4-dioxane (20 mL).

  • Dienophile Addition: Add the dienophile (1.1 equivalents, e.g., 1.07 g of 1-phenyl-1-(trimethylsiloxy)ethylene) to the stirred solution under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or by observing the disappearance of the red color of the tetrazine. The reaction is typically complete within 8-12 hours.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This will typically yield a viscous oil.

  • Purification: Triturate the resulting oil with a small amount of anhydrous ether to induce crystallization. The solid product, dimethyl 4-phenyl-1,2-diazine-3,6-dicarboxylate, can be collected by filtration and washed with cold ether.[1] Further purification can be achieved by column chromatography if necessary.

Table 2: Representative iEDDA Reactions of DMTC[1]
EntryDienophileConditions (Solvent, Temp, Time)Product (1,2-Diazine) Yield
11-MorpholinocyclohexeneDioxane, 25°C, 48h70%
21-Phenyl-1-(trimethylsiloxy)ethyleneDioxane, 25°C, 8h85%
3Ethyl vinyl etherDioxane, 25°C, 12h87%

Conclusion and Future Outlook

This compound is far more than a chemical curiosity; it is a powerful and versatile building block for materials science. Its predictable and highly efficient reactivity in inverse electron demand Diels-Alder reactions provides a robust tool for the precise chemical engineering of polymers and porous materials like MOFs. Furthermore, its utility as a precursor for both high-energy materials and complex heterocycles underscores its broad applicability. As researchers continue to seek greater control over material properties at the molecular level, the reliable "click" functionality and tunable nature of DMTC and its derivatives will undoubtedly cement its role in the development of next-generation smart materials, catalysts, and therapeutics.

References

Application Notes & Protocols: Functionalizing Metal-Organic Frameworks with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: A New Frontier in MOF Functionalization

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1][2][3] The ability to tailor their pore environment through functionalization is a key driver of this innovation.[4][5] Post-synthetic modification (PSM) offers a powerful strategy to introduce new functionalities into pre-synthesized MOFs, often under milder conditions than de novo synthesis, thereby preserving the parent framework's topology.[1][6][7]

Among the arsenal of chemical reactions available for PSM, the inverse-electron-demand Diels-Alder (iEDDA) reaction has garnered significant attention.[8][9] This "click" reaction, which proceeds rapidly without a catalyst between an electron-deficient diene and an electron-rich dienophile, offers exceptional biocompatibility and efficiency.[6][10] The 1,2,4,5-tetrazine moiety, an electron-poor diene, is a prime candidate for iEDDA-based MOF functionalization.[10][11] Specifically, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate stands out as a highly reactive and versatile heteroaromatic azadiene, capable of reacting with a wide array of dienophiles.[12][13][14]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the functionalization of MOFs. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss characterization techniques and potential applications.

The Key Player: this compound

This compound (TDC) is an electron-deficient heterocyclic compound whose structure is primed for iEDDA reactions.[12][15] The electron-withdrawing nature of the tetrazine ring, further enhanced by the two methyl ester groups, makes it a highly reactive diene.[15]

Key Properties of this compound:

PropertyValue
Molecular Formula C6H6N4O4[16]
Molecular Weight 198.14 g/mol [16]
Appearance Bright red solid[12]
Reactivity Highly reactive in inverse-electron-demand Diels-Alder reactions[12][14]

The choice of TDC for MOF functionalization is underpinned by several key advantages:

  • High Reactivity: Its electron-deficient nature ensures rapid and efficient reactions with a variety of dienophiles, even strained alkenes, under mild conditions.[10][17]

  • Versatility: The carboxylate groups can be further modified, offering a handle for secondary functionalization.[15]

  • "Click" Chemistry Characteristics: The iEDDA reaction with TDC is catalyst-free, produces nitrogen gas as the only byproduct, and is bio-orthogonal, making it suitable for applications in biological systems.[9][18][19]

The Reaction: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The core of the functionalization strategy lies in the iEDDA reaction. This is a [4+2] cycloaddition between the electron-poor tetrazine (the diene) and an electron-rich alkene or alkyne (the dienophile).[8] The reaction proceeds through a concerted mechanism, forming a dihydropyridazine intermediate which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas and form the stable pyridazine product.[10]

.

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a dienophile.

This reaction's efficacy within a MOF is dependent on factors such as the framework's topology and the accessibility of the reactive sites.[17][18] In some cases, a mixed-ligand approach, where the MOF is synthesized with a combination of functional and non-functional linkers, may be necessary to avoid steric hindrance and achieve efficient functionalization.[17][18]

Experimental Protocols

Protocol 1: Synthesis of this compound

A reliable synthesis of this compound is crucial. A common and well-established method involves the oxidation of its dihydro precursor.[12][20]

Materials:

  • Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • Methylene chloride (CH2Cl2)

  • Nitrous gases (generated from the reaction of sodium nitrite with an acid)

  • Ice/water bath

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Slurry dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate in methylene chloride in a round-bottomed flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice/water bath.

  • Bubble a stream of nitrous gases into the stirred reaction mixture for approximately 15 minutes. The color of the mixture will change from orange to bright red.[12]

  • Continue stirring for an additional 1.5 hours, allowing the reaction mixture to warm to room temperature.[12]

  • The product can then be isolated and purified using standard organic chemistry techniques.

Causality: The nitrous gases act as an oxidizing agent to convert the dihydrotetrazine to the desired tetrazine. The low temperature helps to control the reaction rate and minimize side reactions.

Protocol 2: Post-Synthetic Modification of an Olefin-Tagged MOF

This protocol details the functionalization of a pre-synthesized MOF containing olefin groups with this compound. A common example is the modification of an isoreticular MOF (IRMOF) containing an olefin-tagged benzenedicarboxylate derivative.[18]

Materials:

  • Olefin-tagged MOF (e.g., IRMOF-3-pentenoic amide)

  • This compound (TDC)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Activate the olefin-tagged MOF by heating under vacuum to remove any guest molecules from the pores.

  • In a Schlenk flask under an inert atmosphere, suspend the activated MOF in the chosen anhydrous solvent.

  • Add a solution of this compound in the same solvent to the MOF suspension. The molar ratio of TDC to olefin groups should be optimized, but a slight excess of TDC is often used to drive the reaction to completion.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

  • After the reaction is complete, isolate the functionalized MOF by centrifugation or filtration.

  • Wash the product thoroughly with fresh solvent to remove any unreacted TDC and byproducts.

  • Dry the functionalized MOF under vacuum.

Causality: The inert atmosphere is crucial to prevent side reactions with atmospheric oxygen or moisture. Thorough washing is essential to ensure the pores of the MOF are free of unreacted reagents, which could affect subsequent applications.

.

Caption: Experimental workflow for the post-synthetic modification of an olefin-tagged MOF with this compound.

Characterization of Functionalized MOFs

A suite of characterization techniques is necessary to confirm the successful functionalization of the MOF and to assess its properties.

Characterization TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the retention of the MOF's crystallinity and framework structure after modification.[21][22]The PXRD pattern of the functionalized MOF should match that of the parent MOF.
Nitrogen Physisorption To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.[23]A decrease in surface area and pore volume is expected due to the introduction of the new functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the covalent attachment of the tetrazine-derived moiety. This often requires digesting the MOF in an acidic solution.The ¹H NMR spectrum will show characteristic peaks corresponding to the protons of the newly formed pyridazine ring and the methyl ester groups.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF.Appearance of new vibrational bands corresponding to the pyridazine ring and disappearance of bands associated with the olefin group.
UV-Vis Spectroscopy To monitor the disappearance of the tetrazine chromophore.The characteristic absorption of the tetrazine in the visible region (around 520 nm) will disappear upon successful reaction.[9]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the functionalized MOF.The TGA curve will show the decomposition profile of the modified framework.

Applications in Research and Drug Development

The ability to functionalize MOFs with this compound opens up a wide range of applications, particularly in the biomedical field.

  • Drug Delivery: The functionalized pores can be used to encapsulate and deliver therapeutic agents. The pyridazine moiety can also serve as a handle for attaching targeting ligands to direct the MOF to specific cells or tissues.[3]

  • Bioimaging: The tetrazine ligation is a powerful tool in bioorthogonal chemistry for attaching imaging agents to biomolecules.[19] Tetrazine-functionalized MOFs could be used as platforms for developing novel imaging probes.

  • Sensing: The change in the optical properties upon the iEDDA reaction can be exploited for sensing applications. For instance, a tetrazine-functionalized MOF could act as a colorimetric sensor for specific dienophiles.[21][22]

  • Catalysis: The introduction of new functional groups can impart catalytic activity to the MOF. The pyridazine nitrogen atoms can act as Lewis basic sites, or the ester groups can be further modified to introduce catalytic moieties.[24]

Conclusion and Future Outlook

The use of this compound for the functionalization of metal-organic frameworks via the inverse-electron-demand Diels-Alder reaction represents a robust and versatile strategy for creating advanced materials. The mild reaction conditions, high efficiency, and bio-orthogonality of this "click" chemistry approach make it particularly attractive for applications in drug development and biomedical research. As the field of MOF chemistry continues to evolve, we anticipate that this powerful functionalization tool will play an increasingly important role in the design of next-generation materials with tailored properties and functionalities.

References

Troubleshooting & Optimization

Technical Support Center: Diels-Alder Reactions with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in inverse-electron-demand Diels-Alder (IEDDA) reactions. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimentation.

The IEDDA reaction, particularly with highly reactive dienes like this compound, is a cornerstone of modern bioconjugation and materials science due to its rapid kinetics and high specificity.[1][2] However, like any powerful chemical tool, its successful application requires a nuanced understanding of potential pitfalls and side reactions. This resource is structured to address specific issues in a direct question-and-answer format, drawing from established literature and practical experience.

Troubleshooting Guide

This section addresses common problems observed during Diels-Alder reactions with this compound, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of my desired Diels-Alder adduct. What are the potential causes and how can I improve it?

Answer: Low product yield is a frequent issue that can stem from several factors, primarily related to the stability of the tetrazine, the reactivity of the dienophile, or suboptimal reaction conditions.

  • Tetrazine Instability: this compound, being highly electron-deficient, can be susceptible to degradation, particularly in aqueous or nucleophilic environments.[3][4] While this high reactivity is beneficial for the Diels-Alder cycloaddition, it also renders the tetrazine sensitive to premature decomposition.

    • Troubleshooting Steps:

      • Solvent Choice: If the reaction is performed in a protic solvent like water or methanol, consider switching to a less nucleophilic polar aprotic solvent such as dioxane, acetonitrile, or dichloromethane, where the tetrazine exhibits greater stability.[5]

      • Freshness of Reagent: Ensure that the this compound is fresh and has been stored under anhydrous conditions. Its vibrant red color is a good indicator of its integrity; a change in color may suggest decomposition.

      • pH Control: In aqueous media, maintain a neutral to slightly acidic pH (6-7). Basic conditions can accelerate the degradation of the tetrazine.

  • Dienophile Reactivity: The rate of the IEDDA reaction is critically dependent on the dienophile.[6] Electron-rich and strained dienophiles react significantly faster.

    • Troubleshooting Steps:

      • Dienophile Selection: If you are using a simple, unstrained alkene or alkyne, the reaction may be sluggish.[7] Consider employing a more reactive dienophile such as a trans-cyclooctene (TCO) or norbornene derivative, which are known to react exceptionally fast with tetrazines.[3][8]

      • Concentration: For less reactive dienophiles, increasing the concentration of both reactants can help to drive the reaction forward.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by the disappearance of the tetrazine's characteristic pink/red color and its absorbance in the 510-550 nm range.[2][9] If the color fades without the formation of the expected product, it is likely due to tetrazine decomposition.

Issue 2: Presence of Unexpected Byproducts

Question: My reaction mixture shows multiple spots on TLC/peaks in LC-MS that do not correspond to my starting materials or desired product. What are these side products?

Answer: The formation of byproducts can often be attributed to reactions of the tetrazine with components of the reaction medium or impurities.

  • Reaction with Nucleophiles: The electron-deficient nature of this compound makes it susceptible to nucleophilic attack.

    • Common Nucleophiles and Byproducts:

      • Water/Hydroxide: In aqueous solutions, especially at higher pH, the tetrazine can undergo hydrolytic degradation.

      • Amines and Thiols: If your substrate or reaction buffer contains primary or secondary amines or free thiols, these can react with the tetrazine.[3] This is a crucial consideration in bioconjugation experiments.

    • Troubleshooting Steps:

      • Purify Dienophile: Ensure your dienophile is free from nucleophilic impurities.

      • Buffer Selection: For biological applications, use non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary amines, such as Tris.

      • Protecting Groups: If your dienophile-containing molecule has reactive functional groups, consider using protecting groups that can be removed after the Diels-Alder reaction.

  • Dienophile-Related Side Reactions: Some dienophiles can undergo alternative reaction pathways.

    • Example: In some cases, the initial cycloadduct can undergo rearrangements or further reactions depending on the specific dienophile and reaction conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of using this compound.

1. What is the mechanism of the Diels-Alder reaction with this compound?

This reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[10] The electron-deficient tetrazine (diene) reacts with an electron-rich or strained dienophile. The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), forming a stable dihydropyridazine product.[3][10] This irreversible loss of N₂ is a key driving force for the reaction.

IEDDA_Mechanism Tetrazine Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate (Diene) Intermediate Bicyclic Intermediate Tetrazine->Intermediate + Dienophile Dienophile Dienophile (e.g., Alkene) Product Dihydropyridazine Product Intermediate->Product - N₂ (retro-Diels-Alder) N2 N₂ Gas

Caption: IEDDA reaction mechanism with tetrazine.

2. How can I monitor the progress of my reaction?

The most straightforward method is by visual inspection and UV-Vis spectroscopy. This compound has a characteristic intense red color and a strong absorbance in the visible region (around 520-540 nm).[2] As the reaction proceeds, this color and absorbance will disappear. For quantitative analysis, you can monitor the decrease in the tetrazine's absorbance over time. TLC and LC-MS are also excellent techniques for monitoring the appearance of the product and the disappearance of starting materials.

3. What are the ideal dienophiles for reacting with this compound?

The reactivity of dienophiles with this tetrazine generally follows this trend: strained alkenes > electron-rich alkenes > unactivated alkenes/alkynes.

Dienophile ClassExamplesRelative Reactivity
Strained Alkenes trans-Cyclooctenes (TCO), NorbornenesVery High
Electron-Rich Alkenes Enol ethers, EnaminesHigh
Unactivated Alkenes/Alkynes Simple alkenes, PhenylacetyleneModerate to Low

For applications requiring very fast kinetics, such as in vivo bioconjugation, strained dienophiles like TCO are the preferred choice.[1][3][8]

4. Can this reaction be performed in water?

Yes, the reaction can be performed in water, which is one of its key advantages for biological applications.[3] However, as mentioned in the troubleshooting section, the stability of this compound is reduced in aqueous media, especially at basic pH.[4] For sensitive applications, it is advisable to prepare fresh solutions of the tetrazine and perform the reaction at a controlled pH, typically between 6 and 7.5.

5. What is the typical workup procedure for these reactions?

Given the high efficiency and clean nature of the IEDDA reaction, the workup is often simple.

Workup_Workflow Start Reaction Completion (Color Disappearance) Solvent_Removal Solvent Removal (in vacuo) Start->Solvent_Removal Extraction Aqueous Workup/ Extraction (if needed) Solvent_Removal->Extraction Chromatography Column Chromatography Extraction->Chromatography Crude Product Final_Product Pure Product Chromatography->Final_Product

Caption: General experimental workflow for IEDDA reaction workup.

  • Step 1: Reaction Monitoring: Allow the reaction to proceed until the characteristic red color of the tetrazine has completely vanished.

  • Step 2: Solvent Removal: If the reaction was performed in an organic solvent, it can be removed under reduced pressure.

  • Step 3: Purification: The resulting dihydropyridazine product is often stable enough for direct purification by column chromatography on silica gel.[2]

For bioconjugation applications, purification is typically achieved using size-exclusion chromatography or other protein purification techniques to separate the labeled biomolecule from any excess reagents.[9]

References

stability issues and degradation of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this reagent in solution. Our goal is to equip you with the necessary knowledge to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Stability of this compound

This compound is a highly reactive, electron-deficient heterocyclic azadiene, making it an excellent component for inverse electron demand Diels-Alder (iEDDA) reactions.[1] However, this high reactivity also makes it susceptible to degradation under certain conditions. Understanding these sensitivities is critical for its effective use.

FAQ 1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily influenced by pH, the presence of nucleophiles, and exposure to light.

  • pH: Tetrazines, in general, are more stable in acidic to neutral conditions and can degrade in basic aqueous solutions.[2] For this compound, its electron-withdrawing carboxylate groups make it particularly sensitive to alkaline hydrolysis.

  • Nucleophiles: The electron-deficient nature of the tetrazine ring makes it a target for nucleophilic attack. Common laboratory reagents and buffer components can act as nucleophiles and lead to degradation.

  • Light Exposure: Some tetrazine derivatives can be sensitive to light, leading to photodegradation. It is a good practice to minimize light exposure during storage and handling.[3]

Section 2: Troubleshooting Common Experimental Issues

This section addresses common problems encountered during experiments involving this compound and provides actionable solutions.

Troubleshooting Guide: Low Reaction Yield

Issue: My iEDDA ligation reaction with this compound has a low yield.

This is a common issue that can often be traced back to the stability of the tetrazine. Below is a logical workflow to diagnose and resolve the problem.

G start Low Reaction Yield Observed check_tetrazine Verify Tetrazine Integrity start->check_tetrazine check_storage Was it stored correctly? (-20°C, dry, dark) check_tetrazine->check_storage Storage check_solution_prep How was the stock solution prepared and stored? check_tetrazine->check_solution_prep Solution check_reaction_conditions Review Reaction Conditions check_storage->check_reaction_conditions Proper Storage Confirmed check_solution_prep->check_reaction_conditions Fresh Solution Prepared check_ph What is the reaction pH? check_reaction_conditions->check_ph check_buffer Are nucleophiles present in the buffer? check_reaction_conditions->check_buffer check_dienophile Verify Dienophile Integrity check_reaction_conditions->check_dienophile optimize_stoichiometry Optimize Reactant Stoichiometry check_ph->optimize_stoichiometry pH is optimal (6.0-7.5) check_buffer->optimize_stoichiometry Buffer is non-nucleophilic check_dienophile->optimize_stoichiometry Dienophile is active outcome_success Reaction Yield Improved optimize_stoichiometry->outcome_success

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Degradation of Tetrazine Stock This compound can degrade over time, especially if not stored properly. Recommended storage is at -20°C, protected from light and moisture.[3]Prepare a fresh stock solution from solid material. Confirm the concentration of the new stock solution using UV-Vis spectroscopy.
Hydrolysis at High pH Tetrazines are susceptible to hydrolysis in basic conditions (pH > 8).[2] This leads to the opening of the tetrazine ring and loss of reactivity.Maintain the reaction pH between 6.0 and 7.5. Use buffers such as phosphate-buffered saline (PBS) or HEPES.[4][5]
Reaction with Nucleophilic Buffers Buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT) can react with and consume the tetrazine.Use non-nucleophilic buffers like PBS or HEPES. If a nucleophilic buffer is required for other components, consider a buffer exchange step before adding the tetrazine.
Inaccurate Quantification Incorrect concentration of the tetrazine stock solution will lead to suboptimal stoichiometry in your reaction.Quantify the tetrazine stock solution using UV-Vis spectroscopy. The molar extinction coefficient will be required for accurate concentration determination.
Photodegradation Prolonged exposure to light, especially UV light, can lead to the degradation of the tetrazine ring.Protect all solutions containing the tetrazine from light by using amber vials or wrapping containers in aluminum foil. Perform reactions in a dimly lit environment where possible.
FAQ 2: I observe a color change in my this compound solution before I even start my reaction. What does this indicate?

A color change, typically from the characteristic magenta/pink of the tetrazine to colorless or a faint yellow, is a strong indicator of degradation. This is often due to hydrolysis or reaction with nucleophiles in the solvent or buffer.

Section 3: Protocols and Best Practices

To minimize degradation and ensure reproducible results, follow these validated protocols for handling and using this compound.

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Amber microcentrifuge tubes or vials

Procedure:

  • Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the desired amount of the solid in a fume hood.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: General Procedure for iEDDA Ligation

Objective: To perform a successful iEDDA ligation reaction with a dienophile (e.g., a trans-cyclooctene (TCO)-modified biomolecule).

Materials:

  • This compound stock solution

  • TCO-modified substrate in a suitable buffer

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Bring the tetrazine stock solution and the TCO-modified substrate to room temperature.

  • In a reaction vessel, add the TCO-modified substrate.

  • Add the reaction buffer to achieve the desired final reaction volume.

  • Add the this compound stock solution to the reaction mixture. A slight molar excess of the tetrazine (e.g., 1.5 to 2 equivalents) is often recommended to drive the reaction to completion.

  • Gently mix the reaction and incubate at room temperature, protected from light. Reaction times can vary from minutes to a few hours depending on the concentration and reactivity of the dienophile.

  • Monitor the reaction progress if desired (e.g., by LC-MS or by following the disappearance of the tetrazine's visible absorbance).

  • Proceed with purification of the conjugate.

G cluster_prep Reactant Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis & Purification tetrazine This compound Stock Solution mix Mix Reactants in Reaction Buffer (pH 6.0-7.5) tetrazine->mix dienophile Dienophile (e.g., TCO-Biomolecule) in Buffer dienophile->mix incubate Incubate at Room Temperature (Protected from Light) mix->incubate monitor Monitor Progress (Optional) incubate->monitor purify Purify Conjugate monitor->purify

Caption: Experimental workflow for iEDDA ligation.

Section 4: Understanding Degradation Pathways

A deeper understanding of how this compound degrades can aid in preventing these issues.

Hydrolytic Degradation

In aqueous basic solutions, the tetrazine ring is susceptible to nucleophilic attack by hydroxide ions. This can lead to ring-opening and subsequent decomposition, ultimately resulting in the loss of the characteristic color and reactivity of the tetrazine.

Reaction with Nucleophiles

Besides hydroxide, other nucleophiles can also react with the tetrazine ring. For example, primary amines can add to the tetrazine, leading to the formation of adducts and loss of the desired reactivity. Thiol-containing compounds can also lead to degradation, although the mechanism is more complex.

G Tetrazine This compound (Stable) Degraded Degradation Products (Inactive) Tetrazine->Degraded High_pH High pH (>8) (Hydrolysis) Nucleophiles Nucleophiles (e.g., R-NH2, R-SH) Light Light Exposure (Photodegradation)

References

Technical Support Center: Purification of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these versatile compounds. The information provided herein is grounded in established chemical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your experimental outcomes.

This compound is a highly reactive and electron-deficient heterocyclic azadiene.[1] Its primary utility lies in inverse electron-demand Diels-Alder (IEDDA) reactions, where it readily reacts with a wide array of electron-rich dienophiles.[2][3] This reactivity makes it a valuable tool in the synthesis of complex heterocyclic systems, natural products, and for bioorthogonal conjugation applications.[2][4] However, the very reactivity that makes this compound so useful can also present challenges in purifying the desired reaction products.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My IEDDA reaction with this compound is complete, but I'm struggling to isolate the 1,2-diazine product from the crude mixture. What are the common impurities and the best initial purification strategy?

Answer:

The primary impurities in a typical IEDDA reaction using this compound include unreacted starting tetrazine, excess dienophile, and potentially byproducts from side reactions. The starting tetrazine is a vibrant red crystalline solid, so its presence in the crude product is often visually apparent.[1]

Initial Purification Strategy: Recrystallization

For many crystalline 1,2-diazine products, recrystallization is an effective first-line purification technique. The choice of solvent is critical and depends on the polarity of your product.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of your crude product in various common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) at both room temperature and elevated temperatures. The ideal solvent will dissolve your product sparingly at room temperature but completely at its boiling point. A common and effective solvent system for recrystallizing 1,2-diazine products is a mixture of ethyl acetate and hexane.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Solvent System Typical Product Polarity Notes
Ethyl Acetate/HexaneModerately PolarA good starting point for many 1,2-diazine derivatives.[1]
Dichloromethane/HexaneModerately Polar to NonpolarUseful for less polar products.
Methanol/WaterPolarSuitable for more polar products.

Troubleshooting Recrystallization:

  • Oiling Out: If your product separates as an oil instead of crystals, try using a more polar solvent, a slower cooling rate, or scratching the inside of the flask with a glass rod to induce crystallization.

  • No Crystal Formation: If no crystals form, it may be necessary to reduce the solvent volume by evaporation and then re-cool the solution. Seeding the solution with a small crystal of the pure product can also be effective.

FAQ 2: Recrystallization did not yield a pure product. How should I approach purification by column chromatography?

Answer:

Column chromatography is a powerful technique for separating compounds with similar polarities. For the purification of this compound reaction products, silica gel is the most commonly used stationary phase.

Key Considerations for Column Chromatography:

  • Solvent System Selection: The choice of eluent is crucial for achieving good separation. A typical starting point is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio can be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture. Aim for an Rf value of 0.2-0.4 for your desired product.

  • Stability on Silica: While many tetrazine-derived products are stable on silica gel, some sensitive compounds may degrade.[5] It is advisable to run a small-scale test column or a TLC plate and check for decomposition before committing the entire batch to chromatography.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Spot the crude reaction mixture on a TLC plate and develop it in various solvent systems to find the optimal eluent for separation.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is recommended.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

DOT Diagram: Purification Workflow

PurificationWorkflow Crude_Product Crude Reaction Mixture Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Successful Impure_Product Impure Product Recrystallization->Impure_Product Unsuccessful Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Impure_Product->Column_Chromatography TetrazineLigation cluster_reaction Reaction cluster_purification Purification Tetrazine_Biomolecule Tetrazine-labeled Biomolecule Conjugate Crude Conjugate Mixture Tetrazine_Biomolecule->Conjugate TCO_Partner TCO-labeled Partner TCO_Partner->Conjugate SEC Size-Exclusion Chromatography Conjugate->SEC Dialysis Dialysis / TFF Conjugate->Dialysis Purified_Conjugate Purified Conjugate SEC->Purified_Conjugate Dialysis->Purified_Conjugate

References

Technical Support Center: Optimizing Cycloadditions with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMTC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing inverse-electron-demand Diels-Alder (IEDDA) cycloadditions using Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMTC). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this powerful reaction. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your experiments.

Introduction to DMTC Cycloadditions

This compound (DMTC) is a highly reactive, electron-deficient diene ideally suited for IEDDA reactions.[1] This type of [4+2] cycloaddition is characterized by the rapid reaction of an electron-poor diene (the tetrazine) with an electron-rich dienophile (an alkene or alkyne).[2] The reaction is often irreversible due to a subsequent retro-Diels-Alder step that releases dinitrogen gas, driving the reaction to completion.[3] The kinetics of this "click" reaction can be exceptionally fast, making it a valuable tool in bioconjugation, materials science, and complex molecule synthesis.[2][4] However, its high reactivity also presents unique challenges. This guide will help you navigate those challenges.

Frequently Asked Questions (FAQs)

Q1: What makes DMTC a good diene for IEDDA reactions? DMTC is particularly effective due to the two electron-withdrawing methyl ester groups on the tetrazine ring. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine, which decreases the HOMO-LUMO energy gap between the diene and an electron-rich dienophile.[2][5] This smaller energy gap is the primary reason for the accelerated reaction rates observed in IEDDA cycloadditions.[2]

Q2: What types of dienophiles react best with DMTC? The most reactive dienophiles are electron-rich. Strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, or bicyclo[6.1.0]nonyne (BCN), are particularly effective due to a combination of ring strain and favorable orbital interactions.[2][6] Simple electron-rich olefins, enamines, and ynamines also react readily.[7][8] The general rule is that dienophiles with electron-donating groups will have a higher energy Highest Occupied Molecular Orbital (HOMO), leading to faster reactions.[2]

Q3: Is DMTC stable? How should I store it? DMTC is a bright red crystalline solid that is stable when stored under appropriate conditions.[1] It should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. A key vulnerability of DMTC is its instability in aqueous or protic media, particularly under basic or acidic conditions, which can lead to degradation of the tetrazine ring.[3][9] Therefore, it is crucial to use anhydrous solvents for long-term storage and during reactions where stability is a concern.

Q4: Can I monitor the reaction progress visually? Yes. DMTC has a characteristic bright red or pink/purple color.[1] As the cycloaddition proceeds, the tetrazine is consumed, and the color of the reaction mixture will fade. The disappearance of this color is a strong indicator that the reaction is complete. For quantitative analysis, reaction progress can be monitored by UV-Vis spectroscopy by following the disappearance of the tetrazine absorbance peak, or by techniques like TLC, LC-MS, or NMR.[5][10]

Troubleshooting Guide

This section addresses common problems encountered during DMTC cycloadditions.

Problem 1: Slow or Incomplete Reaction

Potential Cause 1: Low Dienophile Reactivity

  • Explanation: The kinetics of the IEDDA reaction are governed by the electronic properties of the reactants.[2] If your dienophile is electron-neutral or electron-poor, the HOMO-LUMO energy gap will be larger, resulting in a sluggish reaction.

  • Solution:

    • Switch Dienophiles: If possible, use a more reactive dienophile. Strained systems like norbornene are significantly more reactive than unstrained alkenes.[5][6]

    • Modify Dienophile: Consider if electron-donating groups can be added to your dienophile to raise its HOMO energy.

    • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor for potential side products, as DMTC stability can be compromised at elevated temperatures. A study optimizing IEDDA in a metal-organic framework found 40 °C to be effective.[11]

Potential Cause 2: Inappropriate Solvent Choice

  • Explanation: The solvent can significantly impact reaction rates. While the reaction can proceed in many solvents, polar solvents can stabilize the polar transition state of the cycloaddition, potentially increasing the rate.[12] However, solvent choice also depends on reactant solubility.

  • Solution:

    • Solvent Screening: Test a range of solvents. Acetonitrile and Dioxane are common starting points.[1][8] For biological applications, aqueous media can enhance reaction rates due to hydrophobic effects.[3][12]

    • Solubility Check: Ensure both your DMTC and dienophile are fully dissolved at the reaction concentration. Poor solubility is a common cause of slow, heterogeneous reactions.

Problem 2: Low Product Yield

Potential Cause 1: DMTC Degradation

  • Explanation: DMTC is not stable in protic solvents like water or methanol, especially if acidic or basic impurities are present.[3][9] This can lead to decomposition of the starting material before it has a chance to react.

  • Solution:

    • Use Anhydrous Solvents: For non-biological applications, use dry solvents (e.g., dioxane, methylene chloride, or acetonitrile) to prevent hydrolysis.[1]

    • Buffer the Reaction: If the reaction must be run in an aqueous environment, use a buffered solution (e.g., PBS) to maintain a neutral pH.

    • Check Reagent Purity: Ensure your dienophile or other reagents do not contain acidic or basic contaminants.

Potential Cause 2: Side Reactions

  • Explanation: Your dienophile may be undergoing side reactions under the reaction conditions. Highly reactive dienophiles might be prone to polymerization or other undesired pathways.

  • Solution:

    • Lower the Temperature: If you are heating the reaction, try running it at a lower temperature for a longer period.

    • Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the less valuable or more stable reactant to ensure the complete conversion of the limiting reagent.

    • Inert Atmosphere: If your dienophile is sensitive to oxidation, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 3: Difficulty with Product Purification

Potential Cause 1: Similar Polarity of Product and Starting Material

  • Explanation: The resulting dihydropyridazine or pyridazine product may have a similar polarity to the starting dienophile, making separation by column chromatography challenging.

  • Solution:

    • Optimize Chromatography: Screen different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) and stationary phases (silica, alumina).

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

    • Derivatization: As a last resort, consider if either the starting material or product can be temporarily derivatized to alter its polarity for easier separation.

In-Depth Parameter Optimization

For developing a new DMTC cycloaddition protocol, systematic optimization is key. The following parameters are the most critical.

Parameter Optimization Workflow

G cluster_start Start cluster_conditions Reaction Conditions cluster_eval Evaluation cluster_optimize Optimization Path cluster_end Finish start Select Dienophile & Initial Solvent (e.g., ACN) conc Set Initial Concentration (e.g., 0.1 M) start->conc temp Run at Room Temp (25°C) conc->temp monitor Monitor by TLC/LC-MS temp->monitor eval Reaction Complete in < 4h? Yield > 80%? monitor->eval slow Problem: Slow/Incomplete eval->slow No success Protocol Optimized eval->success  Yes heat Increase Temp (40-60°C) slow->heat solvent Screen Solvents (Dioxane, DCM, MeOH) slow->solvent catalyst Consider Lewis Acid (for certain dienophiles) slow->catalyst heat->monitor solvent->monitor catalyst->monitor G DMTC\n(Diene) DMTC (Diene) Transition State Transition State DMTC\n(Diene)->Transition State + Dienophile Bicyclic Intermediate Bicyclic Intermediate Transition State->Bicyclic Intermediate Dihydropyridazine\nProduct Dihydropyridazine Product Bicyclic Intermediate->Dihydropyridazine\nProduct - N2 (gas)

References

Technical Support Center: Troubleshooting Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive, electron-deficient heterocyclic azadiene in their synthetic workflows, particularly in the context of the inverse-electron-demand Diels-Alder (iEDDA) reaction. Here, we address common issues related to low reactivity and provide field-proven insights and protocols to ensure the success of your experiments.

Section 1: Troubleshooting Low Reactivity

This section is structured in a question-and-answer format to directly address the most common challenges encountered during experimentation.

Q1: My iEDDA reaction with this compound is showing low or no product formation. What are the primary factors to investigate?

Low reactivity in an iEDDA reaction that is known to be exceptionally fast can be frustrating. The issue typically stems from one of three areas: the integrity of the tetrazine, the nature of the dienophile, or the reaction conditions. A systematic approach is the key to identifying the root cause.

Because of its electron-deficient character, this compound is ideally suited for iEDDA reactions.[1] The electron-withdrawing dicarboxylate groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is a key factor for rapid cycloaddition with electron-rich dienophiles.[2][3] When this expected reactivity is not observed, we recommend a logical troubleshooting sequence.

Below is a workflow to guide your investigation.

Start Low Reactivity Observed Check_Tetrazine Step 1: Assess Tetrazine Quality - Check color and crystallinity - Run TLC and 1H NMR - Verify storage conditions Start->Check_Tetrazine Check_Dienophile Step 2: Evaluate Dienophile - Assess electronic properties (electron-rich?) - Check for steric hindrance - Confirm dienophile purity/integrity Check_Tetrazine->Check_Dienophile If Tetrazine is OK Check_Conditions Step 3: Optimize Reaction Conditions - Is the solvent appropriate? - Is the concentration sufficient? - Is temperature adjustment needed? Check_Dienophile->Check_Conditions If Dienophile is suitable Solution Problem Resolved Check_Conditions->Solution After optimization

Caption: Troubleshooting workflow for low iEDDA reactivity.

Q2: How does my choice of dienophile affect the reaction rate, and what can I do if I suspect it's the issue?

The dienophile is a critical determinant of the reaction's success. The iEDDA reaction is governed by the interaction between the dienophile's Highest Occupied Molecular Orbital (HOMO) and the tetrazine's LUMO.[4] Therefore, dienophiles with higher energy HOMOs (i.e., more electron-rich) will react faster.

Causality:

  • Electronic Effects: Electron-donating groups on the dienophile increase its HOMO energy, narrowing the HOMO-LUMO gap with the tetrazine and accelerating the reaction.

  • Ring Strain: Strained alkenes, such as trans-cyclooctenes (TCO) or norbornenes, are highly reactive due to the relief of ring strain in the transition state.[2][5] This makes them exceptionally effective partners for tetrazines.

  • Steric Hindrance: Bulky substituents near the reacting double bond can sterically hinder the approach of the tetrazine, significantly reducing the reaction rate.[4]

Troubleshooting Steps:

  • Re-evaluate Dienophile Choice: If you are using an unactivated or electron-poor alkene, the reaction may be intrinsically slow. This tetrazine is reactive enough to engage with unactivated dienophiles, but the reaction may require more forcing conditions like elevated temperatures.[6]

  • Confirm Purity: Ensure your dienophile has not degraded, polymerized, or isomerized. For example, the trans-conformer of cyclooctene is significantly more reactive than the cis-conformer.[2]

  • Run a Positive Control: Test your batch of tetrazine with a known, highly reactive dienophile (e.g., norbornene). If this control reaction works, the issue lies with your experimental dienophile.

Dienophile ClassRelative ReactivityExampleNotes
Strained Alkenes Very Hightrans-Cyclooctene (TCO), NorborneneThe gold standard for fast iEDDA "click" reactions.[2][4]
Electron-Rich Alkenes HighEnol ethers, EnaminesClassic dienophiles for iEDDA; react rapidly at room temperature.[7]
Unactivated Alkenes Moderate to LowStyrene, CyclopenteneReaction is possible but may require higher temperatures or longer reaction times.[3][6]
Electron-Poor Alkenes Very Low / No ReactionAcrylates, MaleimidesGenerally unsuitable for iEDDA reactions with this tetrazine.

Table 1: Comparative reactivity of common dienophile classes.

Q3: Could the reaction solvent be inhibiting the cycloaddition? What are the optimal solvent choices?

Yes, the solvent plays a significant role. While this compound is soluble in a range of organic solvents, reaction kinetics can be solvent-dependent.

Causality: The iEDDA reaction proceeds through a polar transition state. Polar solvents can stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate.[2] Conversely, non-polar solvents may offer less stabilization, leading to slower kinetics.

Troubleshooting Steps & Recommendations:

  • Assess Current Solvent: If you are using a non-polar solvent like hexane or toluene and experiencing slow rates, consider switching to a more polar alternative.

  • Solvent Selection: Dioxane is a frequently cited and effective solvent for Diels-Alder reactions involving this tetrazine.[1] Other good choices include acetonitrile (ACN), dichloromethane (DCM), and dimethylformamide (DMF). For biological applications, aqueous buffers with a polar organic co-solvent (like DMSO or DMF) are often used, though the stability of this specific tetrazine in water should be considered (see FAQ Q2).

SolventPolaritySuitabilityComments
Dioxane LowExcellentCommonly used in literature with proven success.[1]
Acetonitrile (ACN) HighExcellentPolar aprotic solvent, often accelerates cycloadditions.
Dichloromethane (DCM) MediumGoodGood general-purpose solvent for this reaction.[1]
Methanol/Ethanol HighModerateProtic nature may lead to side reactions or stability issues.
Water (Aqueous Buffer) Very HighUse with cautionHigh polarity is good for kinetics, but tetrazine may be unstable.[8]
Toluene/Hexane Non-polarPoorGenerally not recommended; may lead to very slow reaction rates.

Table 2: Solvent selection guide for the iEDDA reaction.

Q4: I suspect my this compound has degraded. How can I assess its quality and what are the proper storage and handling procedures?

Tetrazine stability is inversely correlated with its reactivity; highly reactive tetrazines are often less stable.[2] Degradation is a common cause of failed reactions.

Assessment of Quality:

  • Visual Inspection: The pure compound is a bright red, crystalline solid.[1] A change in color to orange, yellow, or brown, or a loss of crystallinity, indicates potential degradation.

  • Thin-Layer Chromatography (TLC): Spot a small amount of your tetrazine on a silica plate. A pure compound should show a single, bright red spot. The presence of multiple spots or streaking suggests impurities or degradation products.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the pure compound in CDCl₃ should show a sharp singlet around 3.92 ppm for the two methyl ester groups.[1] The appearance of additional peaks is a clear sign of impurity. (See Protocol 2 for details).

Proper Storage and Handling:

  • Storage Temperature: Store the solid compound at -20°C in a desiccated environment.[9]

  • Moisture and Light: Protect from moisture and light. Hydrolysis of the ester groups or other degradation pathways can occur upon exposure to atmospheric moisture.

  • Solutions: Prepare solutions fresh for each use. Avoid long-term storage of the tetrazine in solution, especially in protic or aqueous solvents.

Q5: Are there other reaction parameters like temperature or pH that I should consider optimizing?

Absolutely. While many iEDDA reactions with this tetrazine are rapid at ambient temperature, optimization can be beneficial for challenging substrates.

  • Temperature: For less reactive dienophiles, gently heating the reaction mixture (e.g., to 40-100°C) can significantly increase the rate.[6] However, be mindful that elevated temperatures can also accelerate the degradation of the tetrazine. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid decomposition.

  • pH: In aqueous media, pH can be a factor. The tetrazine itself is sensitive to acidic or basic conditions which can lead to hydrolysis or degradation.[2] For bioorthogonal applications, reactions are typically performed in buffered solutions around pH 7.4.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the iEDDA reaction involving this tetrazine?

The reaction is a concerted [4+2] cycloaddition. The 1,2,4,5-tetrazine acts as the 4π electron component (diene), and the alkene or alkyne serves as the 2π electron component (dienophile). The key steps are:

  • Cycloaddition: The tetrazine and dienophile react to form a highly strained bicyclic intermediate. This is typically the rate-determining step.[3]

  • Retro-Diels-Alder: This intermediate rapidly and irreversibly loses a molecule of dinitrogen gas (N₂).

  • Product Formation: The elimination of N₂ results in a 4,5-dihydropyridazine product, which may then tautomerize or be oxidized to the corresponding aromatic pyridazine.[4]

cluster_mech iEDDA Reaction Pathway Reactants Tetrazine + Dienophile Intermediate Bicyclic Intermediate Reactants->Intermediate k₁ TS [4+2] Cycloaddition (Rate-Determining Step) Product Dihydropyridazine Product Intermediate->Product k₂ (fast) Retro Retro-Diels-Alder (- N₂)

References

preventing byproduct formation with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Preventing Byproduct Formation with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Technical Support Center: Troubleshooting & FAQs

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reagent in inverse-electron-demand Diels-Alder (iEDDA) reactions. As a Senior Application Scientist, my goal is to provide you with field-proven insights and scientifically-grounded protocols to help you minimize byproduct formation and maximize your reaction efficiency.

The high reactivity of this compound, driven by its electron-deficient core, makes it an exceptional tool for bioconjugation and the synthesis of complex heterocyclic systems.[1] However, this same reactivity can also lead to challenges with stability and the formation of unwanted side products. This guide addresses the most common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is not the characteristic bright red color. What does this indicate?

A1: this compound is a bright red, crystalline solid.[2] A deviation from this color, such as a yellow or orange hue, typically points to the presence of its precursor, Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate.[2][3]

  • Potential Cause: The most likely cause is incomplete oxidation of the dihydrotetrazine precursor during synthesis. The dihydrotetrazine is less reactive in iEDDA reactions and its presence will lead to lower yields and complicate purification.

  • Recommended Solution:

    • Verify Purity: Before starting your experiment, assess the purity of your tetrazine reagent. A melting point of 173–175°C is indicative of high purity.[2]

    • Re-oxidation: If you suspect the presence of the dihydro- precursor, the material can be re-subjected to an oxidation step. A common method involves bubbling nitrous gases through a solution of the compound in dichloromethane at 0°C.[2]

    • Source High-Purity Reagent: To ensure reproducibility, always source your tetrazine from a reputable supplier and check the certificate of analysis.

Q2: My reaction is sluggish or incomplete, even with a reactive dienophile. What factors should I investigate?

A2: While this tetrazine is highly reactive, several factors can impede its performance. The primary suspect, beyond reagent purity, is the stability of the tetrazine under your specific reaction conditions.

  • Potential Cause 1: Reagent Degradation. The electron-withdrawing dicarboxylate substituents that accelerate the iEDDA reaction also render the tetrazine susceptible to degradation, particularly in aqueous or nucleophilic environments.[4][5] It has been noted that this reagent can exhibit instability in aqueous solutions and is sensitive to nucleophiles, which can cause ring-opening rather than simple substitution.[6]

  • Recommended Solution:

    • Use Anhydrous Solvents: For non-biological applications, conduct reactions in dry, aprotic solvents like dioxane or methylene chloride.[2]

    • Bioconjugation Strategy: For aqueous bioconjugation, prepare a concentrated stock solution of the tetrazine in an anhydrous, water-miscible solvent (e.g., DMSO) and add it to the aqueous reaction mixture immediately before starting the experiment. Minimize the time the tetrazine spends in the aqueous buffer.

    • pH Control: While lower pH can sometimes accelerate the reaction, it may also impact stability.[5] Buffer your reaction at a pH suitable for your biomolecule (typically pH 7.4) and screen for optimal conditions if issues persist.

  • Potential Cause 2: Dienophile Reactivity. The rate of the iEDDA reaction is directly controlled by the HOMOdienophile–LUMOdiene energy gap.[7] Electron-rich dienophiles (e.g., enamines, strained alkenes like trans-cyclooctene) react much faster than electron-neutral or electron-poor ones.[8]

  • Recommended Solution:

    • Select an Appropriate Dienophile: If your reaction is too slow, consider switching to a more reactive dienophile. Strained alkenes and alkynes are particularly effective for bioconjugation applications.

    • Increase Concentration: As the reaction follows second-order kinetics, increasing the concentration of one or both reactants will increase the reaction rate.[7]

Troubleshooting Guide: Byproduct Formation

Problem: I am observing significant byproduct formation alongside my desired product.

This is a common issue that can often be resolved by systematically evaluating the reaction parameters. The following sections break down the likely causes and provide detailed protocols for mitigation.

The following diagram outlines a systematic approach to diagnosing and solving byproduct issues.

G cluster_solutions Solutions start Byproduct Observed purity Step 1: Verify Reagent Purity - Check color (bright red) - Confirm MP (173-175 °C) - Is Dihydro-precursor present? start->purity conditions Step 2: Assess Reaction Conditions - Solvent anhydrous? - Temperature appropriate? - pH stable (for aqueous rxns)? purity->conditions Purity OK sol_purity Re-oxidize or replace reagent purity->sol_purity Purity Issue stoich Step 3: Evaluate Stoichiometry - Are reactants precisely measured? - Is one reactant in slight excess? conditions->stoich Conditions OK sol_conditions Use anhydrous solvent, adjust T, buffer pH conditions->sol_conditions Condition Issue purification Step 4: Optimize Purification - Recrystallization? - Flash chromatography? stoich->purification Stoichiometry OK sol_stoich Perform titration or use 1.1 eq. of dienophile stoich->sol_stoich Ratio Issue sol_purification Select appropriate separation method purification->sol_purification

Caption: A workflow for troubleshooting byproduct formation.

Understanding the reaction mechanism is crucial for troubleshooting. The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas.

G Tetrazine Dimethyl 1,2,4,5-tetrazine -3,6-dicarboxylate (Diene) Adduct Unstable Bicyclic Adduct Tetrazine->Adduct [4+2] Cycloaddition (Rate-Determining Step) Degradation Degradation Products (e.g., from hydrolysis, ring-opening) Tetrazine->Degradation H₂O / Nu⁻ Dienophile Dienophile (e.g., Alkene) Dienophile->Adduct [4+2] Cycloaddition (Rate-Determining Step) Product 4,5-Dihydropyridazine Product Adduct->Product Retro-Diels-Alder N2 N₂ Gas Adduct->N2

Caption: The iEDDA reaction pathway and potential degradation.

This protocol is optimized for the reaction of this compound with an electron-rich dienophile (e.g., an enol ether) in an organic solvent, based on established procedures.[2][8]

Objective: To synthesize a substituted dimethyl 1,2-diazine-3,6-dicarboxylate with minimal byproduct formation.

Materials:

  • This compound (bright red solid)

  • Dienophile (e.g., 1-Phenyl-1-(trimethylsiloxy)ethylene)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Setup: Charge a round-bottomed flask, equipped with a magnetic stir bar, with this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane to dissolve the tetrazine (concentration typically 0.1-0.5 M). The solution should be a clear, bright red.

  • Dienophile Addition: Add the dienophile (1.0-1.1 eq) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. The disappearance of the red color is a visual indicator of reaction completion. Monitor the reaction by TLC or LC-MS. Reactions with highly reactive dienophiles are often complete within hours.[2][8]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography on silica gel.[2]

Causality Behind Choices:

  • Anhydrous Conditions: Prevents hydrolysis of the ester groups and potential degradation of the tetrazine ring.[4][6]

  • Inert Atmosphere: While not always strictly necessary, it prevents potential side reactions with atmospheric oxygen or moisture, especially if the dienophile is sensitive.

  • Slight Excess of Dienophile: Using a slight excess (1.1 eq) of the dienophile can help drive the reaction to completion, ensuring all of the valuable tetrazine is consumed.

The choice of dienophile is critical. This table summarizes the general reactivity profile of this compound.

Dienophile ClassRelative ReactivityTypical ConditionsReference
Strained Alkenes (e.g., TCO)Extremely HighRoom Temp, Aqueous/Organic[5],[9]
EnaminesVery HighRoom Temp or 0°C[10]
Enol EthersHighRoom Temp[8],[2]
Unactivated AlkenesModerateRoom Temp to Mild Heat[8]
Electron-Deficient AlkenesLowElevated Temperatures
AlkynesModerate to LowRoom Temp to Mild Heat[8]

Final Checklist for Success

  • ✓ Reagent Quality: Start with high-purity, bright red tetrazine.

  • ✓ Anhydrous Technique: For organic synthesis, use dry solvents and glassware.

  • ✓ Stoichiometric Control: Measure your reactants carefully.

  • ✓ Appropriate Dienophile: Choose a dienophile with sufficient reactivity for your desired conditions.

  • ✓ Reaction Monitoring: Use TLC or LC-MS to track the consumption of the starting material and formation of the product to avoid unnecessary side reactions from prolonged reaction times.

By following these guidelines and understanding the chemical principles at play, you can effectively troubleshoot and prevent byproduct formation in your experiments with this compound, leading to cleaner reactions and higher yields.

References

Technical Support Center: Scaling Up Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of this highly valuable and reactive heterocyclic azadiene. As a key building block in inverse-electron-demand Diels-Alder (iEDDA) reactions, its purity and consistent supply are critical for applications ranging from bioconjugation to materials science.[1][2][3]

Scaling up chemical reactions is rarely a linear process. The challenges encountered often relate to mass and heat transfer, reagent handling, and purification efficiency, which are not always apparent at the milligram scale. This guide provides direct, experience-based answers to common problems and questions that arise during the scale-up of this specific tetrazine synthesis, with a focus on the well-established route from ethyl diazoacetate.[4][5][6]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific experimental failures and provides causal analysis and corrective actions.

Q1: My reaction yield dropped significantly when I increased the batch size from 10 grams to 100 grams. What is the most likely cause?

A significant drop in yield upon scale-up is a classic problem, often rooted in challenges with temperature and mixing control in larger reaction vessels. The synthesis of this compound involves several highly exothermic and temperature-sensitive steps.

Causality and Corrective Actions:

  • Inadequate Heat Dissipation during Dimerization: The initial dimerization of ethyl diazoacetate in concentrated sodium hydroxide is highly exothermic.[4] On a small scale, a simple ice bath can manage the temperature. On a larger scale, the surface-area-to-volume ratio decreases, making passive cooling insufficient.

    • Solution: Employ a more robust cooling system, such as a cryostat or a jacketed reactor with a circulating coolant. The addition of ethyl diazoacetate must be done slowly and methodically, allowing the cooling system to keep pace. Monitor the internal temperature continuously and adjust the addition rate to maintain the recommended temperature range (e.g., 60-80°C, as per the established procedure).[4]

  • Poor Temperature Control during Esterification: The esterification of the dihydro-tetrazine dicarboxylic acid with thionyl chloride in methanol is performed at low temperatures (-30°C).[4][7] Deviations from this temperature can lead to significant side product formation and decomposition of the acid-sensitive intermediate.[7]

    • Solution: Pre-cool the methanol thoroughly before the slow, dropwise addition of thionyl chloride. Ensure the vessel is adequately insulated and that the cooling bath's capacity is sufficient for the larger volume. Inefficient stirring can create localized hot spots; use an overhead mechanical stirrer to ensure homogenous mixing and temperature distribution.

  • Inefficient Oxidation: The final oxidation of the dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is a critical, color-changing step (orange to bright red).[4][7] On a large scale, inefficient bubbling of nitrous gases or poor mixing can lead to incomplete reaction, leaving behind the less stable dihydro precursor which can be lost during workup.

    • Solution: Use a gas dispersion tube (sparger) to ensure the nitrous gases are bubbled effectively through the entire reaction slurry. Maintain vigorous stirring and a consistently low temperature (ice/water bath) throughout the addition to maximize gas dissolution and prevent degradation.[4]

Troubleshooting_Low_Yield start Low Yield at Scale check_temp Issue with Temperature Control? start->check_temp check_mixing Issue with Mixing/Reagent Addition? start->check_mixing check_reagents Issue with Reagent Quality? start->check_reagents sol_temp Solution: - Use jacketed reactor/cryostat - Monitor internal temperature - Slow reagent addition check_temp->sol_temp Yes sol_mixing Solution: - Use overhead mechanical stirrer - Use gas sparger for oxidation - Ensure homogenous slurry check_mixing->sol_mixing Yes sol_reagents Solution: - Use freshly distilled solvents - Verify purity of starting materials - Use anhydrous conditions check_reagents->sol_reagents Yes

Caption: Troubleshooting logic for diagnosing low yield issues during scale-up.

Q2: After oxidation, my product is a dull brown-red, not the vibrant red described in the literature. How do I improve its purity?

The bright red crystalline appearance is a key indicator of high-purity this compound.[4] A dull or brownish color suggests the presence of impurities, likely residual dihydrotetrazine precursor or decomposition byproducts.

Causality and Corrective Actions:

  • Incomplete Oxidation: As mentioned previously, this is the most common cause. The orange-yellow dihydro precursor will dull the color of the final product.[4]

    • Solution: Extend the stirring time after the addition of nitrous gases (e.g., 1.5 hours or more) to ensure the reaction goes to completion.[4] A simple TLC analysis can be used to monitor the disappearance of the dihydro starting material before proceeding with the workup.

  • Moisture Contamination: Tetrazines, particularly electron-deficient ones like this dicarboxylate derivative, are susceptible to hydrolysis.[7][8] The presence of water during workup or storage can lead to degradation and discoloration.

    • Solution: Use anhydrous solvents (e.g., dry methylene chloride) for the reaction and extraction steps.[4] Ensure all glassware is thoroughly dried. Dry the combined organic extracts over a sufficient amount of a drying agent like anhydrous sodium sulfate before concentrating.

  • Thermal Degradation: Although relatively stable as a solid, the tetrazine can degrade if exposed to high temperatures for prolonged periods, especially in solution.

    • Solution: Perform the solvent removal step (rotary evaporation) at a moderate temperature (e.g., <40°C) to avoid decomposition.

Q3: The final product is difficult to filter and handle, appearing oily or gummy instead of crystalline. What's causing this and how can I fix it?

An oily or gummy consistency points to impurities that are inhibiting crystallization. This is a common issue when residual salts or solvents are not adequately removed during the workup.

Causality and Corrective Actions:

  • Incomplete Removal of Inorganic Salts: The procedure involves filtering out inorganic salts after the esterification step.[4] If these are carried through to the oxidation and final workup, they can interfere with crystallization.

    • Solution: After the esterification workup, ensure the solid is thoroughly triturated with a large volume of solvent (e.g., methylene chloride) to dissolve the organic product while leaving the salts behind. A second filtration or wash may be necessary for larger quantities.

  • Residual Solvents: High-boiling point solvents or even water, if not completely removed, can result in an oily product.

    • Solution: After concentrating the product under reduced pressure, place it under a high vacuum for several hours to remove any lingering solvent traces. Trituration with a non-polar solvent like anhydrous ether can often induce crystallization from an oil.[4]

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards I need to consider when scaling up this synthesis?

Scaling up introduces significant safety considerations. All steps must be performed in a well-ventilated chemical fume hood.

Reagent/ProcessHazardRecommended Precaution
Ethyl Diazoacetate Potentially explosive, toxic.Handle with care, avoid friction or shock. Use appropriate PPE.
Thionyl Chloride Highly corrosive, lachrymator.[4]Handle in a fume hood, wear acid-resistant gloves and face shield. Have a base quench ready.
Nitrous Gas Generation Toxic, oxidizing.Ensure the reaction is performed in a well-ventilated fume hood. Do not bubble gas too quickly.
Exothermic Reactions Runaway reaction potential.Implement robust cooling and slow, controlled reagent addition. Never leave the reaction unattended.
Q: How critical is the quality of the starting materials and solvents?

Extremely critical. On a small scale, minor impurities may have a negligible effect. When scaled up, their impact is magnified.

  • Solvents: Use anhydrous or freshly distilled solvents where specified, particularly for the esterification and oxidation steps, to prevent hydrolysis of intermediates and the final product.[7][8]

  • Thionyl Chloride: Using an older bottle of thionyl chloride that has been exposed to atmospheric moisture can significantly lower the yield of the esterification step.[4]

  • Ethyl Diazoacetate: The purity of this starting material directly impacts the yield and purity of the initial disodium salt.[4]

Q: How should I store the final this compound product?

Due to its sensitivity to moisture, long-term storage requires protection from the atmosphere.[7][8]

  • Best Practice: Store the bright red solid in a tightly sealed container inside a desiccator or a glove box under an inert atmosphere (nitrogen or argon).

  • Temperature: Storage at reduced temperatures (e.g., 4°C) can further prolong shelf life, although it is reasonably stable at room temperature if kept perfectly dry.[9]

Q: My downstream iEDDA reaction with this tetrazine is sluggish. Could the tetrazine itself be the problem?

Yes. The high reactivity of this compound in iEDDA reactions is due to its electron-deficient nature.[4][10] If the scaled-up synthesis resulted in impurities, they could be the source of the problem.

  • Purity: Non-tetrazine impurities will lower the effective concentration of your reagent, leading to slower apparent reaction rates.

  • Degradation: If the tetrazine has been improperly stored and partially hydrolyzed, its reactivity will be compromised. The vibrant red color is a good, albeit qualitative, indicator of its integrity. For quantitative applications, it is advisable to determine the purity by ¹H NMR before use.

Scale-Up Synthesis Protocol

This protocol is an adapted summary of the procedure published in Organic Syntheses, with additional notes for scaling up a 20g batch of the final product.[4]

Synthesis_Workflow cluster_0 Part A: Dihydrotetrazine Synthesis cluster_1 Part B: Oxidation & Purification A1 Step 1: Dimerization (Ethyl Diazoacetate + NaOH) A2 Step 2: Acidification (Disodium Salt + HCl) A1->A2 A3 Step 3: Esterification (Dicarboxylic Acid + SOCl2/MeOH) A2->A3 B1 Step 4: Oxidation (Dihydro Ester + Nitrous Gases) A3->B1 B2 Step 5: Workup & Purification (Extraction, Drying, Crystallization) B1->B2 Final Final Product: Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate B2->Final

Caption: Key stages in the synthesis of this compound.

Part A: Synthesis of Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • Dimerization: In a 2-L jacketed reactor equipped with an overhead stirrer and addition funnel, prepare a solution of sodium hydroxide (320 g) in water (500 mL). Cool the vessel. Slowly add ethyl diazoacetate (200 g) dropwise, maintaining the internal temperature between 60-80°C. After addition, cool the slurry to room temperature.

  • Isolation of Disodium Salt: Pour the reaction slurry into 2 L of 95% ethanol and mix well. Filter the resulting precipitate and wash thoroughly with ethanol and then ether to yield the disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate.

  • Acidification: In a 2-L reactor, create a slurry of the disodium salt (approx. 90 g) in 100 mL of water with 100 g of crushed ice. Cool the mixture in an ice/salt bath. Slowly add concentrated HCl (84 mL) dropwise over 45 minutes. The product, dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid, is unstable and should be used immediately.[7]

  • Esterification: In a separate dry 2-L reactor, add absolute methanol (700 mL) and cool to -30°C. Carefully add thionyl chloride (38.1 mL) while maintaining the temperature. Add the crude, damp dicarboxylic acid from the previous step in portions over 30 minutes. Stir for an additional 3 hours at -30°C, then allow it to warm to room temperature overnight.

  • Workup: Remove the methanol under reduced pressure. Take up the residue in water and extract multiple times with methylene chloride. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford pure dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate as an orange-yellow powder (yield approx. 23–31 g).[4]

Part B: Oxidation to this compound

  • Reaction Setup: In a 2-L round-bottomed flask fitted with a mechanical stirrer and a gas dispersion tube, slurry the dihydro-tetrazine ester (20 g) in 800 mL of methylene chloride. Cool the mixture in an ice/water bath.

  • Oxidation: Bubble a stream of nitrous gases (generated from the reaction of sodium nitrite with sulfuric acid in a separate flask) into the stirred slurry for 15 minutes. The color will change from orange to a vibrant red.

  • Completion and Isolation: Continue stirring for 1.5 hours as the mixture warms to room temperature. Remove the solvent and excess gases under reduced pressure to yield the final product as a bright red, crystalline solid (approx. 19.7 g, 99% yield from the dihydro ester).[4]

References

Technical Support Center: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This resource provides in-depth, field-proven insights into optimizing your reaction kinetics, with a specific focus on the critical role of solvent selection. The content is structured in a practical question-and-answer format to directly address common challenges and questions encountered during experimentation.

Frequently Asked Questions (FAQs): Understanding the Role of the Solvent

This section delves into the fundamental principles governing the interaction between the solvent and the tetrazine ligation reaction.

Q1: Why is solvent selection so critical for reactions with this compound?

A1: Solvent selection is paramount because it directly influences multiple facets of the reaction, including reaction rate, reactant solubility, and the stability of the tetrazine itself. This compound participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition.[1] The transition state of this reaction can be significantly stabilized or destabilized by solvent molecules, thereby altering the activation energy and overall kinetics.[2] Furthermore, ensuring both the tetrazine and its dienophile partner remain fully solvated is essential for achieving homogenous reaction conditions and obtaining reliable, reproducible kinetic data.

Q2: How does solvent polarity, in general, affect the kinetics of this IEDDA reaction?

A2: Generally, an increase in solvent polarity tends to accelerate Diels-Alder reactions.[2][3] This is particularly true for IEDDA reactions involving polar reactants like this compound. Polar solvents can stabilize the polar transition state of the cycloaddition more effectively than the ground state of the reactants, which lowers the activation energy barrier.[2][4] For instance, reactions performed in water or polar organic solvents like DMF and ethylene glycol often exhibit notable rate enhancements compared to nonpolar solvents.[3] Some studies have shown that reaction rates can be moderately sensitive to the specific polar solvent used, with methanol sometimes providing faster kinetics than acetonitrile for certain tetrazines.[5]

Q3: What is the specific role of protic solvents, like water or methanol, in accelerating the reaction?

A3: Protic solvents, especially water, can provide significant rate enhancement through two primary mechanisms: hydrogen bonding and hydrophobic effects.[3][4]

  • Hydrogen Bonding: The solvent can form hydrogen bonds with the electron-withdrawing carboxylate groups of the tetrazine in the transition state. This interaction helps to stabilize the polarized transition state, thus accelerating the reaction.[4]

  • Hydrophobic Effects: In aqueous media, nonpolar parts of the reactants are driven together to minimize their contact with water molecules. This "hydrophobic packing" increases the effective concentration of the reactants, leading to a higher frequency of reactive collisions and a faster observed rate.[3]

Q4: Can aprotic polar solvents like DMSO or DMF be used effectively?

A4: Yes, aprotic polar solvents are very commonly used and are often the solvents of choice for preparing stock solutions of tetrazine derivatives due to their excellent solvating power.[6][7] While they may not offer the same level of transition state stabilization via hydrogen bonding as protic solvents, their high polarity still contributes to accelerating the reaction.[3] They are particularly useful when dealing with reactants that have limited solubility in aqueous buffers. Often, a mixed-solvent system, such as an aqueous buffer containing a small percentage of DMSO or DMF, is employed to balance reactant solubility with optimal reaction kinetics.[7]

Q5: How does solvent choice impact the stability of this compound?

A5: This is a critical consideration. Tetrazines, particularly those made electron-deficient by strong electron-withdrawing groups like the dicarboxylates, can be susceptible to degradation in aqueous media.[7][8] The stability can be pH-dependent. While the IEDDA reaction itself is often insensitive to a moderate pH range (e.g., pH 6-9), prolonged incubation in certain aqueous buffers can lead to hydrolysis or other degradation pathways, reducing the concentration of active tetrazine.[7][9] It is always recommended to use freshly prepared solutions for kinetic experiments.[7] When long-term stability is required, storing stock solutions in a dry aprotic solvent like DMSO at low temperatures is advisable.[1]

Troubleshooting Guide: Solving Common Experimental Issues

This section addresses specific problems you might encounter and provides actionable, solvent-focused solutions.

Q1: My reaction is running much slower than expected in an aqueous buffer. What are the likely solvent-related causes?

A1: Several factors could be at play:

  • Poor Solubility: Your dienophile may have low solubility in the aqueous buffer, leading to a lower effective concentration. Solution: Try adding a small amount of a water-miscible organic co-solvent like DMSO or DMF (e.g., 1-5% v/v) to improve solubility.[7] For biomolecules, using PEGylated versions of the tetrazine or dienophile can also dramatically enhance aqueous solubility.[7]

  • Reactant Degradation: If the experiment involves long incubation times at 37°C, your tetrazine may be degrading.[8] Solution: Verify the stability of your tetrazine under the specific buffer and temperature conditions independently. Consider running the reaction at a lower temperature if feasible or using freshly prepared reactant solutions for each experiment.[7]

Q2: I'm observing precipitation as soon as I mix my reactants. How can I adjust my solvent system?

A2: Precipitation indicates that the concentration of one or more species (reactants or the product) has exceeded its solubility limit in the chosen solvent.

  • Increase Co-solvent Percentage: The most direct approach is to increase the percentage of the organic co-solvent (e.g., DMSO, DMF, acetonitrile) in your reaction mixture.

  • Change the Solvent System: If a co-solvent approach is not working or is incompatible with your system (e.g., live cells), you may need to switch to a different primary solvent system if the application allows. For biological applications where this isn't possible, using reagents with solubility-enhancing modifications like PEGs is the standard solution.[7]

Q3: My tetrazine's characteristic pink/red color is fading before I even add the dienophile. Which solvents might be causing this?

A3: This indicates rapid degradation of the tetrazine.

  • Nucleophilic Solvents/Contaminants: While less common, highly nucleophilic solvents or contaminants within a solvent could potentially react with the electron-deficient tetrazine core. Ensure you are using high-purity or HPLC-grade solvents.

  • Aqueous Instability: As mentioned, this is a known characteristic for some electron-poor tetrazines in aqueous buffers.[8] If you observe this, it is crucial to prepare the tetrazine solution immediately before initiating the reaction to minimize pre-reaction degradation.

Q4: I am reacting this compound with a very nonpolar dienophile. What is the best solvent strategy?

A4: For reacting two nonpolar species, a nonpolar or moderately polar aprotic solvent is often best. However, the IEDDA reaction itself benefits from solvent polarity.[3] This creates a challenge.

  • Strategy 1: Moderately Polar Aprotic Solvent: Start with a solvent like acetonitrile or 1,4-dioxane. These provide a good balance, offering sufficient polarity to assist the reaction without causing the severe solubility issues that might arise in highly aqueous systems.[10][11]

  • Strategy 2: Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst could be employed to shuttle one reactant into the phase containing the other, though this significantly complicates the kinetic analysis.

  • Strategy 3: Mixed Solvents: A mixture of solvents, such as THF-water, can sometimes provide a suitable environment for reactions involving reactants of differing polarities.[4]

Data Presentation

The following table summarizes the general effects of different solvent classes on the reaction kinetics of this compound.

Solvent ClassExamplesGeneral Effect on Reaction RateRationaleKey Considerations
Polar Protic Water, Methanol, PBSStrong Acceleration Stabilization of the polar transition state via H-bonding; hydrophobic effects in water increase effective concentration.[3][4]Potential for tetrazine instability/degradation over time.[8]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Strong Acceleration Stabilization of the polar transition state.[2][3]Excellent for stock solutions; can be used as a co-solvent to improve solubility in aqueous media.[7]
Nonpolar Hexane, Toluene, CCl₄Slow Minimal stabilization of the polar transition state.[12]Generally avoided unless required by extremely nonpolar reactants.

Experimental Protocols & Methodologies

Protocol 1: Kinetic Analysis by Stopped-Flow UV-Vis Spectrophotometry

This protocol describes the standard method for determining the second-order rate constant (k₂) of the reaction between this compound and a dienophile (e.g., a trans-cyclooctene, TCO). The method relies on monitoring the disappearance of the tetrazine's visible absorbance over time.[6]

A. Reagent Preparation:

  • Tetrazine Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable, dry organic solvent like DMSO. Store desiccated and protected from light.[6]

  • Dienophile Stock Solution: Prepare a 20 mM stock solution of the TCO derivative in the same organic solvent.[1]

  • Reaction Solvent/Buffer: Prepare the desired solvent for the kinetic run (e.g., PBS, pH 7.4; acetonitrile; methanol). Ensure it is filtered and degassed if reactants are oxygen-sensitive.

B. Experimental Procedure:

  • Working Solutions: On the day of the experiment, prepare fresh dilutions of the stock solutions in the chosen reaction solvent.

    • Tetrazine Working Solution: Dilute the 1 mM stock to a final concentration that gives an initial absorbance of ~1.0 at its λ_max (typically 510-550 nm). A final concentration of 25-50 µM is common.[6]

    • Dienophile Working Solution: Prepare a range of concentrations in the reaction solvent. To ensure pseudo-first-order conditions, the dienophile must be in at least 10-fold excess of the tetrazine.[1][6] For a 25 µM tetrazine solution, prepare dienophile solutions at 250 µM, 500 µM, 750 µM, and 1000 µM.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer to acquire data at the λ_max of the tetrazine.

    • Equilibrate the instrument and sample syringes to the desired reaction temperature (e.g., 25°C or 37°C).

  • Data Acquisition:

    • Load the tetrazine working solution into one syringe and one of the dienophile working solutions into the other.[6]

    • Initiate the instrument to rapidly mix the two solutions and immediately begin recording the decrease in absorbance at the specified wavelength over time.[6]

    • Repeat the measurement for each concentration of the dienophile, ensuring to acquire several replicate runs for each concentration.

C. Data Analysis:

  • Determine k_obs: For each dienophile concentration, fit the absorbance decay curve to a single exponential decay function (A(t) = A₀e^(-k_obs*t) + C) to determine the pseudo-first-order rate constant, k_obs.[6]

  • Determine k₂: Plot the calculated k_obs values (y-axis) against the corresponding concentrations of the dienophile ([TCO]) (x-axis).

  • Perform a linear regression on the data. The slope of the resulting line is the second-order rate constant, k₂.[1][6] The equation for this line is k_obs = k₂[TCO].

Visualizations: Mechanisms and Workflows

A clear understanding of the reaction mechanism and experimental workflow is essential for successful execution and troubleshooting.

IEDDA_Mechanism Fig 1. IEDDA Reaction Mechanism Reactants This compound + Dienophile (TCO) TS [4+2] Cycloaddition Transition State Reactants->TS Rate-determining step Intermediate Unstable Bicyclic Intermediate TS->Intermediate Forms Products Stable Dihydropyridazine Product + N₂ Gas Intermediate->Products Retro-Diels-Alder (fast)

Caption: IEDDA reaction of this compound.

Kinetic_Workflow Fig 2. Workflow for Kinetic Analysis cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Prep_Stocks Prepare Tetrazine & Dienophile Stock Solutions (e.g., in DMSO) Prep_Working Dilute Stocks into Reaction Solvent to create Working Solutions Prep_Stocks->Prep_Working Load_Syringes Load Reactants into Stopped-Flow Instrument Prep_Working->Load_Syringes Run_Expt Mix & Record Absorbance Decay Load_Syringes->Run_Expt Repeat_Expt Repeat for Multiple Dienophile Concentrations Run_Expt->Repeat_Expt Fit_Curves Fit Decay Curves to find k_obs for each concentration Repeat_Expt->Fit_Curves Plot_Data Plot k_obs vs. [Dienophile] Fit_Curves->Plot_Data Calc_k2 Calculate k₂ (Slope of the Line) Plot_Data->Calc_k2

Caption: Experimental workflow for determining second-order rate constants.

References

Technical Support Center: Workup Procedures for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for workup procedures involving dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMTC) cycloadditions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the workup of these powerful inverse electron-demand Diels-Alder (IEDDA) reactions.

The IEDDA reaction between DMTC and a suitable dienophile is a cornerstone of modern chemical biology and materials science, prized for its rapid kinetics and high selectivity.[1][2] However, the unique properties of the starting materials, intermediates, and final products can present challenges during purification. This guide provides a structured approach to navigate these challenges, ensuring high purity and yield of your target compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of DMTC cycloaddition reactions in a question-and-answer format.

Question 1: My reaction mixture is a complex, oily residue after solvent removal. How do I isolate my product?

Answer: This is a common scenario, especially when the dienophile is used in excess or when side products are formed. The initial step is to transform the oil into a more manageable solid or a purified solution.

  • Causality: The oily residue is often a mixture of your desired product, unreacted starting materials (especially if the dienophile is an oil), and potentially oligomeric side products. Direct precipitation or crystallization from this complex mixture is often difficult.

  • Recommended Protocol:

    • Trituration: Begin by triturating the viscous oil with a non-polar solvent in which your product is expected to have low solubility, such as anhydrous diethyl ether or a hexane/ethyl acetate mixture.[3] This process helps to dissolve unreacted dienophile and other non-polar impurities, often inducing the product to precipitate as a solid.

    • Solvent Choice: The choice of solvent for trituration is critical. If your product is highly non-polar, a more polar solvent might be necessary. It is advisable to perform a small-scale solubility test with a portion of the crude oil.

    • Filtration: Collect the resulting solid by vacuum filtration and wash it with a small amount of the cold trituration solvent to remove residual impurities.

    • Further Purification: If the isolated solid is still impure, proceed with recrystallization or column chromatography.

Question 2: I have a persistent red or orange color in my product, even after initial purification. What is the cause and how can I remove it?

Answer: The characteristic bright red color of DMTC is a useful visual indicator of its presence.[3] A persistent red or orange hue in your product signifies unreacted DMTC or its dihydrotetrazine precursor.

  • Causality: DMTC is a vibrant red crystalline solid.[3] Its high reactivity means that even trace amounts can be visually prominent. The dihydro precursor is typically an orange-yellow powder.[3] Incomplete reaction or decomposition of the product back to starting materials (though less common for stable cycloadducts) can lead to this colored impurity.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the red DMTC spot on the TLC plate is a good indicator.

    • Column Chromatography: Flash column chromatography is the most effective method to remove residual DMTC. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate or dichloromethane, will effectively separate the less polar DMTC from the more polar cycloadduct.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be effective in removing colored impurities, as they may have different solubility profiles.[3]

Question 3: My product appears to be decomposing on the silica gel column. What are my options?

Answer: While many DMTC cycloadducts are stable, some can be sensitive to the acidic nature of silica gel, leading to degradation during chromatographic purification.

  • Causality: The Lewis acidic sites on the surface of silica gel can catalyze the decomposition of sensitive functional groups in the product. This is particularly relevant for products with acid-labile moieties.

  • Alternative Purification Strategies:

    • Neutralized Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine in your mobile phase (typically 1-2% triethylamine) before packing the column. This neutralizes the acidic sites and minimizes product degradation.

    • Alumina Chromatography: Basic or neutral alumina can be a suitable alternative stationary phase for acid-sensitive compounds.

    • Reverse-Phase Chromatography: For more polar products, reverse-phase flash chromatography or High-Performance Liquid Chromatography (HPLC) using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase is an excellent alternative.

    • Non-Chromatographic Methods: If the product is crystalline, recrystallization is a powerful purification technique that avoids contact with stationary phases.

Frequently Asked Questions (FAQs)

Q1: What is a general, robust workup procedure for a standard DMTC cycloaddition?

A1: A reliable, multi-step workup procedure can be adapted for most DMTC cycloadditions.

Experimental Protocol: General Workup for DMTC Cycloaddition

  • Reaction Monitoring: Monitor the reaction by TLC until the red color of DMTC has faded and the starting material spot is no longer visible.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Initial Purification (Trituration/Precipitation):

    • To the resulting crude residue, add a minimal amount of a solvent in which the product has poor solubility (e.g., diethyl ether, pentane, or a hexane/ethyl acetate mixture).

    • Stir or sonicate the mixture to break up any solids and encourage precipitation of the product.

    • Collect the precipitate by vacuum filtration, washing with a small amount of the cold solvent.

  • Aqueous Wash (if applicable): If the reaction was run in a water-miscible solvent and contains water-soluble byproducts, the crude mixture can be dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Final Purification:

    • Recrystallization: If the product is a solid and of sufficient purity, recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane or ethanol/water) to obtain analytically pure material.[3]

    • Column Chromatography: If the product is an oil or a mixture of compounds, purify by flash column chromatography on silica gel using an appropriate eluent system determined by TLC analysis.

Q2: How do I choose the right solvent for my DMTC cycloaddition and how does it affect the workup?

A2: The choice of solvent depends on the solubility of your reactants and the reaction temperature. Common solvents include dioxane, acetonitrile, and dichloromethane.[3][4] The solvent's boiling point will affect the ease of removal during workup. Higher boiling point solvents like dioxane will require more vigorous conditions for removal, which could potentially affect thermally sensitive products. Lower boiling point solvents like dichloromethane are easily removed but may require longer reaction times or sealed reaction vessels if heating is necessary.

Q3: Are there any safety considerations I should be aware of during the workup?

A3: Yes, standard laboratory safety practices should always be followed. DMTC and its precursors can be hazardous. The synthesis of DMTC involves the use of nitrous gases, which are toxic.[3][5] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound.[6]

Visualizing the Workflow

Diagram 1: General Workup Procedure

Workup_Workflow A Completed Reaction Mixture B Solvent Removal (Rotary Evaporation) A->B C Crude Residue (Oil/Solid) B->C D Trituration/Precipitation (e.g., with Ether/Hexane) C->D E Filtration D->E F Crude Solid Product E->F G Filtrate (Contains Impurities) E->G H Final Purification F->H I Column Chromatography H->I If oil or mixture J Recrystallization H->J If solid K Pure Product I->K J->K

References

Validation & Comparative

A Senior Application Scientist's Guide to Tetrazine Reactivity: A Head-to-Head Comparison of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and Other Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in bioorthogonal chemistry, the choice of a tetrazine derivative is a critical decision that dictates the success of applications ranging from in vivo imaging to targeted drug delivery. The inverse-electron-demand Diels-Alder (IEDDA) reaction, the cornerstone of tetrazine chemistry, is exquisitely sensitive to the substituents adorning the tetrazine core. This guide provides an in-depth, objective comparison of the reactivity of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate against other commonly employed tetrazine derivatives, supported by experimental data to empower you in making an informed selection for your research.

The Heart of the Matter: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between an electron-deficient tetrazine and a strained, electron-rich dienophile, such as trans-cyclooctene (TCO), is the workhorse of bioorthogonal chemistry.[1][2] Its appeal lies in its exceptionally fast reaction kinetics, high specificity, and the absence of a need for a catalyst, allowing it to proceed efficiently in complex biological milieu.[3][4] The reaction proceeds via a [4+2] cycloaddition, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas, irreversibly forming a stable dihydropyridazine product.[5]

The kinetics of this reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[6] Consequently, the electronic properties of the substituents on the tetrazine ring are paramount in tuning its reactivity.

IEDDA_Mechanism Tetrazine Tetrazine (Electron-deficient Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState HOMO-LUMO Interaction Dienophile Strained Dienophile (e.g., TCO) (Electron-rich) Dienophile->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate Fast Product Stable Dihydropyridazine Product Intermediate->Product Rapid retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

The Contenders: A Comparative Analysis of Tetrazine Derivatives

The reactivity and stability of a tetrazine are a delicate balance. Electron-withdrawing groups (EWGs) on the tetrazine ring lower its LUMO energy, accelerating the IEDDA reaction. Conversely, electron-donating groups (EDGs) increase the LUMO energy, slowing the reaction but often enhancing the tetrazine's stability in aqueous environments.[7]

This compound , with its two electron-withdrawing methyl ester groups, is a highly reactive heteroaromatic azadiene.[8][9] This makes it an excellent tool for chemical synthesis where rapid and efficient cycloadditions are desired.[8][9] However, its high reactivity can be a double-edged sword in biological applications, where a degree of stability is required to allow the molecule to reach its target.

The following table summarizes the performance of this compound in comparison to other widely used tetrazine derivatives.

Tetrazine DerivativeSubstituent TypeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Stability in Aqueous MediaKey Characteristics & Applications
This compound 2x EWG (-CO₂Me)Very High (qualitative)[3][8]ModerateHighly reactive, primarily for organic synthesis.[8][9]
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine 2x EWG (Aromatic)~118 - 26,000[7][10]Low to ModerateVery fast kinetics, useful for rapid labeling.[5][7]
3-Phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine 1x EWG, 1x Aryl~26,000[11]ModerateBalances high reactivity with improved stability over the di-pyridyl derivative.
3,6-Diphenyl-1,2,4,5-tetrazine 2x Aryl~3.6[10]HighMore stable but significantly less reactive than pyridyl-substituted tetrazines.
3,6-Dimethyl-1,2,4,5-tetrazine 2x EDG (-CH₃)~50% hydrolysis in 14h in PBS[12]ModerateSlower kinetics but improved stability.[12]
Hydrogen-substituted tetrazine 2x Hup to 30,000[7]ModerateOffers a good balance of reactivity and stability.[7]

Note: Second-order rate constants can vary significantly based on the specific dienophile, solvent, and temperature. The data presented here are for comparative purposes.

Causality Behind Reactivity and Stability

The observed trends in reactivity and stability can be rationalized by considering the electronic and steric effects of the substituents:

  • Electronic Effects: As predicted by frontier molecular orbital theory, the strong electron-withdrawing nature of the ester groups in This compound and the pyridyl groups in di(2-pyridyl)-tetrazine significantly lowers the energy of the tetrazine's LUMO. This smaller HOMO-LUMO energy gap with a dienophile like TCO leads to a faster reaction rate.[6] Conversely, the electron-donating methyl groups in dimethyl-tetrazine raise the LUMO energy, resulting in slower kinetics.[7]

  • Steric Hindrance: While electronic effects are often dominant, steric factors can also play a role. For instance, the reaction of some highly substituted aryl tetrazines with the bulky TCO molecule can be slightly slower than expected due to steric interference.[7]

  • Stability: The high reactivity of tetrazines with strong electron-withdrawing groups often correlates with lower stability in aqueous media. These electron-deficient rings are more susceptible to nucleophilic attack by water or other biological nucleophiles, leading to degradation.[12] Tetrazines with electron-donating or simple aryl substituents tend to be more stable.[7]

Experimental Protocols: Quantifying Reactivity

To empirically compare the reactivity of different tetrazine derivatives, the determination of their second-order rate constants (k₂) is essential. Stopped-flow spectrophotometry is a powerful technique for measuring the kinetics of fast reactions, such as the IEDDA ligation.

Protocol: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol describes a general method for determining the second-order rate constant of a tetrazine-TCO reaction under pseudo-first-order conditions.

1. Preparation of Stock Solutions: a. Prepare a 1 mM stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO or acetonitrile). b. Prepare a 10 mM stock solution of the TCO derivative in the same solvent.

2. Experimental Setup: a. Use a stopped-flow spectrophotometer equipped with a UV-Vis detector. b. Set the temperature of the sample handling unit to the desired reaction temperature (e.g., 25 °C or 37 °C).

3. Kinetic Measurement: a. On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to their final concentrations. To ensure pseudo-first-order conditions, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration (e.g., 50 µM TCO and 5 µM tetrazine).[11] b. Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument. c. Initiate the reaction by rapidly mixing the two solutions. d. Monitor the decay of the characteristic absorbance of the tetrazine (typically between 515-550 nm) over time.[7][13]

4. Data Analysis: a. Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration. b. Plot the k_obs values against the corresponding TCO concentrations. c. The slope of the resulting linear plot represents the second-order rate constant (k₂).

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock_Tetrazine Prepare Tetrazine Stock Solution (1 mM) Working_Solutions Dilute to Working Concentrations in Reaction Buffer Stock_Tetrazine->Working_Solutions Stock_TCO Prepare TCO Stock Solution (10 mM) Stock_TCO->Working_Solutions Load_Syringes Load Solutions into Stopped-Flow Instrument Working_Solutions->Load_Syringes Mix_Reactants Rapid Mixing Load_Syringes->Mix_Reactants Monitor_Absorbance Monitor Tetrazine Absorbance Decay (515-550 nm) Mix_Reactants->Monitor_Absorbance Fit_Curve Fit Absorbance Decay to Exponential Function (get k_obs) Monitor_Absorbance->Fit_Curve Plot_Data Plot k_obs vs. [TCO] Fit_Curve->Plot_Data Calculate_k2 Determine Second-Order Rate Constant (k₂) from Slope Plot_Data->Calculate_k2

Caption: Workflow for determining second-order rate constants.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and other tetrazine derivatives is fundamentally a trade-off between reactivity and stability.

  • For rapid, high-yield chemical synthesis , where stability in aqueous media is less of a concern, the exceptional reactivity of This compound makes it an excellent choice.[8][9]

  • For time-sensitive in vivo applications , such as PET imaging with short-lived radionuclides, highly reactive yet moderately stable derivatives like pyridyl-substituted tetrazines are often preferred.[7][11]

  • For applications requiring longer incubation times or greater stability in biological systems , tetrazines with alkyl or phenyl substituents may be more suitable, despite their slower reaction kinetics.[7][12]

By understanding the structure-reactivity relationships and employing rigorous kinetic analysis, researchers can confidently select the optimal tetrazine derivative to advance their scientific goals.

References

A Senior Application Scientist's Guide: Comparative Analysis of Dienophiles for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of dienophiles for the inverse-electron-demand Diels-Alder (iEDDA) reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMTC). As a highly reactive yet stable tetrazine, DMTC is a valuable tool in bioorthogonal chemistry, materials science, and synthetic chemistry.[1] The choice of dienophile is critical, dictating reaction kinetics, product stability, and overall success of the application. This document offers field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal dienophile for their specific needs, comparing the performance of trans-cyclooctenes (TCOs), bicyclononynes (BCNs), and cyclopropenes.

Introduction: The Strategic Importance of DMTC in iEDDA Chemistry

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of modern "click" chemistry, prized for its rapid kinetics, high specificity, and biocompatibility.[2] The reaction involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich or strained dienophile.[3] this compound (DMTC) has emerged as a particularly effective diene.

Causality of DMTC's Reactivity: The two electron-withdrawing methyl ester groups at the 3 and 6 positions significantly lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation makes DMTC an exceptionally reactive diene, capable of reacting not only with highly strained or electron-rich dienophiles but also with unactivated and even electron-deficient partners under mild conditions.[4][5] This broad dienophile scope makes DMTC a versatile reagent for a multitude of applications.[1][6]

The overall reaction proceeds via a [4+2] cycloaddition, forming a transient dihydropyridazine intermediate, which then undergoes a retro-Diels-Alder reaction to irreversibly release dinitrogen gas (N₂), yielding a stable pyridazine product.[7] This irreversible loss of N₂ is a significant thermodynamic driving force for the reaction.

Caption: The iEDDA reaction pathway of DMTC with a dienophile.

Comparative Analysis of Key Dienophile Classes

The selection of a dienophile is a critical experimental decision, creating a necessary balance between reaction speed, stability, size, and synthetic accessibility. We will compare three of the most prevalent classes of dienophiles used in conjunction with tetrazines.

Reaction Kinetics: A Quantitative Comparison

The second-order rate constant (k₂) is the definitive metric for comparing the intrinsic reactivity of different dienophile/diene pairs. For applications in biological systems, where reagent concentrations are necessarily low, a high k₂ is paramount for achieving efficient labeling in a reasonable timeframe.

Dienophile ClassRepresentative DienophileSecond-Order Rate Constant (k₂) with Tetrazines (M⁻¹s⁻¹)Key Characteristics & Causality
Trans-cyclooctenes (TCOs) (E)-cyclooct-4-enol10³ - 10⁵Ultra-fast kinetics. The immense ring strain of the trans-double bond provides a massive enthalpic driving force, drastically lowering the activation energy of the cycloaddition.[8][9]
Bicyclononynes (BCNs) Bicyclo[6.1.0]nonyne10⁻¹ - 10¹Excellent balance. Good reactivity derived from ring strain, coupled with high stability and straightforward synthesis. Symmetrical structure yields single regioisomers.[10]
Cyclopropenes 1-methylcycloprop-2-en-1-yl)methanol10⁻¹ - 10⁰Small and stable. Moderate reactivity from ring strain. Their small size is advantageous for minimizing perturbation of biomolecules or accessing sterically hindered sites.[11]
Table 1: Comparative analysis of second-order rate constants and key features of dienophiles for tetrazine ligations. Note: Rates can vary significantly based on the specific tetrazine and solvent system.[12]

Expert Insight: Trans-cyclooctenes are the undisputed champions of speed. The development of increasingly strained TCO derivatives has pushed reaction rates into the realm of 10⁶ M⁻¹s⁻¹, enabling reactions to proceed to completion in seconds at micromolar concentrations.[13][14][15] This makes them the go-to choice for in vivo imaging and other time-sensitive applications.[16][17] BCNs, while slower, represent a robust and often more synthetically accessible alternative, offering a favorable compromise between reactivity and stability.[10] Cyclopropenes are valuable niche reagents where their minimal size is the most critical design parameter.

Product Stability and Properties

The final pyridazine product is generally a stable aromatic heterocycle.[18][19] However, its physicochemical properties are directly inherited from the dienophile precursor.

  • Polarity and Solubility: The hydrophilicity or hydrophobicity of the final conjugate is determined by the substituents on the dienophile. Functional groups like hydroxyls or carboxylates on the dienophile will render the final pyridazine product more water-soluble.

  • Basicity: The pyridazine core is weakly basic (pKa ≈ 2.0), which limits salt formation to strong acids.[18] This is an important consideration in drug development, where salt form can impact solubility and bioavailability.

  • Potential for Rearrangement: While generally stable, the initial dihydropyridazine adduct from certain TCO reactions can undergo further reactions with water before N₂ elimination, leading to a 1,4-dihydropyridazine product.[8] It is crucial to characterize the final product to confirm its structure, especially when using novel dienophiles.

Experimental Protocol: A Self-Validating System

This protocol provides a robust, generalized methodology for the reaction of DMTC with a dienophile. The key to trustworthiness in any protocol is the inclusion of clear validation checkpoints.

Materials and Reagent Preparation
  • DMTC Solution: Prepare a stock solution of DMTC (a bright red/magenta solid) in a suitable anhydrous solvent (e.g., Dioxane, Acetonitrile, or Dichloromethane). A typical concentration is 10-50 mM. Rationale: DMTC is susceptible to slow degradation in aqueous or protic solvents over long periods; fresh solutions are recommended.

  • Dienophile Solution: Prepare a stock solution of the dienophile in the same solvent. For quantitative kinetic studies, the exact concentration must be determined.

  • Reaction Solvent: Ensure the solvent is dry and appropriate for the scale and analytical method to be used. For biological applications, aqueous buffers (e.g., PBS) are used, and DMTC stability should be considered.

Reaction Procedure
  • Setup: In a clean, dry vial, add the dienophile solution. If applicable, add the substrate to be modified (e.g., a dienophile-tagged protein in buffer).

  • Initiation: Add the DMTC solution to the dienophile solution with stirring. A typical stoichiometry is 1.0 to 1.2 equivalents of the excess reagent.

  • Monitoring (Validation Checkpoints):

    • Visual: The most straightforward check is the disappearance of the intense magenta color of the DMTC, indicating its consumption. The final pyridazine product is typically colorless or pale yellow.

    • TLC/LC-MS: For organic synthesis, monitor the reaction by Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry to observe the consumption of starting materials and the appearance of the product peak with the expected mass.

    • UV-Vis Spectroscopy: The reaction can be quantitatively monitored by following the disappearance of the characteristic absorbance of the tetrazine (~520 nm). This is the basis for stopped-flow kinetic measurements.[16]

Work-up and Purification
  • Solvent Removal: Once the reaction is complete (as determined by monitoring), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to isolate the pure pyridazine product.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_validation 3. Monitoring & Validation cluster_purification 4. Isolation prep_dmtc Prepare DMTC Stock Solution mix Combine Reagents prep_dmtc->mix prep_dienophile Prepare Dienophile Stock Solution prep_dienophile->mix monitor_visual Visual Color Change (Magenta → Colorless) mix->monitor_visual In-process checks monitor_lcms LC-MS Analysis mix->monitor_lcms In-process checks monitor_uv UV-Vis Spectroscopy mix->monitor_uv In-process checks workup Solvent Removal monitor_visual->workup Reaction Complete monitor_lcms->workup Reaction Complete monitor_uv->workup Reaction Complete purify Product Purification (e.g., Chromatography) workup->purify

Caption: A validated experimental workflow for DMTC-dienophile reactions.

Conclusion and Authoritative Recommendations

The iEDDA reaction of DMTC is a powerful and versatile tool for chemical ligation. The choice of dienophile is a strategic decision that must be aligned with the specific demands of the application.

  • For Maximum Speed (e.g., in vivo imaging, rapid probe ligation): Trans-cyclooctenes (TCOs) are the unequivocal choice. Their ultra-high reaction rates allow for efficient labeling at low concentrations, minimizing off-target effects and capturing dynamic processes.[15][20]

  • For a Balance of Reactivity and Stability (e.g., materials functionalization, routine bioconjugation): Bicyclononynes (BCNs) offer a robust and reliable platform. Their kinetics are sufficiently fast for many applications, and their stability and straightforward synthesis are significant practical advantages.[10]

  • For Applications Requiring Minimal Steric Footprint (e.g., enzyme active site labeling, peptide modification): Cyclopropenes should be considered. While their reactivity is more moderate, their small size can be a decisive advantage in sterically demanding environments.[11]

Future developments in this field will likely focus on creating new generations of dienophiles with even faster kinetics, improved stability, and novel functionalities, such as "click-to-release" capabilities, further expanding the remarkable utility of the tetrazine-dienophile ligation.[20][21]

References

A Comparative Guide to the Cycloaddition Kinetics of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and materials science, the inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool for its exceptional speed and selectivity. At the heart of this chemistry lies the 1,2,4,5-tetrazine scaffold, a highly reactive diene whose performance can be finely tuned through substituent effects. This guide provides an in-depth kinetic analysis of a particularly electron-deficient derivative, Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMTC), and compares its cycloaddition performance with other commonly employed tetrazine alternatives.

The Principle of Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile. The rate of this reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, thereby decreasing the HOMO-LUMO gap and accelerating the reaction. This principle is the foundation for the high reactivity of DMTC, which features two electron-withdrawing methyl ester groups.

The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of dinitrogen (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.

IEDDA_Mechanism Tetrazine This compound (Diene) TS [4+2] Cycloaddition (Transition State) Tetrazine->TS k₁ Dienophile Dienophile (e.g., trans-Cyclooctene) Dienophile->TS Intermediate Bicyclic Intermediate TS->Intermediate Product Dihydropyridazine Product Intermediate->Product k₂ (fast) -N₂ N2 + N₂

Caption: General mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Comparative Kinetic Analysis of Tetrazine Derivatives

The choice of substituents on the 3 and 6 positions of the tetrazine ring has a profound impact on the reaction kinetics. While DMTC is known to be highly reactive due to its electron-withdrawing ester groups, it is also known to be unstable in aqueous or protic media[1]. This has led to the development of a wide array of tetrazine derivatives with varying balances of reactivity and stability.

Tetrazine DerivativeDienophileSolventk₂ (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene9:1 Methanol:Water2000[1]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneMethanol1140[1]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneTHF400[1]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol3.6[2]
3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol10[2]
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol125[2]
3,6-diphenyl-1,2,4,5-tetrazineNorbornene-2-carboxaldehydeMethanol0.017[2]
3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazineNorbornene-2-carboxaldehydeMethanol0.24[2]

Analysis of Kinetic Data:

The data clearly illustrates the significant influence of substituents on the tetrazine core. Aryl groups with electron-withdrawing heterocycles, such as pyridine and pyrimidine, dramatically increase the reaction rate. For instance, the introduction of pyridyl groups leads to a significant rate enhancement compared to phenyl groups. While quantitative data for DMTC is scarce in recent comparative studies, its strong electron-withdrawing ester groups would place it at the higher end of the reactivity spectrum, especially in aprotic solvents. However, for applications in biological systems, its instability in aqueous media is a major limitation[1].

Experimental Protocol for Kinetic Studies of Tetrazine Cycloadditions

The determination of second-order rate constants for these fast reactions is crucial for their quantitative comparison. UV-Vis spectroscopy is a common and effective technique for monitoring the kinetics of tetrazine cycloadditions due to the characteristic visible absorbance of the tetrazine chromophore (typically around 520-540 nm), which disappears as the reaction proceeds.

Kinetic_Study_Workflow Prep Reagent Preparation - Stock solutions of tetrazine and dienophile Setup Spectrophotometer Setup - Set wavelength to tetrazine λmax - Temperature control Prep->Setup Mixing Reaction Initiation - Mix reagents in cuvette (Pseudo-first-order: [Dienophile] >> [Tetrazine]) Setup->Mixing Monitor Data Acquisition - Record absorbance decay over time Mixing->Monitor Analysis Data Analysis - Fit absorbance data to exponential decay - Determine k_obs Monitor->Analysis Calc Calculate Second-Order Rate Constant - k₂ = k_obs / [Dienophile] Analysis->Calc

Caption: Workflow for a typical UV-Vis kinetic study of a tetrazine cycloaddition.

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare stock solutions of the tetrazine derivative and the dienophile in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).

    • The reaction is typically conducted under pseudo-first-order conditions, with the dienophile in at least a 10-fold excess over the tetrazine.

  • Instrumentation Setup:

    • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

    • Set the instrument to monitor the absorbance at the λmax of the tetrazine derivative.

    • Equilibrate the instrument and the reagent solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).

  • Kinetic Measurement:

    • In a quartz cuvette, mix the dienophile solution with the solvent.

    • Initiate the reaction by adding a small volume of the tetrazine stock solution and mix quickly.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the tetrazine absorbance has reached a stable baseline).

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a single exponential function: A(t) = A₀ * e^(-k_obs * t) + A_f where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_f is the final absorbance.

    • The second-order rate constant (k₂) is then calculated by dividing the observed pseudo-first-order rate constant by the concentration of the dienophile: k₂ = k_obs / [Dienophile]

Conclusion

This compound stands as a testament to the principle of tuning cycloaddition reactivity through electronic effects. Its electron-deficient nature endows it with exceptional reactivity in inverse-electron-demand Diels-Alder reactions. However, for practical applications, particularly in the realm of bioorthogonal chemistry, a delicate balance between reactivity and stability is paramount. While DMTC's instability in aqueous media limits its direct use in biological systems, the kinetic principles it exemplifies have guided the development of a vast arsenal of tetrazine derivatives with tailored properties. The comparative data and experimental protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection and application of these powerful chemical tools.

References

A Senior Scientist's Guide to Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Bridging Theory and Practice in Cycloaddition Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a cornerstone reagent. Its remarkable reactivity, governed by a unique electronic structure, has unlocked new pathways in natural product synthesis, bioconjugation, and materials science.[1][2][3][4] This guide provides an in-depth comparison of the theoretical predictions and experimental realities of its reactions, offering a framework for both understanding its behavior and applying it effectively in the laboratory.

Foundational Understanding: The Nature of the Reagent

This compound is a highly electron-deficient heterocyclic azadiene.[2][3][5] This electron deficiency is the very source of its power, making it an exceptional diene for inverse-electron-demand Diels-Alder (IEDDA) reactions.[5][6] In this cycloaddition paradigm, the typical electronic roles are reversed: the tetrazine (diene) possesses the low-energy Lowest Unoccupied Molecular Orbital (LUMO), which readily interacts with the High-Energy Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile. This LUMO-diene controlled reactivity allows it to engage with a vast array of reaction partners, including electron-rich, neutral, and even some electron-deficient dienophiles.[2][3][5]

Synthesis of the Core Reagent

The most common and reliable synthesis of this compound is a multi-step process beginning with the dimerization of ethyl diazoacetate.[1][7] This is followed by esterification and a crucial oxidation step to form the aromatic tetrazine ring.[1][7] The procedure, while requiring careful execution, is well-documented and scalable.

cluster_synthesis Synthesis Workflow A Ethyl Diazoacetate B Dimerization (NaOH) A->B C Disodium 1,4-dihydro-1,2,4,5- tetrazine-3,6-dicarboxylate B->C D Acidification (HCl) C->D E Dihydro-1,2,4,5-tetrazine- 3,6-dicarboxylic acid D->E F Esterification (SOCl2, MeOH) E->F G Dimethyl dihydro-1,2,4,5- tetrazine-3,6-dicarboxylate F->G H Oxidation (Nitrous Gases) G->H I Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate H->I

Caption: General workflow for the synthesis of this compound.

The Heart of the Matter: Inverse-Electron-Demand Diels-Alder Reactions

The signature reaction of this tetrazine is the IEDDA cycloaddition. This process is not merely a synthetic tool but a fascinating interplay of orbital mechanics and reaction kinetics, where theoretical models and experimental outcomes provide a compelling narrative.

The Theoretical Framework

Computational chemistry offers a powerful lens through which to understand the IEDDA mechanism. Early studies using semi-empirical methods like AM1 and PM3, as well as ab initio calculations, predicted a synchronous, concerted cycloaddition.[8] These models suggested a mechanism involving the formation of an initial bicyclic adduct, which is unstable and rapidly undergoes a retro-Diels-Alder reaction to extrude a molecule of dinitrogen (N₂), followed by aromatization to yield a 1,2-diazine product.[8]

While these foundational models provided crucial insights, they had limitations. For instance, a 2009 study found that while the AM1 method showed good agreement with experimental data for overall reaction energies, it significantly overestimated the activation energies.[8]

More recent and sophisticated Density Functional Theory (DFT) calculations, particularly using functionals like M06-2X, have demonstrated greater accuracy in predicting reaction energies and pathways.[9] A pivotal discovery from these advanced computational studies is the profound influence of the solvent. For example, when reacting with enamines, the solvent can dictate the entire course of the cycloaddition. In typical solvents, the reaction proceeds through the expected [4+2] cycloaddition across the C3 and C6 positions of the tetrazine. However, in a highly hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP), DFT calculations revealed a novel pathway: a formal cycloaddition across the N1 and N4 atoms, leading to 1,2,4-triazine products instead of the typical 1,2-diazines.[9][10] This solvent-assisted pathway involves C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement, a complexity that would be nearly impossible to decipher without theoretical guidance.[10]

The Experimental Reality

In the laboratory, the IEDDA reaction is valued for its efficiency and predictability under standard conditions. The reaction is typically conducted in an inert solvent like dioxane.[5] The process is characterized by a [4+2] cycloaddition followed by the spontaneous loss of dinitrogen gas, which drives the reaction to completion.[3] This provides a robust method for synthesizing highly substituted 1,2-diazine heterocycles.

Furthermore, the resulting 1,2-diazine adducts are themselves versatile intermediates. A well-established subsequent transformation is their reductive ring contraction using zinc in acetic acid, which provides a direct route to substituted pyrroles.[5] This two-step sequence—tetrazine to diazine, then diazine to pyrrole—is a powerful strategy in heterocyclic synthesis.

cluster_reaction IEDDA Reaction Pathway Tetrazine Tetrazine Bicyclic Adduct Bicyclic Adduct Tetrazine->Bicyclic Adduct [4+2] Cycloaddition Dienophile Dienophile Dienophile->Bicyclic Adduct 1,2-Diazine 1,2-Diazine Bicyclic Adduct->1,2-Diazine Retro-Diels-Alder (-N2) Pyrrole Pyrrole 1,2-Diazine->Pyrrole Reductive Ring Contraction (Zn, AcOH) cluster_workflow Experimental Workflow: Tetrazine to Pyrrole A Step 1: IEDDA Reaction (Tetrazine + Dienophile in Dioxane) B Reaction Monitoring (TLC) & Solvent Evaporation A->B C Purification (Chromatography) B->C D Isolated 1,2-Diazine C->D E Step 2: Reductive Contraction (Diazine + Zn in Acetic Acid) D->E F Filtration & Neutralization E->F G Extraction & Drying F->G H Purification (Chromatography) G->H I Final Pyrrole Product H->I

References

A Comparative Guide to Bioorthogonal Labeling: Assessing the Specificity of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the ability to selectively tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the study of biological processes with minimal perturbation.[1] Among the premier reactions in this field is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained dienophiles.[2] This guide offers an in-depth comparison of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMT-Tz) labeling with other common bioorthogonal techniques, focusing on the critical aspect of specificity and providing experimental frameworks for its assessment.

The Primacy of Specificity in Bioorthogonal Labeling

Bioorthogonal reactions are, by definition, chemical ligations that can proceed within a living system without interfering with or being influenced by the complex biochemical milieu.[1] The core principle involves a two-step process: a biomolecule of interest is first tagged with a chemical reporter (e.g., a strained alkene), which is then detected by a complementary probe (e.g., a tetrazine) often carrying a fluorophore or an affinity handle. The success of this approach is critically dependent on the reaction's specificity—any "off-target" reactions between the probe and endogenous molecules can lead to background noise, confounding data interpretation and potentially inducing cytotoxicity.[3]

DMT-Tz is an electron-deficient heterocyclic azadiene, making it a highly reactive partner in iEDDA reactions, particularly with strained, electron-rich dienophiles like trans-cyclooctene (TCO).[4][5] The electron-withdrawing dicarboxylate groups on the tetrazine ring significantly lower the diene's LUMO energy, accelerating the cycloaddition.[4] This reaction is prized for its exceptionally fast kinetics and its ability to proceed under physiological conditions without the need for a toxic catalyst.[6][7]

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis cluster_results Expected Results A 1. Culture cells expressing a TCO-tagged protein of interest. C 3. Incubate both cell populations with fluorescent DMT-Tz probe. A->C B 2. Culture control cells (wild-type, no TCO tag). B->C D 4. Lyse cells and separate proteins via SDS-PAGE. C->D E 5. Perform in-gel fluorescence scanning. D->E F 6. Perform Western Blot for the protein of interest (loading control). E->F Res1 Specific Labeling: Fluorescent band only in TCO-tagged cell lysate at the correct MW. Res2 Non-Specific Labeling: Fluorescent bands in wild-type lysate or multiple bands in TCO-tagged lysate.

References

literature review of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Introduction: The Power of an Electron-Deficient Core

This compound (DMTDC) is a highly versatile and reactive heteroaromatic azadiene that has become a cornerstone reagent in modern organic synthesis and chemical biology.[1][2] Its significance stems from the unique electronic properties of the 1,2,4,5-tetrazine ring, a six-membered aromatic system containing four nitrogen atoms. This nitrogen-rich core renders the molecule exceptionally electron-deficient.[3] The symmetrical substitution with two electron-withdrawing methyl carboxylate groups further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making DMTDC an ideal diene for a powerful class of reactions known as inverse-electron-demand Diels-Alder (iEDDA) cycloadditions.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of DMTDC's performance, delves into the causality behind its applications, and offers detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore its utility in bioorthogonal chemistry, drug delivery, materials science, and as a synthetic building block, comparing it to relevant alternatives and providing the data necessary to make informed experimental decisions.

The Engine of Reactivity: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The vast majority of DMTDC's applications are driven by its participation in the iEDDA reaction. Unlike conventional Diels-Alder reactions, which typically involve an electron-rich diene and an electron-poor dienophile, the iEDDA reaction proceeds between an electron-poor diene (like DMTDC) and an electron-rich dienophile (such as enamines or strained alkenes).[6] The rate of this reaction is governed by the energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO); a smaller gap leads to a faster reaction.[7]

The reaction with a dienophile proceeds through three key steps:

  • A [4+2] cycloaddition to form an unstable bicyclic intermediate.

  • A rapid retro-Diels-Alder reaction that releases a molecule of dinitrogen (N₂), an irreversible and thermodynamically favorable step.

  • Formation of a 4,5-dihydropyridazine product, which may subsequently aromatize to a stable pyridazine.[7][8]

This reaction is exceptionally fast and selective, often proceeding at room temperature without the need for a catalyst, making it a prime example of "click chemistry".[9][10]

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Comparative Analysis of DMTDC in Key Applications

While DMTDC is a powerful tool, it is not a one-size-fits-all solution. Its performance must be weighed against other tetrazine derivatives and alternative chemical strategies. The choice of reagent is fundamentally a trade-off between reactivity, stability, and solubility.

Bioorthogonal Chemistry and Bioconjugation

The iEDDA reaction between tetrazines and strained alkenes (like trans-cyclooctenes, TCO) is one of the fastest bioorthogonal reactions known, enabling the covalent labeling of biomolecules in complex biological environments, including living cells and organisms.[3][11][12]

Performance Comparison:

The electron-withdrawing carboxylate groups of DMTDC give it a significant kinetic advantage over tetrazines bearing electron-donating or neutral substituents. However, this same feature increases its susceptibility to degradation, particularly in aqueous solutions or in the presence of nucleophiles.[13][14]

Reagent ClassTypical DienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
DMTDC trans-cyclooctene (TCO)~1,000 - 30,000[7][15]High reactivity, commercially available.Limited stability in aqueous media, potential for hydrolysis.[9][13]
Mono-aryl Tetrazines trans-cyclooctene (TCO)~300 - 5,000[12][16]Good balance of reactivity and stability.Slower than highly activated tetrazines.
Di-aryl Tetrazines trans-cyclooctene (TCO)~1,000 - 2,000[9]High stability, suitable for radiolabeling.Slower kinetics compared to DMTDC.
Alkyl Tetrazines trans-cyclooctene (TCO)~1 - 100[12]Often more stable and less lipophilic.Significantly slower reaction rates.
Azide (SPAAC) Bicyclononyne (BCN)~0.1 - 1.0High stability and bioorthogonality.Much slower kinetics than tetrazine ligation.[14]

Expert Insight: The choice of tetrazine is application-dependent. For in vitro applications where speed is paramount and reaction times are short, the high reactivity of DMTDC is a major asset. For in vivo pre-targeting experiments, where the probe must circulate for hours or days, a more stable diaryl or mono-aryl tetrazine is often superior, despite its slower kinetics.[16][17] Furthermore, high reactivity must be balanced with lipophilicity; highly reactive, hydrophobic probes may exhibit poor pharmacokinetics and nonspecific binding, negating their kinetic advantage in vivo.[17]

Drug Delivery and "Click-to-Release" Prodrugs

The tetrazine ligation can be cleverly adapted for targeted drug delivery. In a "click-to-release" strategy, a drug is conjugated to a dienophile (like TCO) via a self-immolative linker, rendering it inactive.[11] The systemic administration of this caged prodrug is followed by the targeted delivery of a tetrazine, for example, via an antibody-tetrazine conjugate that accumulates at a tumor site. The subsequent iEDDA reaction cleaves the linker and releases the active drug precisely where it is needed, minimizing systemic toxicity.[11] While various tetrazines can be used, the rapid kinetics of reagents like DMTDC are advantageous for achieving swift drug release upon localization.

Materials Science and Surface Functionalization

The efficiency and orthogonality of the iEDDA reaction make it ideal for modifying the surfaces of materials. DMTDC has been used for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs).[18][19] In this approach, MOF linkers containing an alkene group are reacted with DMTDC to introduce new functionalities into the porous structure, creating tailored materials for catalysis, sensing, or separations.[18][20] The advantage of using a highly reactive diene like DMTDC is the ability to drive the functionalization to completion under mild conditions, preserving the integrity of the MOF structure.

Synthesis of Complex Heterocycles

Beyond bioconjugation, DMTDC is a foundational building block in organic synthesis. The initial 1,2-diazine (pyridazine) product from the iEDDA reaction can be further transformed. For instance, reductive ring contraction of the diazine using zinc in acetic acid can yield highly substituted pyrroles, which are common motifs in natural products and pharmaceuticals.[4][21] This tetrazine → diazine → pyrrole strategy provides a powerful and convergent route to complex heterocyclic targets.[8][21]

Validated Experimental Protocols

Adherence to validated protocols is critical for obtaining reproducible and reliable data. Below are detailed methodologies for the synthesis of DMTDC and for the kinetic analysis of its reaction with a dienophile.

Protocol 1: Synthesis of this compound (DMTDC)

This procedure is adapted from established literature methods and involves the oxidation of the dihydro-tetrazine precursor.[4][22]

Causality: The final step requires a mild oxidizing agent to convert the dihydro-tetrazine to the aromatic tetrazine without degrading the ester functionalities. A stream of nitrous gases, generated in situ or from a cylinder, is effective for this transformation. The reaction is performed at a low temperature to control the exotherm and prevent side reactions.

Step-by-Step Methodology:

  • Setup: In a 2-L round-bottomed flask equipped with a magnetic stir bar, slurry dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (20 g, 0.1 mol) in 800 mL of methylene chloride.[4]

  • Cooling: Cool the flask in an ice/water bath to 0 °C.

  • Oxidation: Bubble a stream of nitrous gases into the stirred reaction mixture for approximately 15 minutes. The color of the slurry will change from orange to a vibrant bright red, indicating the formation of the tetrazine.[4]

  • Reaction: Continue stirring for an additional 1.5 hours, allowing the mixture to warm to room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 500 mL of water, 500 mL of saturated aqueous sodium bicarbonate, and finally 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting bright red solid can be purified by recrystallization from ethyl acetate/hexane to yield DMTDC.

Safety Note: This procedure should only be performed by trained personnel in a well-ventilated fume hood. Nitrous gases are toxic.

Protocol 2: Kinetic Analysis by Stopped-Flow UV-Vis Spectrophotometry

This protocol allows for the precise determination of the second-order rate constant (k₂) for the reaction between DMTDC and a dienophile like TCO.[15]

Causality: The tetrazine chromophore has a characteristic absorbance in the visible or near-UV range that disappears upon reaction. By monitoring the decay of this absorbance over time, we can determine the reaction rate. To simplify the analysis, the reaction is run under pseudo-first-order conditions, where the dienophile (TCO) is in large excess (≥10-fold) relative to the tetrazine. This makes the concentration of the dienophile effectively constant, and the reaction rate depends only on the concentration of the tetrazine.

Caption: Workflow for determining reaction kinetics via stopped-flow spectrophotometry.

Step-by-Step Methodology:

  • Stock Solutions: Prepare stock solutions of DMTDC and the TCO derivative in an appropriate solvent (e.g., acetonitrile or DMSO).

  • Working Solutions: On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to their final concentrations. For pseudo-first-order conditions, the final TCO concentration should be at least 10-fold higher than the final DMTDC concentration (e.g., [DMTDC] = 25 µM, [TCO] = 250 µM).[23]

  • Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C). Set the instrument to monitor the absorbance at a wavelength where the tetrazine absorbs strongly and the product does not.

  • Data Acquisition: Load the DMTDC and TCO working solutions into the instrument's syringes. Initiate mixing and data collection. Record the absorbance decay for at least 5 half-lives.

  • Analysis: Fit the absorbance versus time data to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs).

  • Determine k₂: Repeat the experiment with several different excess concentrations of TCO. Plot the resulting k_obs values against the corresponding TCO concentrations. The slope of the resulting linear plot is the second-order rate constant, k₂.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent whose utility is centered on the rapid and selective inverse-electron-demand Diels-Alder reaction. Its high reactivity makes it an excellent choice for a wide range of applications, from the synthesis of complex molecules to the functionalization of advanced materials. In the realm of bioconjugation, its performance must be carefully compared with more stable but less reactive tetrazine analogues, with the optimal choice depending on the specific demands of the biological system.[12][24] While its limited aqueous stability presents a challenge for some in vivo applications, its exceptional reactivity ensures its continued importance in chemical biology, drug discovery, and synthetic chemistry. Future developments will likely focus on creating new tetrazine derivatives that couple the high reactivity of DMTDC with enhanced stability and improved pharmacokinetic properties, further expanding the remarkable utility of the tetrazine ligation.[3][17]

References

A Senior Application Scientist's Guide to the Reactivity of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of reagents for bioorthogonal chemistry is a critical decision that profoundly impacts experimental outcomes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles stands out for its exceptional speed and specificity, enabling precise chemical modifications in complex biological systems.[1] At the heart of this powerful ligation chemistry lies the choice of the tetrazine moiety. This guide provides an in-depth, comparative analysis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMTC), a highly reactive yet often overlooked tetrazine, benchmarking its performance against other commonly used derivatives.

The Critical Balance: Reactivity vs. Stability in Tetrazine Chemistry

A cardinal principle in the application of tetrazine chemistry is the inherent trade-off between reaction kinetics and stability in aqueous environments.[2] Tetrazines engineered for high reactivity, typically through the incorporation of electron-withdrawing substituents, often exhibit diminished stability in the very biological media they are designed to function within.[2][3] Conversely, more stable tetrazines, often bearing electron-donating groups, may react too slowly for time-sensitive applications.[2][3] This guide will dissect the performance of DMTC within this context, providing the data and protocols necessary for you to make an informed decision for your specific research needs.

Understanding the Reactivity Landscape: A Comparative Analysis

The reactivity of a tetrazine in an iEDDA reaction is quantified by its second-order rate constant (k₂), a measure of how quickly it reacts with a given dienophile. The following table provides a comparative overview of the reaction kinetics of various tetrazine derivatives with trans-cyclooctene (TCO), a commonly used strained alkene. This data serves as a valuable benchmark for situating the reactivity of DMTC.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions (Solvent, Temperature)Reference
2-pyridyl₂-tetrazine (2Pyr₂)TCO-PEG₄69,400DPBS, 37°C[4]
Highly reactive pyrimidyl-phenyl-TzTCO>39,000DPBS, 37°C[4]
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media[4]
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C[4]
DHP₂-tetrazineTCO-PEG₄6,450DPBS, 37°C[5]
3,6-di-(2-pyridyl)-s-tetrazineTCO~2,0009:1 Methanol/Water, 25°C[4]
Methyl-substituted tetrazineTCO~1,000Aqueous Media[4]
Methyl-phenyl-tetrazine (MePh)TCO-PEG₄990DPBS, 37°C[5]

Note: Reaction rates are highly dependent on the specific structures of both the tetrazine and TCO derivatives, as well as the solvent and temperature. The data presented should be used as a comparative guide.[4]

Experimental Protocols: Your Guide to Benchmarking

To empower you to directly compare the reactivity of DMTC with other tetrazines in your own laboratory setting, we provide the following detailed protocols.

Synthesis of this compound

This protocol is adapted from a well-established Organic Syntheses procedure.[8]

Step 1: Preparation of Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

  • In a 2-L round-bottomed flask equipped with an overhead stirrer and thermometer, cool 700 mL of absolute methanol to -30°C.

  • Carefully add 38.1 mL (0.522 mol) of thionyl chloride with stirring, maintaining the temperature at -30°C. Allow the mixture to stir for 30 minutes.

  • Add 45.00 g (0.261 mol) of dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid as a solid in portions over 30 minutes to the cooled, stirred thionyl chloride-methanol solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Remove the solvent under reduced pressure to yield the dimethyl ester as a solid.

Step 2: Oxidation to this compound

  • Slurry 20 g (0.1 mol) of dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate in 800 mL of methylene chloride in a 2-L round-bottomed flask and cool in an ice/water bath.

  • Bubble a stream of nitrous gases into the reaction mixture with stirring for 15 minutes. The solution will turn from orange to bright red.

  • Continue stirring for 1.5 hours as the mixture warms to room temperature.

  • Remove the solvent and excess nitrous gases under reduced pressure to afford the final product as a bright red, crystalline solid.

Synthesis_Workflow cluster_step1 Step 1: Dihydrotetrazine Synthesis cluster_step2 Step 2: Oxidation A Dihydro-1,2,4,5-tetrazine- 3,6-dicarboxylic acid C Dimethyl dihydro-1,2,4,5-tetrazine- 3,6-dicarboxylate A->C Esterification B Thionyl chloride in Methanol (-30°C) B->C E Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate C->E Oxidation D Nitrous gases in Methylene chloride (0°C) D->E

Caption: Synthetic workflow for this compound.

Kinetic Analysis of iEDDA Reactions using UV-Visible Spectroscopy

This protocol outlines a general method for determining the second-order rate constant of a tetrazine-TCO reaction under pseudo-first-order conditions.[9]

Materials:

  • This compound (or other tetrazine of interest)

  • trans-Cyclooctene (TCO) derivative

  • Methanol (or other appropriate solvent)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine and the TCO derivative in methanol.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Reaction Setup: In a cuvette, mix solutions of the tetrazine and the TCO derivative so that the final concentration of the TCO is in at least 10-fold excess of the tetrazine concentration. This ensures pseudo-first-order kinetics.

  • Data Acquisition: Immediately after mixing, begin monitoring the decay of the tetrazine's absorbance at its characteristic wavelength (typically around 520-540 nm) over time.[9]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line is the negative of the observed rate constant (-k_obs).

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the TCO derivative used in excess: k₂ = k_obs / [TCO] .

Kinetic_Analysis_Workflow A Prepare Tetrazine and TCO Stock Solutions B Mix in Cuvette ([TCO] > 10x [Tetrazine]) A->B C Monitor Absorbance Decay at λmax over Time B->C D Plot ln(Absorbance) vs. Time C->D E Calculate k_obs (Slope = -k_obs) D->E F Calculate k₂ (k₂ = k_obs / [TCO]) E->F

Caption: Workflow for kinetic analysis of iEDDA reactions via UV-Vis spectroscopy.

Mechanistic Insights: The Driving Force of the iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (e.g., TCO). The reaction rate is governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. Electron-withdrawing groups on the tetrazine, such as the dicarboxylate groups in DMTC, lower the LUMO energy, thereby accelerating the reaction.[6]

iEDDA_Mechanism Reactants Tetrazine (Diene) + Dienophile TS [4+2] Cycloaddition Transition State Reactants->TS Rate-determining step Intermediate Bicyclic Intermediate TS->Intermediate Products Dihydropyridazine + N₂ Intermediate->Products Retro-Diels-Alder

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

Conclusion and Future Outlook

This compound represents a highly reactive tool in the bioorthogonal chemistry toolbox. Its electron-deficient nature, conferred by the two carboxylate substituents, positions it as a fast-reacting diene for iEDDA ligations. However, this high reactivity is likely accompanied by reduced stability in aqueous media, a critical consideration for in vivo applications.

The provided protocols for synthesis and kinetic analysis empower researchers to conduct their own benchmark studies, tailoring the choice of tetrazine to the specific demands of their experimental system. As the field of bioorthogonal chemistry continues to evolve, the rational design of tetrazines with finely tuned reactivity and stability profiles will be paramount. Understanding the fundamental principles and having robust experimental methodologies at your disposal, as outlined in this guide, will be essential for harnessing the full potential of this remarkable chemical transformation.

References

A Senior Application Scientist’s Guide to Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMTz): Maximizing Reactivity in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and the broader life sciences, the selection of a bioorthogonal reagent is a critical decision that dictates the success of an experimental design. Among the expanding toolkit of "click chemistry" reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction stands out for its exceptional speed and specificity.[1][2] This guide provides an in-depth comparison of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DMTz), a uniquely reactive tetrazine, against other common click reagents. We will delve into the mechanistic underpinnings of its performance, provide actionable experimental protocols, and delineate the specific applications where DMTz offers a distinct advantage.

The IEDDA Reaction: The Engine of Tetrazine Bioorthogonal Chemistry

The cornerstone of modern bioorthogonal chemistry is the IEDDA reaction, a powerful cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).[2][3] This reaction is prized for its biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts. The reaction is an irreversible process that forms a stable dihydropyridazine bond, releasing nitrogen gas as the sole byproduct.[4][5]

IEDDA_Mechanism IEDDA Reaction Mechanism Tetrazine 1,2,4,5-Tetrazine TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState + TCO trans-Cyclooctene (TCO) TCO->TransitionState Cycloadduct Unstable Cycloadduct TransitionState->Cycloadduct Fast Product Stable Dihydropyridazine Cycloadduct->Product Retro-Diels-Alder (fast, irreversible) N2 N₂ Gas Cycloadduct->N2

Caption: The IEDDA reaction pathway between a tetrazine and TCO.

The Tetrazine Toolkit: A Tale of Reactivity vs. Stability

The true power of tetrazine-based chemistry lies in its tunability. The substituents at the 3 and 6 positions of the tetrazine ring govern a critical trade-off between reaction kinetics and stability in biological media.[6]

  • Electron-Withdrawing Groups (EWGs): Substituents like phenyl, pyridyl, or the carboxylates on DMTz lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap with the dienophile's HOMO accelerates the IEDDA reaction. However, this increased electrophilicity can also make the tetrazine more susceptible to degradation in aqueous environments.[7]

  • Electron-Donating Groups (EDGs): Groups like alkyl or amino moieties increase the tetrazine's stability but concurrently slow down the reaction kinetics.[6][7]

This inverse relationship is the most important principle guiding the selection of a tetrazine for a specific application.

Reactivity_Stability The Reactivity-Stability Trade-Off cluster_0 Reactivity (k₂) cluster_1 Stability HighReactivity High LowStability Low HighReactivity->LowStability EWGs (e.g., DMTz) LowReactivity Low HighStability High LowReactivity->HighStability EDGs (e.g., Alkyl-Tz)

Caption: The inverse relationship between reactivity and stability in tetrazines.

A Deep Dive into this compound (DMTz)

DMTz is a symmetrical tetrazine featuring two methyl ester groups. These powerful EWGs push DMTz to the extreme end of the reactivity spectrum.

Primary Advantage: Unmatched Reaction Speed The electron-deficient nature of DMTz makes it one of the most reactive heterocyclic azadienes available for IEDDA reactions.[8][9][10] This exceptional reactivity allows for:

  • Quantitative conversions at sub-millimolar concentrations, which is crucial when working with precious biomolecules.[11]

  • Extremely rapid ligations , often completing in seconds to minutes, enabling time-sensitive assays and kinetic studies.

  • The ability to react efficiently with less-strained or less electron-rich dienophiles that might be sluggish with other tetrazines.

The Critical Caveat: Aqueous Stability The high reactivity of DMTz comes at the cost of reduced stability in aqueous solutions.[12] While useful for many applications, its use in bioorthogonal chemistry has been limited by this factor.[12] This does not disqualify DMTz but rather defines its ideal use cases. For experiments requiring long incubation times in physiological media, such as multi-day pretargeted in vivo imaging, a more stable tetrazine derivative is preferable.[4] However, for rapid in vitro labeling, diagnostics, or applications in organic media, the stability of DMTz is often sufficient.

Comparative Analysis: DMTz vs. Other Click Reagents

The choice of a click reagent must be data-driven. The following table provides a quantitative comparison of second-order rate constants (k₂) and qualitative characteristics for DMTz and other common bioorthogonal reagents.

Reagent ClassSpecific ReagentReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Aqueous StabilityKey FeatureIdeal Applications
IEDDA This compound (DMTz) TCO~74 - 80[13]Low to Moderate[12]Extreme ReactivityRapid in vitro labeling, click-to-release, organic synthesis
IEDDA3-phenyl-1,2,4,5-tetrazine (PhTz)TCO~300 - 2,000ModerateBalanced reactivity/stabilityGeneral protein labeling, cell surface imaging
IEDDA3,6-dipyridyl-s-tetrazine (Py-Tz)TCO>3,000[13]Moderate to HighHigh reactivity with good stabilityIn vivo pretargeting, PET imaging[4][14]
IEDDA3,6-dimethyl-s-tetrazine (Me-Tz)TCO~1 - 100HighHigh stability, slower kineticsLong-term tracking studies, material science
SPAAC Bicyclononyne (BCN)Azide~0.1 - 1.0[15]HighSmall size, good stabilityLive cell imaging, metabolic labeling[16][17]
SPAACDibenzocyclooctyne (DIBO/DBCO)Azide~1.0HighWidely used, reliableGeneral bioconjugation, surface modification

Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature. The values presented are for comparison purposes.

Experimental Validation & Protocols

Trustworthy science relies on robust and reproducible methodologies. The following protocols provide a framework for utilizing DMTz and quantifying its performance.

Protocol 1: General Procedure for DMTz-TCO Ligation

This protocol describes a typical workflow for labeling a TCO-modified protein with a DMTz-functionalized small molecule probe.

  • Reagent Preparation:

    • Dissolve the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4). For sensitive applications, consider minimizing aqueous pre-incubation time for DMTz.

    • Prepare a stock solution of DMTz in an organic solvent like DMSO or DMF immediately before use.

  • Ligation Reaction:

    • Add the DMTz stock solution to the protein solution. A 5- to 10-fold molar excess of the DMTz reagent is typically sufficient due to its high reactivity.

    • The final concentration of the organic solvent should be kept low (typically <5% v/v) to maintain protein integrity.

  • Incubation:

    • Incubate the reaction at room temperature. The reaction is often complete within 5-30 minutes.

  • Monitoring and Purification:

    • The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine (~520 nm).

    • Purify the labeled protein from excess unreacted DMTz using standard methods such as spin desalting columns or dialysis.[5]

Protocol 2: Workflow for Kinetic Analysis via Stopped-Flow Spectrophotometry

To empirically validate the reaction kinetics, stopped-flow spectrophotometry is the gold standard for fast reactions like the IEDDA ligation.

Stopped_Flow_Workflow Kinetic Analysis Workflow cluster_setup Setup Reagent1 Syringe 1: DMTz Solution (Known Concentration) Mixer Rapid Mixing Chamber Reagent1->Mixer Reagent2 Syringe 2: TCO Solution (Pseudo-First-Order Excess) Reagent2->Mixer Detector Observation Cell (Spectrophotometer) Mixer->Detector Data Data Acquisition: Absorbance vs. Time Detector->Data Analysis Analysis: Fit decay curve to obtain k_obs Calculate k₂ Data->Analysis

Caption: Workflow for determining reaction kinetics using stopped-flow spectrophotometry.

Methodology:

  • Instrument Setup: A stopped-flow instrument rapidly mixes two reactants and immediately begins measuring spectroscopic changes.

  • Pseudo-First-Order Conditions: The reaction is run with one reactant (e.g., the TCO-alkene) in significant excess (at least 10-fold) over the tetrazine. This simplifies the rate law, making the observed rate constant (k_obs) dependent only on the concentration of the excess reactant.

  • Data Acquisition: The instrument monitors the decay of the tetrazine's absorbance at its λ_max (~520 nm) over time.

  • Calculation: The resulting exponential decay curve is fitted to determine k_obs. By plotting k_obs against several different concentrations of the excess TCO, the slope of the resulting line yields the second-order rate constant (k₂).[11]

Application Spotlight: Where Does DMTz Outperform?

Given its unique profile of extreme reactivity and moderate stability, DMTz is not a universal reagent but rather a specialist tool for applications where speed is paramount.

  • In Vitro Diagnostics & Bio-assays: In assays where rapid signal generation is critical, DMTz can provide near-instantaneous ligation for detection and quantification.

  • Click-to-Release Systems: DMTz is an excellent trigger for bioorthogonal cleavage reactions.[18] Its fast kinetics allow for the rapid uncaging of therapeutic agents or fluorescent probes at a specific time and location.

  • Organic Synthesis & Materials Science: In non-aqueous environments, the stability limitations of DMTz are irrelevant. Its high reactivity makes it a powerful tool for synthesizing complex heterocyclic molecules and functionalizing materials.[8][12]

  • High-Throughput Screening: The speed of the DMTz ligation allows for rapid derivatization of compound libraries for screening purposes.

Conclusion

This compound represents a class of hyper-reactive bioorthogonal reagents. Its primary advantage is its exceptional reaction speed, which is among the fastest of any tetrazine derivative. This guide has demonstrated that this reactivity comes with a trade-off in aqueous stability, a critical factor that must be considered during experimental design.

For researchers requiring long-term in vivo stability, more robust tetrazines or alternative click chemistries like SPAAC may be more appropriate. However, for applications where reaction velocity is the limiting factor—such as in rapid diagnostic assays, time-resolved studies, or efficient click-to-release systems—DMTz offers a distinct and powerful advantage. By understanding the fundamental principles of its reactivity and employing the rigorous validation protocols outlined here, scientists can confidently leverage DMTz to push the boundaries of chemical biology and drug discovery.

References

A Senior Application Scientist's Guide to the Characterization of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Reaction Adducts for Bioorthogonal Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the dynamic field of bioorthogonal chemistry, the precise validation of reaction adducts is not merely a procedural step but the cornerstone of reliable and reproducible findings. Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines with strained alkenes has garnered significant attention for its rapid kinetics and exquisite selectivity.[1] This guide provides an in-depth technical comparison and characterization framework for the adducts formed from a particularly versatile, yet sometimes overlooked, tetrazine derivative: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DM-Tz).

This document moves beyond a simple recitation of protocols. It is designed to equip you with the causal understanding behind experimental choices, enabling you to not only execute the described methods but also to adapt and troubleshoot them for your specific molecular context. We will delve into the critical trade-offs between reactivity and stability, and provide a clear, data-supported comparison of DM-Tz with other commonly employed tetrazine scaffolds.

The Inverse-Electron-Demand Diels-Alder Reaction: A Brief Mechanistic Overview

The power of the tetrazine ligation lies in its unique [4+2] cycloaddition mechanism where the electron-deficient tetrazine acts as the diene and a strained, electron-rich alkene or alkyne serves as the dienophile. This is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen gas, a thermodynamic driving force that renders the reaction essentially unidirectional.[2] The initial cycloadduct is a dihydropyridazine, which can subsequently tautomerize and be oxidized to a stable pyridazine.

IEDDA_Mechanism reactant1 This compound (DM-Tz) intermediate Bicyclic Intermediate reactant1->intermediate + reactant2 trans-Cyclooctene (TCO) reactant2->intermediate product1 Dihydropyridazine Adduct intermediate->product1 - N₂ product2 Nitrogen Gas (N₂) intermediate->product2 final_product Pyridazine Adduct (Oxidized) product1->final_product Oxidation

Caption: The IEDDA reaction mechanism of DM-Tz with TCO.

Performance Comparison of DM-Tz with Alternative Tetrazine Scaffolds

The choice of a tetrazine derivative is a critical experimental parameter, governed by the delicate balance between reaction kinetics and stability in aqueous media. Electron-withdrawing substituents on the tetrazine ring generally accelerate the IEDDA reaction but can also render the tetrazine more susceptible to degradation.[3] Conversely, electron-donating groups tend to enhance stability at the expense of slower reaction rates.[4]

DM-Tz, with its two electron-withdrawing carboxylate groups, occupies an interesting position in this landscape. While not as reactive as some of the most kinetically fast tetrazines, it offers a favorable combination of reactivity and stability, making it a robust tool for many applications.

Tetrazine DerivativeStructureSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Aqueous Stability (Half-life)Key Characteristics
This compound (DM-Tz) DM-Tz Structure~1,000 - 3,000Moderate to HighGood balance of reactivity and stability.[3]
3,6-Diphenyl-1,2,4,5-tetrazine Diphenyltetrazine Structure~300 - 1,000HighHighly stable but with slower kinetics.[4]
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine Dipyridyltetrazine Structure> 20,000Low to ModerateVery fast kinetics, but lower stability.[5]
3-Methyl-6-phenyl-1,2,4,5-tetrazine Methylphenyltetrazine Structure~1,000HighGood stability and moderate reactivity.[4]

Note: The exact rate constants can vary depending on the specific dienophile, solvent, and temperature.

A Validated Workflow for the Synthesis and Characterization of a DM-Tz Adduct

To ensure the unequivocal identification of your reaction product, a multi-faceted characterization approach is essential. The following is a comprehensive, step-by-step protocol for the synthesis, purification, and validation of the adduct formed between DM-Tz and trans-cyclooctene (TCO).

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis 1. IEDDA Reaction: DM-Tz + TCO purification 2. HPLC Purification synthesis->purification hplc 3. HPLC Analysis (Purity Check) purification->hplc nmr 4. ¹H NMR Spectroscopy (Structural Confirmation) hplc->nmr ms 5. Mass Spectrometry (Molecular Weight Confirmation) nmr->ms

Caption: A comprehensive workflow for adduct validation.

Experimental Protocol

1. Synthesis of the DM-Tz-TCO Adduct

  • Materials:

    • This compound (DM-Tz)

    • trans-Cyclooctene (TCO)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve DM-Tz (1 equivalent) in anhydrous DCM.

    • To this solution, add TCO (1.1 equivalents) dropwise at room temperature with stirring.

    • The characteristic pink/red color of the tetrazine solution should disappear upon complete reaction, typically within minutes to an hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the DM-Tz spot is no longer visible.

    • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude adduct.

2. Purification by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a powerful technique for purifying the desired adduct from any unreacted starting materials or side products. A reversed-phase C18 column is typically effective for this separation.

  • Procedure:

    • Dissolve the crude adduct in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the adduct using a preparative reversed-phase HPLC system with a C18 column.

    • Employ a gradient elution method, for example, starting with a higher percentage of water (with 0.1% trifluoroacetic acid) and gradually increasing the percentage of acetonitrile (with 0.1% trifluoroacetic acid).

    • Collect the fractions corresponding to the major product peak.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified DM-Tz-TCO adduct.

3. Characterization of the Purified Adduct

a) Purity Assessment by Analytical HPLC

  • Purpose: To confirm the purity of the isolated adduct.

  • Procedure:

    • Dissolve a small sample of the purified adduct in the mobile phase.

    • Inject the sample onto an analytical reversed-phase HPLC system with a C18 column.

    • A single, sharp peak should be observed, indicating a high degree of purity.

b) Structural Elucidation by ¹H NMR Spectroscopy

    • Disappearance of Tetrazine Signal: The characteristic singlet for the methyl protons of DM-Tz will be shifted.

    • Appearance of Adduct Protons: Complex multiplets corresponding to the protons of the TCO ring and the newly formed dihydropyridazine ring will appear. The olefinic protons of TCO will be absent.

    • Methyl Ester Protons: A singlet corresponding to the two methyl ester groups will be present, likely in the range of 3.8-4.0 ppm.

  • Procedure:

    • Dissolve the purified adduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analyze the spectrum for the expected chemical shifts, coupling patterns, and integration values to confirm the structure of the adduct.

c) Molecular Weight Verification by Mass Spectrometry (MS)

  • Expected Outcome: Mass spectrometry will confirm the molecular weight of the adduct. The primary fragmentation pathway for Diels-Alder adducts in mass spectrometry is often a retro-Diels-Alder reaction.[6]

  • Procedure:

    • Dissolve the purified adduct in a suitable solvent for MS analysis (e.g., methanol or acetonitrile).

    • Analyze the sample using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry.

    • The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of the DM-Tz-TCO adduct.

    • In tandem MS (MS/MS) experiments, fragmentation of the molecular ion may show a characteristic loss of N₂ and the retro-Diels-Alder fragmentation, providing further structural confirmation.

Monitoring Reaction Kinetics with UV-Vis Spectroscopy

A key aspect of validating a bioorthogonal reaction is understanding its kinetics. The intense color of tetrazines provides a convenient spectroscopic handle to monitor the progress of the IEDDA reaction in real-time.

UV_Vis_Kinetics cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solutions (DM-Tz and Dienophile) prep2 Dilute to Working Concentrations prep1->prep2 mix Mix Reactants in Cuvette prep2->mix measure Monitor Absorbance Decay (at ~520 nm) over Time mix->measure plot Plot ln(Absorbance) vs. Time measure->plot calculate Calculate Second-Order Rate Constant (k₂) plot->calculate

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Protocol for Kinetic Measurement
  • Preparation: Prepare stock solutions of DM-Tz and the dienophile (e.g., TCO) in a suitable solvent (e.g., acetonitrile or a buffer compatible with your application).

  • Measurement: In a quartz cuvette, mix the DM-Tz solution with a significant excess (at least 10-fold) of the dienophile solution to ensure pseudo-first-order kinetics.

  • Monitoring: Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine (typically around 520-540 nm) over time using a UV-Vis spectrophotometer.[2]

  • Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the dienophile.

Concluding Remarks for the Advanced Practitioner

The validation of bioorthogonal reaction adducts is a critical, multi-step process that demands rigorous analytical characterization. This compound offers a compelling combination of reactivity and stability, making it a valuable tool in the bioorthogonal chemistry toolbox. By employing the integrated workflow of synthesis, purification, and multi-modal characterization detailed in this guide, researchers can confidently validate their DM-Tz adducts and generate high-quality, reproducible data. The principles and protocols outlined herein are not merely prescriptive steps but a framework for critical thinking and robust experimental design in the exciting and rapidly evolving field of bioorthogonal chemistry.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a valuable reagent in modern chemical synthesis, particularly in the field of bioorthogonal chemistry.[1] Its electron-deficient nature makes it a powerful component in inverse-electron-demand Diels-Alder (iEDDA) reactions, enabling the selective labeling and modification of biomolecules.[2] However, its reactivity also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and confidence when working with this compound.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3][4]

A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the duration of the handling process, and the potential for generating dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use. For prolonged or high-exposure tasks, consider double-gloving. This is essential to prevent skin contact and subsequent irritation.[3]
Eye and Face Protection Safety glasses with side shields or safety gogglesThis is mandatory to protect against accidental splashes or airborne particles that could cause serious eye irritation.[3] A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.
Body Protection Laboratory coatA fully buttoned, flame-resistant lab coat should be worn to protect the skin and personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated areaAll handling of the solid compound should be performed within a certified chemical fume hood to minimize the inhalation of dust particles and prevent respiratory irritation.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational workflow is paramount for minimizing exposure and ensuring procedural consistency.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble all necessary materials and PPE FumeHood 2. Ensure chemical fume hood is operational SDS 3. Review Safety Data Sheet (SDS) Weigh 4. Carefully weigh the required amount in the fume hood SDS->Weigh Proceed to Handling Dissolve 5. Dissolve the solid in an appropriate solvent React 6. Perform the reaction within the fume hood Decontaminate 7. Decontaminate all glassware and equipment React->Decontaminate Proceed to Cleanup Dispose 8. Dispose of waste in designated containers Wash 9. Wash hands thoroughly after removing PPE

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Cover drains to prevent entry into the sewer system.[6]

Storage and Incompatibility

Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from heat, sparks, and open flames.[6]

  • Incompatibilities: Keep away from clothing and other combustible materials.[6] While specific incompatibility data for this compound is limited, tetrazines, in general, can be reactive towards strong oxidizing agents and nucleophiles.[8][9][10] Avoid contact with strong acids and bases.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Containers: Use designated, clearly labeled, and sealed containers for all chemical waste.

  • Disposal Method: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not mix with other waste streams unless explicitly permitted. Handle uncleaned containers as you would the product itself.[6]

By adhering to these guidelines, researchers can confidently and safely utilize the unique chemical properties of this compound, advancing scientific discovery while prioritizing a culture of safety in the laboratory.

References

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Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
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Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

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